GNF351
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUYMKZDZUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF351: A Comprehensive Technical Guide to its Mechanism of Action as a Complete Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the AHR signaling pathway. It summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Core Mechanism of Action: Competitive Antagonism of the AHR
This compound functions as a "pure" or complete antagonist of the Aryl Hydrocarbon Receptor.[1] Its primary mechanism of action involves direct binding to the ligand-binding pocket of the AHR, competitively inhibiting the binding of both exogenous and endogenous AHR agonists.[1][2] This antagonistic action effectively suppresses both Dioxin Response Element (DRE)-dependent and DRE-independent AHR signaling pathways.[1][3] Unlike partial agonists, this compound is devoid of any intrinsic agonist activity, making it a valuable tool for dissecting AHR function.[1]
DRE-Dependent Signaling Pathway Inhibition
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This complex then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.
This compound effectively blocks this cascade at the initial step. By occupying the ligand-binding pocket, it prevents the conformational changes required for AHR activation and subsequent nuclear translocation, thereby inhibiting the transcription of DRE-regulated genes such as CYP1A1, CYP1A2, and the AHR Repressor (AHRR).[1][4]
DRE-Independent Signaling Pathway Inhibition
The AHR can also modulate cellular processes through pathways that do not involve direct binding to DREs. One such mechanism is the suppression of cytokine-induced acute-phase gene expression. This compound has been shown to antagonize agonist-mediated suppression of Serum Amyloid A1 (SAA1), demonstrating its capacity to inhibit DRE-independent AHR functions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the antagonistic activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 62 nM | Competition with photoaffinity AHR ligand | [2][3][5] |
Caption: In vitro binding affinity of this compound to the Aryl Hydrocarbon Receptor.
| Cell Line | Agonist | This compound Concentration | Effect | Reference |
| HepG2 40/6 (Human) | TCDD (5 nM) | 100 nM | Complete inhibition of TCDD-induced transcriptional activity | [1] |
| H1L1.1.1c2 (Murine) | TCDD (2 nM) | Increasing concentrations | Dose-dependent antagonism of DRE-mediated response | [1] |
| HepG2 40/6 (Human) | I3S (100 nM) | Increasing concentrations | Antagonism of endogenous AHR agonist effect | [1] |
| Human Keratinocytes | - | 500 nM (48 hours) | Significant reduction in Ki67-positive cells and cell number | [3][5] |
Caption: Cellular activity of this compound in antagonizing AHR agonist-induced responses.
| Gene | Cell Line | Treatment | Result | Reference |
| CYP1A1 | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |
| CYP1A2 | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |
| AHRR | HepG2 40/6 | This compound (100 nM) + TCDD (2 nM) for 4h | Decrease in mRNA levels | [1][4] |
Caption: Effect of this compound on the expression of AHR target genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Competitive Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the AHR.
-
Methodology: A photoaffinity AHR ligand is incubated with the AHR in the presence of varying concentrations of this compound. The ability of this compound to compete with the photoaffinity ligand for binding to the AHR is measured, and the IC50 value is calculated.[2][5]
DRE-Dependent Luciferase Reporter Assay
-
Objective: To assess the antagonistic activity of this compound on AHR-mediated transcriptional activation.
-
Cell Lines: Human hepatoma-derived reporter cells (HepG2 40/6) or murine hepatoma-derived reporter cells (H1L1.1.1c2) containing a DRE-driven luciferase reporter gene.[1]
-
Protocol:
-
Cells are plated in multi-well plates.
-
Cells are treated with an AHR agonist (e.g., TCDD) in the presence of increasing concentrations of this compound or vehicle control (DMSO).[1]
-
Following a specified incubation period (e.g., 4 hours), cells are lysed.[1]
-
Luciferase activity in the cell lysate is measured as a readout of DRE-mediated gene expression.[1]
-
Quantitative Reverse-Transcription PCR (qRT-PCR)
-
Objective: To quantify the effect of this compound on the mRNA expression of AHR target genes.
-
Protocol:
-
Cells are treated with DMSO (vehicle), an AHR agonist (e.g., TCDD), or a combination of this compound and the agonist for a specified time (e.g., 4 hours).[1][4]
-
Total RNA is isolated from the cells.[1]
-
cDNA is synthesized from the RNA via reverse transcription.
-
qPCR is performed using primers specific for AHR target genes (CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a) for normalization.[1][4]
-
Acute-Phase Gene Repression Assay
-
Objective: To determine the effect of this compound on DRE-independent AHR signaling.
-
Cell Line: Huh7 cells.[1]
-
Protocol:
-
Cells are pretreated for 1 hour with vehicle, this compound (1 µM), TCDD (10 nM), or other modulators.[1]
-
A combination of IL-1β and IL-6 (e.g., 2 ng/ml each) is added to induce the acute-phase response.[1]
-
After an additional incubation period (e.g., 6 hours), RNA is isolated.[1]
-
The mRNA levels of acute-phase genes (e.g., SAA1) are analyzed by qPCR.[1]
-
In Vivo Mouse Ear Edema Assay
-
Objective: To assess the in vivo antagonist activity of this compound.
-
Animal Model: C57BL6/J mice.[1]
-
Methodology: An inflammatory response is induced in the mouse ear. The ability of topically or systemically administered this compound to modulate this response is evaluated.
In Vivo Metabolism and Pharmacokinetics
-
Objective: To investigate the absorption, metabolism, and in vivo AHR antagonist activity of this compound following oral administration.[6][7]
-
Animal Model: Male C57BL/6J mice.[6]
-
Protocol:
-
This compound dissolved in corn oil is administered by oral gavage.[6][8]
-
Serum, urine, and feces are collected over a time course (e.g., 0-6h for serum, 24h for urine and feces).[6][7]
-
Levels of this compound and its metabolites are analyzed using LC-MS metabolomics.[6][7]
-
To assess in vivo antagonist activity, mice are co-treated with an AHR agonist (e.g., β-naphthoflavone), and the expression of AHR target genes (e.g., Cyp1a1) in various tissues (e.g., duodenum, jejunum, ileum, liver, colon) is measured by qPCR.[6][8]
-
Visualizations
Signaling Pathways
Caption: this compound competitively antagonizes the AHR signaling pathway.
Experimental Workflows
Caption: Workflow for DRE Luciferase Reporter Assay.
Caption: Workflow for qRT-PCR analysis of AHR target genes.
Conclusion
This compound is a well-characterized, high-affinity, and complete antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the competitive inhibition of ligand binding to the AHR, leads to the suppression of both DRE-dependent and -independent signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for its application in research and drug development to probe the physiological and pathological roles of the AHR. The lack of partial agonist activity makes this compound a particularly clean tool for delineating the consequences of AHR inhibition. While in vivo studies suggest its effects after oral administration may be localized to the gastrointestinal tract due to poor absorption and extensive metabolism, this property could be leveraged for gut-specific AHR antagonism.[6][7] Further research into alternative delivery systems may broaden its systemic therapeutic potential.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF351: A Technical Guide to a Complete Aryl Hydrocarbon Receptor Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of GNF351, a potent and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AHR). This compound was identified through medicinal chemistry optimization and is distinguished by its characterization as a "pure" antagonist, capable of suppressing both Dioxin Response Element (DRE)-dependent and -independent AHR functions without demonstrating partial agonist activity.[1] This guide details its discovery, mechanism of action, and summarizes key in vitro and in vivo data. It includes detailed descriptions of experimental methodologies and visual representations of its mechanism and experimental workflows to serve as a resource for researchers utilizing this critical tool to probe AHR biology.
Discovery and Optimization
This compound was developed as a result of a medicinal chemistry optimization program based on the compound SR1 (StemRegenin 1).[1] SR1 was initially identified in a screen for compounds capable of expanding CD34+ hematopoietic stem cells, an activity later attributed to its antagonism of the AHR.[1] However, SR1 exhibits species selectivity, effectively inhibiting the human AHR but not the mouse or rat orthologs. This limitation prompted the synthesis of this compound, a close analog designed to be a potent AHR antagonist across species.[1]
Mechanism of Action
This compound functions as a direct, high-affinity ligand and complete antagonist of the Aryl Hydrocarbon Receptor.[1][2] It binds directly to the AHR's ligand-binding pocket, competitively inhibiting the binding of agonists, including the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous ligands like I3S.[1][3] Unlike many AHR modulators, this compound is considered a "pure" antagonist because it lacks any observable partial agonist activity, even at high concentrations.[1] Its antagonism extends to both canonical DRE-dependent gene transcription (e.g., CYP1A1, CYP1A2) and DRE-independent AHR functions, such as the suppression of cytokine-induced acute-phase gene expression.[1][4]
Figure 1: AHR Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The potency of this compound has been quantified across various assays, demonstrating its high affinity and efficacy in antagonizing AHR signaling.
| Parameter | Description | Value | Cell Line / System | Citation |
| Binding Affinity | ||||
| IC₅₀ | Competition with photoaffinity ligand | 62 nM | Mouse liver cytosol (humanized AHR) | [2][3][5][6] |
| Functional Antagonism | ||||
| IC₅₀ | Repression of TCDD-induced DRE activity | 8.5 nM | HepG2 40/6 (Human) | [3] |
| IC₅₀ | Repression of TCDD-induced DRE activity | 116 nM | H1L1.1.1c2 (Murine) | [7] |
| Cellular Effects | ||||
| Effective Conc. | Complete inhibition of TCDD activity | 100 nM | Human cell line | [1] |
| Effective Conc. | Reduction of Ki67-positive cells | 500 nM | Human keratinocytes | [5][6] |
Preclinical Characterization
In Vitro Efficacy
This compound demonstrates dose-dependent antagonism of AHR activity induced by the potent agonist TCDD in both human (HepG2 40/6) and murine (H1L1.1.1c2) hepatoma-derived reporter cell lines.[1][8] The antagonism is sustained, with complete inhibition of TCDD-mediated AHR activation observed for up to 12 hours in cell culture.[1] Further studies confirmed that this compound effectively reduces the mRNA levels of well-established AHR target genes, including CYP1A1, CYP1A2, and the AHR Repressor (AHRR).[4]
In Vivo Pharmacokinetics and Metabolism
In vivo studies in mice have revealed that this compound has poor oral absorption.[7][9] Following oral administration, the compound was not detected in serum (0-6 hours) or urine (24 hours), with the majority recovered in the feces.[7][10]
Metabolism studies using human and mouse liver and intestinal microsomes identified several phase I metabolites, including oxidized and tri-demethylated forms of this compound, with cytochromes P450 identified as the major metabolizing enzymes.[7][9][10]
In Vivo Efficacy
Due to its poor systemic absorption, the in vivo effects of orally administered this compound are localized to the gastrointestinal tract.[9] In mice co-administered with the AHR agonist β-naphthoflavone (BNF), this compound significantly inhibited BNF-induced AHR activation and subsequent Cyp1a1 mRNA expression in the ileum and colon.[7] However, it did not inhibit AHR activation in the liver, consistent with its limited bioavailability.[7][9] This property makes this compound a useful tool for studying the localized roles of AHR in the gut.
Key Experimental Protocols
Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to compete with a known high-affinity ligand for the AHR binding pocket.
-
System: Mouse liver cytosol expressing humanized AHR.
-
Protocol: Increasing concentrations of this compound were incubated with the cytosol preparation along with a constant concentration (420 pM) of a photoaffinity AHR ligand (PAL).[11] Samples were exposed to UV light to covalently cross-link the PAL to the AHR. The resulting protein complexes were separated by tricine (B1662993) SDS-PAGE, transferred to a membrane, and the amount of PAL-bound AHR was quantified to determine the concentration of this compound required to inhibit 50% of PAL binding (IC₅₀).[11]
Figure 2: Workflow for Competitive Ligand Binding Assay.
DRE-Luciferase Reporter Assay
This cell-based assay measures the functional antagonism of AHR-mediated transcription.
-
System: HepG2 40/6 (human) or H1L1.1.1c2 (murine) cells, which are stably transfected with a luciferase reporter gene under the control of DREs.
-
Protocol: Cells were treated with increasing concentrations of this compound in combination with a fixed concentration of an AHR agonist (e.g., 5 nM TCDD).[8] Following a 4-hour incubation, cells were lysed.[8] The luciferase activity in the lysate, which is proportional to AHR transcriptional activation, was measured using a luminometer. Data were analyzed to determine the dose-dependent inhibition by this compound.[8]
In Vivo AHR Antagonism in GI Tract
This protocol assesses the ability of this compound to antagonize AHR in specific tissues in vivo.
-
System: Male C57BL/6J mice.[1]
-
Protocol: A cohort of mice was orally administered this compound (e.g., 5 mg/kg) five minutes prior to the oral administration of an AHR agonist like β-naphthoflavone (BNF; 5 mg/kg).[7] Control groups received vehicle or BNF alone. After a set time (e.g., 12 hours), animals were euthanized, and tissues (liver, ileum, colon) were harvested.[7] Total RNA was extracted from the tissues, and quantitative PCR (qPCR) was performed to measure the mRNA expression levels of the AHR target gene Cyp1a1, normalized to a housekeeping gene.[7]
Figure 3: Workflow for In Vivo GI Tract Efficacy Study.
Conclusion
This compound is a well-characterized, high-affinity AHR antagonist that serves as an invaluable tool for studying AHR biology. Its key feature is its "pure" antagonism, devoid of the partial agonism that can confound results from other modulators. While its poor oral bioavailability limits its systemic in vivo applications, this same property makes it uniquely suited for investigating the role of the AHR specifically within the gastrointestinal tract. The data and protocols summarized herein provide a foundational resource for the effective application of this compound in both in vitro and in vivo research settings.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GNF351: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of GNF351, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The information is compiled to support research and development efforts in fields where AHR signaling is a key therapeutic target.
Core Chemical and Physical Properties
This compound is a synthetic, cell-permeable purine (B94841) compound recognized for its high-affinity and complete antagonism of the Aryl Hydrocarbon Receptor (AHR).[1] It was developed through medicinal chemistry optimization of its predecessor, SR1, to create a potent AHR antagonist.[2]
Structural and Chemical Identity
Below is a summary of the key identifiers and structural information for this compound.
| Property | Value |
| IUPAC Name | N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine |
| Synonyms | AhR Antagonist III |
| CAS Number | 1227634-69-6 |
| Molecular Formula | C₂₄H₂₅N₇ |
| Molecular Weight | 411.50 g/mol |
| SMILES | CC(C)n1cnc2c1nc(nc2NCCC3=CNC4=CC=CC=C43)c5cc(cn5)C |
| InChI Key | ABXIUYMKZDZUDC-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically supplied as an off-white to light yellow solid.[3] Its solubility and storage recommendations are critical for experimental success.
| Property | Value |
| Physical Appearance | Off-white to light yellow solid |
| Solubility | DMSO: ≥ 30 mg/mL (72.9 mM) |
| Water: Insoluble | |
| Ethanol: Insoluble | |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Mechanism of Action: AHR Antagonism
This compound functions as a "pure" and complete antagonist of the Aryl Hydrocarbon Receptor (AHR).[4] It directly competes with endogenous and exogenous AHR ligands for binding to the ligand-binding pocket of the receptor.[5] This competitive inhibition prevents the conformational changes required for AHR activation, subsequent nuclear translocation, and downstream gene transcription.[6][7]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that remains in the cytoplasm in a complex with chaperone proteins like Hsp90 in its inactive state.[6][8] Upon agonist binding, the chaperones dissociate, and the ligand-AHR complex translocates to the nucleus. There, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[6][7]
This compound blocks this cascade at the initial step by preventing ligand binding.
Figure 1. this compound antagonizes the AHR signaling pathway by preventing agonist binding.
Experimental Data
This compound has been characterized through various in vitro assays to determine its binding affinity and functional antagonism.
Binding Affinity
The inhibitory concentration (IC₅₀) of this compound, which represents the concentration required to inhibit 50% of the binding of a photoaffinity AHR ligand, has been determined.
| Assay Type | Ligand | System | IC₅₀ |
| Ligand Competition Binding | Photoaffinity Ligand | Humanized AHR in mouse liver cytosol | 62 nM[3][5][9][10] |
Functional Antagonism
This compound effectively antagonizes AHR-mediated transcriptional activity in a dose-dependent manner without exhibiting any partial agonist activity.
| Assay Type | Cell Line | Agonist | Endpoint | Result |
| Luciferase Reporter Assay | Human HepG2 40/6 | TCDD (5 nM) | DRE-mediated luciferase expression | Dose-dependent antagonism[2] |
| Luciferase Reporter Assay | Murine H1L1.1c2 | TCDD (2 nM) | DRE-mediated luciferase expression | Dose-dependent antagonism[2] |
| Quantitative PCR | Human HepG2 40/6 | TCDD (5 nM) | CYP1A1 mRNA expression | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
Ligand Competition Binding Assay
This assay is used to determine the relative binding affinity of a test compound (this compound) by measuring its ability to displace a labeled ligand from the AHR.
Figure 2. Workflow for a competitive ligand binding assay to determine this compound's IC₅₀.
Methodology:
-
Preparation: Prepare serial dilutions of this compound. The AHR source (e.g., mouse liver cytosol expressing humanized AHR) and a radiolabeled AHR ligand (e.g., [³H]TCDD) are also prepared.[11]
-
Incubation: The AHR preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved using methods like hydroxyapatite (B223615) (HAP) slurry which binds the AHR-ligand complex.[11]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound to determine the IC₅₀ value.
DRE-Driven Luciferase Reporter Assay
This cell-based assay is used to quantify the functional antagonism of AHR-mediated gene transcription by this compound.
Figure 3. Workflow for a DRE-driven luciferase reporter assay to assess this compound's antagonist activity.
Methodology:
-
Cell Culture: An AHR reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven luciferase reporter construct) is cultured and seeded into 96-well plates.[2][12]
-
Treatment: Cells are treated with various concentrations of this compound, typically for a short pre-incubation period, followed by the addition of a known AHR agonist like TCDD. Control wells receive only the vehicle or the agonist.[12]
-
Incubation: The plate is incubated for a specific duration (e.g., 4 to 24 hours) to allow for AHR activation and luciferase expression.[2]
-
Lysis and Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate is added. The resulting luminescence is measured using a luminometer.[12]
-
Analysis: The luminescence readings are normalized and plotted against the concentration of this compound to determine the extent of antagonism.
Conclusion
This compound is a well-characterized, high-affinity AHR antagonist that serves as a critical tool for investigating the physiological and pathological roles of the AHR signaling pathway. Its "pure" antagonist profile, lacking any partial agonism, makes it an ideal candidate for studies requiring complete blockade of AHR activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
GNF351: A Technical Guide to its "Pure" Aryl Hydrocarbon Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antagonist nature of GNF351, a potent and selective modulator of the Aryl Hydrocarbon Receptor (AHR). This compound has been identified as a "pure" antagonist, a critical characteristic distinguishing it from other AHR modulators that may exhibit partial agonism.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Concept: "Pure" Antagonism of the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of endogenous and exogenous compounds. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This is known as the DRE-dependent signaling pathway. The AHR can also modulate gene expression through DRE-independent mechanisms, such as interacting with other transcription factors.[1]
This compound is classified as a "pure" AHR antagonist because it effectively blocks both DRE-dependent and -independent AHR signaling pathways without exhibiting any intrinsic agonist activity, even at high concentrations.[1][3] This is in contrast to partial agonists, which can weakly activate the receptor in the absence of a full agonist. The "pure" antagonist profile of this compound makes it a valuable tool for dissecting AHR biology and a promising candidate for therapeutic development in indications where AHR signaling is implicated.
Mechanism of Action: Competitive Binding
This compound exerts its antagonist effect through direct competition with AHR agonists for binding to the ligand-binding pocket of the receptor.[1][4][5] By occupying this pocket with high affinity, this compound prevents the conformational changes required for receptor activation, subsequent nuclear translocation, and downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data that substantiates the "pure" antagonist nature of this compound.
Table 1: this compound Binding Affinity for the Aryl Hydrocarbon Receptor
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 62 nM | Humanized AHR (from mouse liver cytosol) | [4][5][6][7] |
Table 2: In Vitro Antagonist Activity of this compound in DRE-Luciferase Reporter Assays
| Cell Line | Agonist | This compound IC₅₀ | Species | Reference |
| HepG2 40/6 | TCDD (5 nM) | ~10-100 nM | Human | [1] |
| H1L1.1c2 | TCDD (2 nM) | ~100-1000 nM | Murine | [1] |
Table 3: Effect of this compound on AHR Target Gene Expression (HepG2 40/6 cells)
| Target Gene | Treatment | Result | Reference |
| CYP1A1 | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |
| CYP1A2 | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |
| AHRR | TCDD (2 nM) + this compound (100 nM) | Significant decrease vs. TCDD alone | [8] |
Table 4: In Vivo Antagonist Activity of this compound
| Administration Route | Tissue | Effect | Note | Reference |
| Oral | Ileum and Colon | Inhibition of β-naphthoflavone-induced AHR activation | Poor absorption limits systemic effects | [8] |
| Oral | Liver | No significant inhibition of β-naphthoflavone-induced AHR activation | Limited bioavailability | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the AHR signaling pathway and the experimental workflows used to characterize this compound.
Caption: Canonical AHR signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the DRE-luciferase reporter assay.
Caption: Experimental workflow for the competitive ligand binding assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Competitive Ligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of this compound to the AHR.
-
AHR Source: Mouse liver cytosol expressing humanized AHR.[8]
-
Ligand: A photoaffinity ligand (PAL) at a concentration of 420 pM.[8]
-
Procedure:
-
Increasing concentrations of this compound are incubated with the AHR-containing cytosol and the PAL.[8]
-
The mixture is exposed to UV light to covalently cross-link the PAL to the AHR.[8]
-
The proteins are separated by tricine (B1662993) SDS-polyacrylamide gel electrophoresis and transferred to a membrane.[8]
-
The radioactive bands corresponding to the AHR-PAL complex are excised and quantified using a gamma-counter.[8]
-
The percentage of specific binding relative to the control (no this compound) is calculated to determine the IC₅₀ value.[8]
-
DRE-Luciferase Reporter Gene Assay
-
Objective: To assess the functional antagonist activity of this compound on DRE-mediated transcription.
-
Cell Lines:
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with increasing concentrations of this compound in the presence of a fixed concentration of an AHR agonist (e.g., 5 nM TCDD for HepG2 40/6, 2 nM TCDD for H1L1.1c2).[8]
-
A control group is treated with the agonist alone.
-
After a 4-hour incubation period, the cells are lysed.[8]
-
Luciferase activity in the cell lysate is measured using a luminometer.
-
The percentage of inhibition of agonist-induced luciferase activity is plotted against the this compound concentration to determine the IC₅₀.
-
Quantitative PCR (qPCR) for AHR Target Gene Expression
-
Objective: To confirm the antagonistic effect of this compound on the expression of endogenous AHR target genes.
-
Cell Line: HepG2 40/6.[8]
-
Procedure:
-
Cells are treated with a vehicle (DMSO), an AHR agonist (2 nM TCDD), or a combination of the agonist and this compound (100 nM).[8]
-
After a 4-hour incubation, total RNA is isolated from the cells.[8]
-
Reverse transcription is performed to synthesize cDNA.
-
qPCR is carried out using primers specific for AHR target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene for normalization (e.g., L13a).[8]
-
The relative mRNA expression levels are calculated to determine the extent of inhibition by this compound.
-
Acute-Phase Gene Repression Assay
-
Objective: To determine if this compound can antagonize the DRE-independent AHR function of repressing acute-phase gene expression.
-
Cell Line: Human hepatoma-derived Huh7 cells.[8]
-
Procedure:
-
Huh7 cells are pretreated for 1 hour with a vehicle, this compound (1 µM), TCDD (10 nM), or other AHR modulators.[8]
-
An inflammatory response is induced by adding a combination of IL-1β (2 ng/ml) and IL-6 (2 ng/ml) to the cell culture medium.[8]
-
The cells are incubated for an additional 6 hours.[8]
-
Total RNA is isolated, and the expression of the acute-phase gene SAA1 is quantified by qPCR, with normalization to a housekeeping gene like L13a.[8]
-
Conclusion
This compound stands out as a "pure" AHR antagonist due to its high-affinity competitive binding to the AHR and its ability to inhibit both DRE-dependent and -independent signaling pathways without any detectable agonist activity. The experimental data robustly supports its characterization as a complete antagonist. While its in vivo applications may be influenced by its pharmacokinetic properties, this compound remains an invaluable tool for researchers studying the multifaceted roles of the Aryl Hydrocarbon Receptor and holds potential for the development of novel therapeutics targeting AHR-mediated pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: A Technical Guide to a Pure Aryl Hydrocarbon Receptor Antagonist for Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF351, a potent and pure antagonist of the Aryl Hydrocarbon Receptor (AHR). This compound serves as a critical tool for dissecting the roles of AHR in various physiological and pathological processes. This document outlines the mechanism of action of this compound, presents key quantitative data, details experimental protocols for its use, and provides visual representations of the AHR signaling pathway and experimental workflows.
Introduction to this compound and the AHR Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of endogenous and exogenous molecules.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[3][4] This canonical pathway is integral to processes such as xenobiotic metabolism, immune regulation, and cell differentiation.
This compound has been identified as a high-affinity, "pure" AHR antagonist, meaning it effectively blocks AHR signaling without exhibiting partial agonist activity, a common issue with other AHR modulators.[5][6] This characteristic makes this compound an invaluable tool for specifically inhibiting AHR-dependent functions to study their downstream consequences.
Mechanism of Action of this compound
This compound functions as a competitive antagonist by directly binding to the ligand-binding pocket of the AHR.[5][6] This occupation of the binding site prevents the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous ligands, thereby inhibiting the conformational changes required for nuclear translocation and subsequent gene activation.[4][5] this compound has been shown to be effective at nanomolar concentrations and can suppress both DRE-dependent and -independent AHR functions.[5]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Comments | Reference(s) |
| IC50 (AHR Binding) | 62 nM | Mouse liver cytosol expressing humanized AHR | Competition with a photoaffinity AHR ligand. | [7][8][9][10] |
| IC50 (DRE Antagonism) | 8.5 nM | HepG2 40/6 cells | Repression of AHR transcriptional activity. | [10] |
| IC50 (Antagonism in Murine Cells) | 116 nM | H1L1.1c2 cells | Inhibition of AHR activation. | [11] |
| Effective Antagonist Concentration | 100 nM | HepG2 40/6 cells | Completely inhibited TCDD-induced transcriptional activity. | [5] |
Table 2: this compound Concentration in Key Experiments
| Experiment Type | Concentration(s) | Cell Line/Organism | Purpose | Reference(s) |
| DRE Luciferase Reporter Assay | 100 nM - 10 µM | HepG2 40/6 | To assess agonist/antagonist activity. | [5] |
| Quantitative RT-PCR | 100 nM | HepG2 40/6 | To measure mRNA levels of AHR target genes. | [5][12] |
| Acute-Phase Gene Repression Assay | 1 µM | Huh7 cells | To investigate antagonism of AHR-mediated DRE-independent pathways. | [5] |
| In Vivo AHR Activation Inhibition | 5 mg/kg (oral gavage) | Mice | To study the in vivo inhibitory effects on AHR activation. | [11] |
| Cell Proliferation Assay | 500 nM | Human primary keratinocytes | To assess the effect on cell proliferation. | [7][9] |
Signaling Pathway and Experimental Workflow Diagrams
AHR Canonical Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical AHR signaling pathway and the point of inhibition by this compound.
Experimental Workflow: DRE-Luciferase Reporter Assay
This diagram outlines a typical workflow for assessing the antagonist activity of this compound using a DRE-driven luciferase reporter assay.
Detailed Experimental Protocols
DRE-Luciferase Reporter Assay in HepG2 40/6 Cells
This protocol is adapted from studies evaluating the antagonist properties of this compound.[5]
Objective: To determine the ability of this compound to antagonize AHR agonist-induced DRE-mediated transcription.
Materials:
-
HepG2 40/6 cells (stably transfected with a DRE-driven luciferase reporter plasmid)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
AHR agonist (e.g., TCDD)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing increasing concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Agonist Treatment: Add the AHR agonist (e.g., 5 nM TCDD) to the wells.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Cell Lysis: Remove the medium and add cell lysis buffer to each well according to the manufacturer's instructions for the luciferase assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the luminescence.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration) if necessary. Plot the agonist response against the concentration of this compound to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for AHR Target Genes
This protocol is based on experiments measuring the effect of this compound on the expression of AHR target genes like CYP1A1, CYP1A2, and AHRR.[5][12]
Objective: To quantify the this compound-mediated repression of AHR target gene transcription.
Materials:
-
HepG2 40/6 cells
-
This compound
-
AHR agonist (e.g., 2 nM TCDD)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed HepG2 40/6 cells in 6-well plates. Treat the cells with vehicle (DMSO), an AHR agonist (e.g., 2 nM TCDD), or a combination of the agonist and this compound (e.g., 100 nM) for 4 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
In Vivo Considerations
While this compound is a potent in vitro tool, its in vivo application has some limitations. Studies have shown that after oral administration, this compound has poor absorption and is subject to extensive metabolism, limiting its systemic effects.[11][13][14] However, it has demonstrated efficacy in inhibiting AHR activation in the gastrointestinal tract, suggesting its potential use for studying AHR signaling in the gut.[11][13]
Conclusion
This compound is a well-characterized and highly effective pure antagonist of the Aryl Hydrocarbon Receptor. Its ability to potently inhibit both DRE-dependent and -independent AHR signaling pathways without partial agonism makes it an essential tool for researchers in toxicology, immunology, and drug development. The data and protocols provided in this guide offer a solid foundation for utilizing this compound to elucidate the multifaceted roles of the AHR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GNF351: A Comprehensive Technical Guide for Aryl Hydrocarbon Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in a diverse range of physiological and pathological processes.[1][2][3] Unlike many other AHR modulators, this compound is characterized as a "pure" antagonist, meaning it effectively blocks AHR signaling without exhibiting partial agonist activity, even at high concentrations.[1] This property makes this compound an invaluable tool for elucidating the biological functions of the AHR and for investigating its potential as a therapeutic target in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in AHR research, and a summary of its key quantitative parameters.
Mechanism of Action
This compound exerts its antagonistic effect by directly competing with AHR agonists for binding to the ligand-binding pocket of the receptor.[4] This binding prevents the conformational changes required for the AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1] Consequently, this compound effectively inhibits both DRE-dependent and -independent AHR signaling pathways.[1][3][5]
Signaling Pathway of AHR Antagonism by this compound
Caption: this compound binds to the AHR complex, preventing agonist binding and nuclear translocation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in various experimental settings.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| IC50 | 62 nM | Mouse (humanized AHR) | Photoaffinity Ligand Competition | [3][4][6] |
| IC50 | 8.5 nM | Human (HepG2 40/6) | DRE-mediated Luciferase Reporter | [3] |
| IC50 | 116 nM | Mouse (H1L1.1c2) | DRE-mediated Luciferase Reporter | [2] |
| Parameter | Concentration | Effect | Cell Line | Reference |
| Agonist Activity | Up to 10 µM | No significant agonist activity | Human (HepG2 40/6) | [1] |
| Antagonist Activity | 100 nM | Complete inhibition of TCDD-induced transcription | Human (HepG2 40/6) | [1] |
| Antagonist Activity | 500 nM | Significant reduction in Ki67-positive cells | Human Keratinocytes | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro AHR Antagonism: Luciferase Reporter Gene Assay
This protocol is designed to quantify the antagonistic activity of this compound on AHR-mediated transcription using a DRE-driven luciferase reporter gene.
Experimental Workflow:
Caption: Workflow for determining this compound's AHR antagonist activity using a luciferase assay.
Materials:
-
HepG2 40/6 cells (or other suitable AHR-reporter cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
AHR agonist (e.g., TCDD, stock solution in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Agonist Treatment: Add the AHR agonist (e.g., 5 nM TCDD) to the wells containing this compound or vehicle.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a CO2 incubator. A 4-hour incubation is often sufficient to observe significant AHR activation.[1]
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer as per the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the agonist-only treated cells.
In Vitro AHR Target Gene Expression: Quantitative PCR (qPCR)
This protocol measures the effect of this compound on the mRNA expression of AHR target genes, such as CYP1A1.
Experimental Workflow:
Caption: Workflow for analyzing AHR target gene expression changes using qPCR.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
AHR agonist (e.g., TCDD)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1, AHRR) and a reference gene (e.g., GAPDH, L13a)[1][2]
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and an AHR agonist as described in the luciferase assay protocol. A common treatment is 100 nM this compound with 2 nM TCDD for 4 hours.[2]
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
In Vivo AHR Antagonism: Mouse Model
This protocol describes a general approach to assess the in vivo efficacy of this compound. Due to its poor oral absorption and rapid metabolism, this compound's effects are primarily localized to the gastrointestinal tract when administered orally.[2][8][9]
Materials:
-
C57BL/6J mice[10]
-
This compound
-
Vehicle (e.g., corn oil)[10]
-
AHR agonist (e.g., β-naphthoflavone - BNF)
-
Oral gavage needles
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare a suspension of this compound in corn oil. Administer this compound to the mice via oral gavage at a dose of, for example, 5 mg/kg.[10] Administer vehicle to the control group.
-
Agonist Administration: After a set pre-treatment time (e.g., 1 hour), administer the AHR agonist (e.g., BNF at 5 mg/kg) via oral gavage.
-
Time Course and Tissue Collection: The timing of tissue collection is crucial. For instance, a 12-hour time point after agonist administration has been shown to be effective for observing inhibition of AHR activation.[2] Euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon).
-
Analysis: Analyze the collected tissues for AHR target gene expression (e.g., Cyp1a1) using qPCR as described above.
Clinical Development Status
As of the current date, there is no publicly available information from clinical trial registries or published literature to suggest that this compound has entered clinical trials. Its primary application remains as a research tool in preclinical studies to investigate the roles of the AHR.
Conclusion
This compound is a highly specific and potent AHR antagonist that serves as a critical tool for researchers in the field. Its "pure" antagonist profile allows for the clear dissection of AHR-mediated signaling pathways without the confounding effects of partial agonism. While its pharmacokinetic properties may limit its systemic in vivo applications via oral administration, it remains an excellent compound for in vitro studies and for investigating the role of AHR in the gastrointestinal tract in vivo. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of AHR biology and its therapeutic potential.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: A Comprehensive Technical Guide to its Role in Dioxin Response Element (DRE) Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of exogenous and endogenous compounds. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on Dioxin Response Element (DRE)-mediated signaling, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams. This document serves as a comprehensive resource for researchers investigating AHR signaling and developing novel therapeutics targeting this pathway.
Introduction to AHR and DRE Signaling
The Aryl Hydrocarbon Receptor (AHR) is a member of the basic-helix-loop-helix PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[1] In its latent state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR translocates to the nucleus.[2] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][2][3] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[3][4]
This compound: A Pure AHR Antagonist
This compound is a high-affinity ligand that acts as a complete antagonist of the AHR.[5] Unlike many other AHR modulators, this compound displays no partial agonist activity, even at high concentrations.[4][5] It directly competes with AHR agonists for binding to the ligand-binding pocket of the receptor.[6][7]
Mechanism of Action
This compound functions as a competitive antagonist by occupying the ligand-binding pocket of the AHR, thereby preventing the binding of agonists like TCDD.[2] This blockage inhibits the conformational changes required for the dissociation of chaperone proteins and subsequent nuclear translocation and dimerization with ARNT. Consequently, the AHR-ARNT complex cannot bind to DREs, and the transcription of target genes is suppressed.[2]
Figure 1: this compound Mechanism of Action.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding this compound's interaction with the AHR and its effect on DRE-mediated signaling.
Table 1: this compound Binding Affinity and Antagonist Potency
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (AHR Binding) | Humanized Mouse Liver Cytosol | 62 nM | [6][7][8][9] |
| IC50 (DRE Antagonism) | Human HepG2 40/6 cells | 8.5 nM | [9] |
| IC50 (DRE Antagonism) | Murine H1L1.1c2 cells | ~116 nM | [2] |
Table 2: Effect of this compound on AHR Agonist-Induced Gene Expression
| Treatment | Cell Line | Target Gene | Fold Change vs. Control | Reference |
| TCDD (2 nM) | HepG2 40/6 | CYP1A1 | Significant Induction | [4][5] |
| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | CYP1A1 | Decreased Expression | [4][5] |
| TCDD (2 nM) | HepG2 40/6 | CYP1A2 | Significant Induction | [4][5] |
| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | CYP1A2 | Decreased Expression | [4][5] |
| TCDD (2 nM) | HepG2 40/6 | AHRR | Significant Induction | [4][5] |
| TCDD (2 nM) + this compound (100 nM) | HepG2 40/6 | AHRR | Decreased Expression | [4][5] |
Table 3: this compound Agonist Activity Assessment
| Treatment Concentration | Cell Line | Target Gene | Agonist Activity | Reference |
| 100 nM - 10 µM | HepG2 40/6 | DRE-Luciferase | No significant activity | [4][5] |
| 100 nM, 1 µM, 10 µM | HepG2 40/6 | CYP1A1 | No induction | [4][5] |
In Vivo Studies and Limitations
While this compound is a potent antagonist in vitro, its in vivo applications are limited by poor oral absorption.[10] Studies have shown that orally administered this compound is not readily detected in serum.[10] However, it does exhibit biological activity within the gastrointestinal tract, where it can inhibit AHR activation.[10] The metabolism of this compound is primarily carried out by CYP1A1, CYP1A2, CYP3A4, and CYP3A5 enzymes.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
AHR Competition Ligand Binding Assay
Objective: To determine the ability of this compound to compete with a known AHR ligand for binding to the receptor.
Materials:
-
This compound
-
Photoaffinity ligand (PAL) or radiolabeled TCDD
-
Mouse liver cytosol expressing humanized AHR
-
DMSO (vehicle)
-
Assay buffer
-
UV light source (for PAL)
-
Scintillation counter (for radiolabeled ligand)
Protocol:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a reaction vessel, combine the humanized AHR-expressing mouse liver cytosol with a fixed concentration of the PAL or radiolabeled TCDD.
-
Add increasing concentrations of this compound or DMSO (vehicle control) to the reaction vessels.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
If using a PAL, expose the samples to UV light to crosslink the ligand to the receptor.
-
Analyze the samples to quantify the amount of bound PAL or radiolabeled TCDD.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.[5]
DRE-Luciferase Reporter Assay
Objective: To assess the agonist and antagonist activity of this compound on DRE-mediated transcription.
Materials:
-
HepG2 40/6 or H1L1.1c2 cells (stably transfected with a DRE-driven luciferase reporter plasmid)
-
Cell culture medium and supplements
-
This compound
-
TCDD or other AHR agonist
-
DMSO (vehicle)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
For agonist activity: Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
For antagonist activity: Treat the cells with a fixed concentration of an AHR agonist (e.g., 5 nM TCDD) in the presence of increasing concentrations of this compound for a specified time (e.g., 4 hours).
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a fold change relative to the vehicle-treated cells.[4][5]
Figure 2: DRE-Luciferase Assay Workflow.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA expression of endogenous AHR target genes.
Materials:
-
HepG2 40/6 cells
-
Cell culture medium and supplements
-
This compound
-
TCDD
-
DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a)
-
qPCR instrument
Protocol:
-
Treat HepG2 40/6 cells with DMSO, TCDD, and/or this compound for a specified time (e.g., 4 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative mRNA expression levels. Normalize the expression of the target genes to the housekeeping gene.[4][5]
Conclusion
This compound is a valuable research tool for elucidating the biological functions of the AHR. Its characterization as a pure antagonist makes it particularly useful for distinguishing between AHR-dependent and -independent effects of various compounds.[5] While its in vivo use is constrained by poor systemic absorption, it holds potential for topical applications or for studying AHR signaling specifically within the gastrointestinal tract.[10] Further structural modifications to this compound may improve its pharmacokinetic properties, potentially leading to the development of novel therapeutics for AHR-mediated diseases.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of using GNF351 in toxicology studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and toxicological processes. This technical guide provides an in-depth overview of the basic principles for utilizing this compound in toxicology studies. While specific comprehensive toxicology data for this compound is limited in publicly available literature, this document synthesizes the known pharmacological properties of this compound, the general toxicological considerations for AHR antagonists, and standard preclinical toxicology testing protocols to offer a foundational resource for researchers. The guide covers the mechanism of action, available in vitro and in vivo data, and provides a framework for designing and interpreting toxicology studies involving this compound.
Mechanism of Action: AHR Antagonism
This compound functions as a "pure" antagonist of the AHR, meaning it competitively binds to the ligand-binding pocket of the receptor without initiating the downstream signaling cascade typically associated with AHR agonists.[1] The AHR is a critical sensor for a wide range of environmental toxins, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] Upon agonist binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. This pathway is centrally involved in mediating the toxic effects of dioxins and other pollutants.[3][4]
By competitively inhibiting the binding of agonists, this compound effectively blocks this transcriptional activation, thereby mitigating the toxic responses elicited by AHR activation.[1][3] This mechanism of action suggests a potential therapeutic role for this compound in ameliorating the toxicity of AHR-activating compounds.[1]
Preclinical Data Summary
In Vitro Data
In vitro studies have established this compound as a potent AHR antagonist. It effectively competes with photoaffinity AHR ligands for binding to the receptor. Furthermore, this compound has been shown to have minimal toxicity in mouse and human keratinocytes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AHR Binding) | 62 nM | Mouse liver cytosol | [Not explicitly cited, but implied by multiple sources] |
| Toxicity | Minimal | Mouse and Human Keratinocytes | [Not explicitly cited, but implied by multiple sources] |
In Vivo Data: Pharmacokinetics and Metabolism
A key consideration for the use of this compound in in vivo toxicology studies is its pharmacokinetic profile. Studies in mice have demonstrated that this compound has poor oral absorption, leading to limited systemic exposure. Following oral administration, the compound is extensively metabolized, and the majority is excreted in the feces.[1] This suggests that after oral dosing, the primary site of action and potential toxicity is the gastrointestinal tract.[1]
| Parameter | Observation | Species | Reference |
| Oral Bioavailability | Poor | Mouse | [1] |
| Systemic Exposure | No detectable levels in serum (0-6h) or urine (24h) after oral gavage | Mouse | [1] |
| Excretion | Almost entirely found in feces | Mouse | [1] |
| Metabolism | Extensive, with several phase I metabolites identified | Mouse | [1] |
Toxicological Principles and Considerations
Due to the lack of specific toxicology data for this compound, a principled approach based on its mechanism of action and general toxicological guidelines is necessary.
Expected Toxicological Profile
As an AHR antagonist, this compound is expected to have a favorable toxicological profile, particularly in the context of co-exposure with AHR agonists. The primary role of AHR antagonists in toxicology is often to mitigate the harmful effects of AHR-activating compounds.[1][3] Dysregulation of AHR signaling has been implicated in various pathological conditions, and antagonists are being explored for their therapeutic potential in cancer and inflammatory diseases.[5] Therefore, the intrinsic toxicity of this compound is anticipated to be low. However, as with any xenobiotic, dose-dependent toxicity cannot be ruled out and must be assessed through formal toxicology studies.
Study Design Considerations
For preclinical toxicology assessment of small molecules like this compound, studies are typically conducted in two species, a rodent and a non-rodent.[6][7] The route of administration in these studies should match the intended clinical route.[6] Given this compound's poor oral absorption, toxicology studies should consider both oral and parenteral routes to assess systemic versus localized gastrointestinal effects.
Experimental Protocols: A General Framework
The following provides a generalized protocol for an acute oral toxicity study in mice, based on established guidelines.[8][9][10] This should be adapted based on specific research questions and institutional guidelines.
Acute Oral Toxicity Study (Limit Test)
Objective: To determine the acute oral toxicity of this compound in mice.
Animals: Healthy, young adult mice (e.g., C57BL/6), nulliparous and non-pregnant females are often preferred.[10] Animals are acclimatized for at least five days before the study.[10]
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.[8]
Dosing:
-
Animals are fasted overnight (for mice, approximately 4 hours) before dosing.[8]
-
A limit dose of 2000 mg/kg body weight is often used for substances not expected to be highly toxic.[11] The test substance is administered in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) via oral gavage. The volume administered should generally not exceed 10 mL/kg.[12]
-
A control group receives the vehicle only.
Observations:
-
Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Subsequent observations are made daily for a total of 14 days.
-
Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weights are recorded before dosing and at least weekly thereafter.[9]
Pathology:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
All animals (including any that die during the study) undergo a gross necropsy.[9]
-
All pathological changes are recorded. For a more detailed investigation, microscopic examination of organs showing gross pathology may be considered.[8][9]
Conclusion
This compound is a valuable research tool for investigating the roles of the AHR in toxicology and physiology. While it demonstrates minimal in vitro toxicity and its in vivo effects after oral administration are primarily localized to the gastrointestinal tract, a comprehensive toxicological evaluation is still warranted for any new application. This guide provides a foundational understanding of the principles for using this compound in toxicology studies, emphasizing its mechanism of action and providing a framework for experimental design. Researchers should always consult relevant regulatory guidelines and institutional protocols when designing and conducting toxicology studies.
References
- 1. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From TCDD-mediated toxicity to searches of physiologic AHR functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. seed.nih.gov [seed.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Acute oral toxicity –acute class method | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: A Technical Guide to a Potent and Pure Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF351, a high-affinity chemical probe for the Aryl Hydrocarbon Receptor (AHR). This compound serves as a valuable tool for dissecting the physiological and pathophysiological roles of AHR signaling. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in research settings.
The Aryl Hydrocarbon Receptor (AHR)
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of proteins.[1][2] Initially identified as the receptor for environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), AHR is now recognized for its crucial role in a multitude of biological processes, including immune responses, development, and the regulation of cellular stress responses.[2][3] It can be activated by a wide array of exogenous and endogenous ligands.[2]
The Canonical AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm within a protein complex that includes Heat Shock Protein 90 (Hsp90), X-Associated Protein 2 (XAP2), and p23.[4] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1] Inside the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][5] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][5] This binding initiates the transcription of a battery of genes, including metabolic enzymes like Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and CYP1B1.[3]
This compound: A Specific Chemical Probe for AHR
This compound is a potent, cell-permeable purine (B94841) compound identified as a high-affinity, pure AHR antagonist.[6][7][8] Unlike many other AHR antagonists, such as α-naphthoflavone, this compound is devoid of any partial agonist activity, making it a superior tool for studying the complete inhibition of AHR function.[7][9] It has the capacity to inhibit both Dioxin Response Element (DRE)-dependent and -independent AHR activities.[7][10][11]
Mechanism of Action
This compound functions as a competitive antagonist. It directly interacts with the ligand-binding pocket of the AHR, thereby preventing the binding of both endogenous and exogenous agonists.[8][12][13][14] This direct competition effectively blocks the initial step of AHR activation, preventing the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (Binding) | Humanized AHR (mouse liver cytosol) | 62 nM | [6][8][11][13][15] |
| IC₅₀ (Functional) | Human HepG2 40/6 cells | 8.5 nM | [8] |
| Agonist Activity | Human HepG2 40/6 cells | None observed up to 10 µM | [12][16] |
Table 2: Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Study Type | Key Findings | Reference |
| Absorption | In vivo (oral gavage in mice) | Poor absorption from the intestine. Not detected in serum (0-6h) or urine (24h). | [9][10][17] |
| Distribution | In vivo (oral gavage in mice) | Primarily found in feces after 24 hours.[9][17] Limited systemic exposure, with primary effects in the gastrointestinal tract. | [10] |
| Metabolism | In vitro (liver & intestinal microsomes) | Metabolized by Phase I enzymes (Cytochromes P450) into several oxidized and demethylated products. | [9][10][17] |
| In Vivo Efficacy | In vivo (oral gavage in mice) | Inhibited β-naphthoflavone-induced AHR activation in the ileum and colon, but not in the liver. | [10][17] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
In Vitro AHR Antagonism Assay (DRE-Luciferase Reporter)
This protocol is used to quantify the ability of this compound to antagonize agonist-induced, DRE-dependent gene transcription.
-
Cell Lines: Human hepatoma cells (HepG2 40/6) or murine hepatoma cells (H1L1.1c2), stably transfected with a DRE-driven luciferase reporter plasmid.
-
Reagents: this compound, AHR agonist (e.g., TCDD), cell culture medium, DMSO (vehicle), Luciferase Assay System.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for 1 hour.
-
Add a fixed concentration of an AHR agonist (e.g., 2-5 nM TCDD) to the wells.
-
Incubate for 4 to 24 hours at 37°C.[12][16] this compound shows complete antagonism at 12 hours, with diminishing effects at 16-24 hours.[12]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid or total protein concentration. Data is often expressed as a percentage of the maximal response induced by the agonist alone.
-
Quantitative Real-Time PCR (qPCR) for AHR Target Genes
This method is used to measure the effect of this compound on the mRNA expression of endogenous AHR target genes.
-
Cell Line: HepG2 40/6 or other AHR-responsive cells.
-
Reagents: this compound, AHR agonist (e.g., TCDD), RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., L13a).[12][16]
-
Procedure:
-
Treat cells in 6-well plates with DMSO, an AHR agonist (e.g., 2 nM TCDD), or a combination of the agonist and this compound (e.g., 100 nM) for 4 hours.[12][16]
-
Harvest cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo AHR Antagonism in Mice
This protocol assesses the ability of orally administered this compound to inhibit agonist-induced AHR activation in various tissues.
-
Animals: Male C57BL/6 mice.
-
Reagents: this compound, AHR agonist (e.g., β-naphthoflavone, BNF), vehicle for oral gavage (e.g., corn oil).
-
Procedure:
-
Administer this compound (e.g., 5 mg/kg) or vehicle to mice via oral gavage.[10]
-
After a set time (e.g., 2 hours), administer an AHR agonist like BNF (e.g., 50 mg/kg) or vehicle.
-
Euthanize mice at a specified time point (e.g., 6 hours after BNF administration).
-
Harvest tissues of interest (e.g., liver, ileum, colon).
-
Isolate RNA from the tissues and perform qPCR for AHR target genes (e.g., Cyp1a1) as described in Protocol 5.2 to assess the level of AHR activation.
-
In Vitro Metabolism Assay
This protocol is used to identify the metabolic products of this compound.
-
Reagents: this compound (e.g., 100 µM), human or mouse liver and intestinal microsomes (e.g., 0.5 mg/mL), NADPH (cofactor), Tris-HCl buffer.[10]
-
Procedure:
-
Prepare an incubation mixture containing microsomes, buffer, and this compound in a microcentrifuge tube.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[10]
-
Stop the reaction by adding a cold quenching solution (e.g., 50% aqueous methanol).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 12. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF351 and its Precursor Stemregenin 1: A Technical Guide to Aryl Hydrocarbon Receptor Antagonism and Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of GNF351 and its precursor, Stemregenin 1 (SR1), two potent antagonists of the Aryl Hydrocarbon Receptor (AHR). It details their relationship, mechanism of action, and comparative efficacy in the expansion of hematopoietic stem cells (HSCs). This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of these compounds, and visualizes the core signaling pathways and experimental workflows.
Introduction: From Stemregenin 1 to this compound
Stemregenin 1 (SR1) was first identified through a high-throughput screen for compounds capable of promoting the ex vivo expansion of human CD34+ hematopoietic stem cells.[1] Mechanistic studies revealed that SR1 exerts its effects by antagonizing the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] This discovery highlighted the potential of AHR antagonists as therapeutic agents for enhancing HSC transplantation efficacy.
This compound is a close structural analog of SR1, developed through medicinal chemistry optimization to improve upon the properties of its precursor.[2][3] Both molecules share a purine-based scaffold and function as direct ligands of the AHR, competitively inhibiting the binding of AHR agonists.[2][4] This guide will explore the nuances of their relationship and their impact on AHR signaling and HSC biology.
Mechanism of Action: Antagonism of the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs).[5][6] This binding initiates the transcription of a battery of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3][5]
This compound and SR1 function as competitive antagonists, binding to the ligand-binding pocket of the AHR and preventing the conformational changes necessary for its activation and nuclear translocation.[2][4] This blockade of AHR signaling is the primary mechanism through which these compounds promote the expansion of hematopoietic stem cells, likely by inhibiting differentiation pathways that are normally activated by endogenous AHR ligands.[7]
Signaling Pathway Diagram
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and points of inhibition by this compound and SR1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its precursor, SR1, based on available scientific literature.
Table 1: AHR Antagonism
| Compound | Assay Type | Species | IC50 (nM) | Reference(s) |
| This compound | Ligand Competition Binding | Human | 62 | [4][8] |
| Stemregenin 1 (SR1) | DRE Luciferase Reporter | Human | 127 | [7] |
| Stemregenin 1 (SR1) | Ligand Competition Binding | Humanized Mouse | 40 | [7] |
IC50: Half-maximal inhibitory concentration.
Table 2: Hematopoietic Stem Cell Expansion
| Compound | Assay | Cell Type | Effect | EC50 (nM) | Reference(s) |
| Stemregenin 1 (SR1) | CD34+ Cell Expansion | Human HSCs | 50-fold increase in CD34+ cells | ~120 | [7] |
| This compound | CD34+ Cell Expansion | Human HSCs | Potent expansion (qualitative) | N/A | [2][3] |
EC50: Half-maximal effective concentration. N/A: Not available from the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and SR1.
AHR Ligand Competition Binding Assay
This assay is designed to determine the ability of a test compound to compete with a known high-affinity radiolabeled or photoaffinity ligand for binding to the AHR.
Materials:
-
Test compounds (this compound, SR1)
-
Photoaffinity AHR ligand (PAL) or radiolabeled AHR agonist (e.g., [³H]TCDD)
-
Cytosolic extracts from cells or tissues expressing the AHR (e.g., humanized mouse liver cytosol)
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
Scintillation fluid and counter (for radiolabeled ligands) or UV light source and SDS-PAGE equipment (for photoaffinity ligands)
Protocol:
-
Prepare serial dilutions of the test compounds (this compound, SR1) and a known AHR ligand (positive control) in the assay buffer.
-
In a multi-well plate, incubate the cytosolic extracts with the various concentrations of the test compounds or control for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).
-
Add the photoaffinity or radiolabeled ligand at a fixed concentration to all wells and incubate to allow for binding equilibrium to be reached.
-
For Photoaffinity Ligands: Expose the samples to UV light to cross-link the ligand to the AHR. Analyze the samples by SDS-PAGE and autoradiography or western blotting to quantify the amount of ligand bound to the AHR.
-
For Radiolabeled Ligands: Separate the bound from unbound ligand using methods such as hydroxylapatite or charcoal-dextran precipitation. Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound relative to the control (no competitor).
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: AHR Ligand Competition Binding Assay
Caption: Workflow for the AHR ligand competition binding assay.
Ex Vivo Expansion of Human CD34+ Hematopoietic Stem Cells
This protocol outlines the general procedure for assessing the ability of this compound and SR1 to promote the expansion of human CD34+ HSCs ex vivo.
Materials:
-
Cryopreserved human CD34+ cells (e.g., from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6)
-
Test compounds (this compound, SR1) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture plates
-
Flow cytometer and antibodies for cell surface markers (e.g., anti-CD34, anti-CD45)
-
Colony-forming cell (CFC) assay reagents
Protocol:
-
Thaw cryopreserved CD34+ cells and culture them in serum-free expansion medium supplemented with the cytokine cocktail.
-
Seed the cells at a defined density (e.g., 1 x 10⁴ cells/mL) in a multi-well plate.
-
Add this compound or SR1 at various concentrations to the culture wells. Include a vehicle control (e.g., DMSO).
-
Culture the cells for an extended period (e.g., 7-21 days), refreshing the medium and compounds as needed.
-
At various time points, harvest the cells and perform the following analyses:
-
Total Nucleated Cell (TNC) Count: Determine the fold expansion of total cells.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD34 and other relevant markers to determine the percentage and absolute number of CD34+ cells.
-
Colony-Forming Cell (CFC) Assay: Plate the expanded cells in a semi-solid medium to assess their ability to form hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM), which is indicative of the presence of hematopoietic progenitors.
-
-
Calculate the fold expansion of TNCs, CD34+ cells, and different colony types for each condition compared to the initial cell number.
-
Determine the EC50 value for CD34+ cell expansion by plotting the fold expansion against the log concentration of the compound.
Experimental Workflow: HSC Expansion Assay
Caption: Workflow for the ex vivo hematopoietic stem cell expansion assay.
Conclusion
This compound represents a refined iteration of its precursor, Stemregenin 1, both acting as potent antagonists of the Aryl Hydrocarbon Receptor. Their ability to block AHR signaling translates into a significant capacity to promote the ex vivo expansion of human hematopoietic stem cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with these compounds and investigating the therapeutic potential of AHR antagonism in regenerative medicine and oncology. Further comparative studies are warranted to fully elucidate the differential pharmacological profiles of this compound and SR1.
References
- 1. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand Alone Graft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
GNF351: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and endogenous ligands.[1][2][3] Unlike many other AHR modulators, this compound is considered a "pure" antagonist, exhibiting no partial agonist activity even at high concentrations.[4] It acts by directly competing with AHR ligands for the ligand-binding pocket, thereby inhibiting both dioxin response element (DRE)-dependent and -independent signaling pathways.[1][2][3] These characteristics make this compound a valuable tool for investigating AHR biology and its role in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including data on its efficacy, and step-by-step instructions for key assays.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various cell-based and in vitro assays.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC₅₀ (Binding) | 62 nM | Mouse liver cytosol (humanized AHR) | Competition assay with a photoaffinity AHR ligand. | [1][5] |
| IC₅₀ (DRE-luciferase reporter assay) | 8.5 nM | HepG2 40/6 (human hepatoma) | Antagonism of TCDD-induced luciferase activity. | [5] |
| IC₅₀ (DRE-luciferase reporter assay) | 116 nM | H1L1.1c2 (murine hepatoma) | Antagonism of TCDD-induced luciferase activity. | [6] |
| Effective Concentration (qPCR) | 100 nM | HepG2 40/6 | Inhibition of TCDD-induced expression of CYP1A1, CYP1A2, and AHRR after 4 hours. | [4][7] |
| Effective Concentration (Cell Proliferation) | 500 nM | Human primary keratinocytes | Significant reduction in Ki67-positive cells after 48 hours. | [1] |
| Effective Concentration (AHR Nuclear Translocation Inhibition) | 1 µM | SH-SY5Y (human neuroblastoma) | Pre-treatment for 15 minutes before agonist stimulation. | [8] |
| Concentration Range (General Use) | 100 nM - 10 µM | Various | Effective range for antagonizing AHR activity without observable agonist effects. | [4][7] |
| Incubation Time | 4 - 48 hours | Various | Duration of treatment depends on the specific assay and endpoint being measured. | [1][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
DRE-Luciferase Reporter Assay
This assay is used to quantify the antagonistic effect of this compound on AHR-mediated transcriptional activation.
Materials:
-
Cells stably or transiently expressing a DRE-luciferase reporter construct (e.g., HepG2 40/6)
-
Cell culture medium and supplements
-
This compound stock solution
-
AHR agonist (e.g., TCDD)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Add the AHR agonist (e.g., 5 nM TCDD) to the wells, keeping the final DMSO concentration below 0.1%.[7]
-
Include appropriate controls: vehicle (DMSO) only, agonist only, and this compound only.
-
Incubate the plate for 4-24 hours at 37°C.[7]
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Quantitative PCR (qPCR) for AHR Target Genes
This protocol is used to measure the effect of this compound on the mRNA expression of AHR target genes such as CYP1A1, CYP1A2, and AHRR.[4][7]
Materials:
-
Cells responsive to AHR activation (e.g., HepG2 40/6, Huh7)
-
6-well plates
-
This compound stock solution
-
AHR agonist (e.g., TCDD)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., L13a)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 100 nM) with or without an AHR agonist (e.g., 2 nM TCDD) for 4 hours.[4][7]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for AHR Nuclear Translocation
This protocol is used to qualitatively or semi-quantitatively assess the inhibition of agonist-induced AHR nuclear translocation by this compound.
Materials:
-
Cells for treatment (e.g., SH-SY5Y)
-
Cell culture dishes
-
This compound stock solution
-
AHR agonist
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AHR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency in dishes.
-
Pre-treat cells with this compound (e.g., 1 µM) for 15 minutes.[8]
-
Stimulate the cells with an AHR agonist for the desired time (e.g., 15 minutes to 6 hours).[8]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against AHR.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Probe the same membrane with antibodies against nuclear (Lamin B1) and cytoplasmic (GAPDH) markers to ensure the purity of the fractions and for loading control.
Cell Viability/Proliferation Assay
This protocol is used to determine the effect of this compound on cell proliferation, for example, by measuring the incorporation of proliferation markers like Ki67.[1]
Materials:
-
Cells of interest (e.g., human primary keratinocytes)
-
Appropriate cell culture plates or chamber slides
-
This compound stock solution
-
Fixation and permeabilization buffers
-
Primary antibody against a proliferation marker (e.g., anti-Ki67)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells and allow them to adhere.
-
Treat the cells with this compound (e.g., 500 nM) or vehicle control for a specified period (e.g., 48 hours).[1]
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against Ki67.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells by counting the number of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
Conclusion
This compound is a powerful and specific tool for studying the Aryl Hydrocarbon Receptor signaling pathway. The protocols provided here offer a framework for utilizing this compound in a variety of common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions. Careful handling and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thno.org [thno.org]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
GNF351 Luciferase Reporter Gene Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[1][2][3] The AHR signaling pathway is a key target in toxicology and drug discovery. The this compound luciferase reporter gene assay provides a robust and sensitive method to quantify the antagonistic activity of this compound and other potential AHR modulators. This application note details the underlying principles and provides a comprehensive protocol for performing this assay using a stable human hepatoma-derived reporter cell line, HepG2 40/6.[2][4][5]
Principle of the Assay
The this compound luciferase reporter gene assay utilizes a genetically engineered cell line, typically HepG2 40/6, which contains a luciferase reporter gene under the control of a promoter with Dioxin Response Elements (DREs). When an AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), binds to and activates the AHR, the AHR-agonist complex translocates to the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to the DREs, inducing the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a light-emitting reaction when its substrate, luciferin, is provided. The intensity of the emitted light is directly proportional to the level of AHR activation.
This compound, as an AHR antagonist, competes with the agonist for binding to the AHR, thereby inhibiting the downstream signaling cascade and reducing luciferase expression. The potency of this compound is determined by measuring the dose-dependent decrease in the agonist-induced luminescent signal.
Data Presentation
The following table summarizes the quantitative data for this compound as an AHR antagonist.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | Aryl Hydrocarbon Receptor (AHR) | Luciferase Reporter Gene Assay | Not Specified | 62 nM | [1] |
| This compound | Aryl Hydrocarbon Receptor (AHR) | Luciferase Reporter Gene Assay | Murine Hepatoma (H1L1.1c2) | 116 nM | [3] |
Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This leads to a conformational change, dissociation of chaperone proteins, and translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with ARNT and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, leading to their transcription. This compound acts by competitively inhibiting the initial ligand binding step.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 40/6 (human hepatoma cells stably transfected with a DRE-driven luciferase reporter construct)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
AHR Agonist: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) stock solution in DMSO.
-
AHR Antagonist: this compound stock solution in DMSO.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Luciferase Assay System).
-
Lysis Buffer: As provided in the luciferase assay kit, or a custom buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol, and 1% (v/v) Triton X-100).[4]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: ACS grade.
Experimental Workflow
The following diagram illustrates the key steps in the this compound luciferase reporter gene assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HepG2 40/6 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cells to the desired seeding density and plate 20,000 cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment and Luminescence Detection
-
Compound Preparation:
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 5 minutes at 37°C.[4]
-
Add 50 µL of the 5 nM TCDD solution to all wells except for the negative control wells (which should receive 50 µL of medium with DMSO).
-
The final volume in each well should be 100 µL.
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Aspirate the treatment medium from the wells and gently wash once with 100 µL of PBS.
-
Aspirate the PBS and add 20-100 µL of lysis buffer to each well (the volume depends on the manufacturer's protocol).
-
Incubate at room temperature for 10-15 minutes on a plate shaker to ensure complete cell lysis.
-
Add 100 µL of the prepared luciferase assay substrate to each well.
-
Immediately measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence from the negative control wells from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the positive control (TCDD alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The this compound luciferase reporter gene assay is a powerful tool for characterizing the antagonistic activity of compounds targeting the AHR signaling pathway. This application note provides a detailed protocol that can be adapted for high-throughput screening of novel AHR modulators, aiding in the discovery and development of new therapeutics and the assessment of toxicological profiles of various compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocols: Measuring CYP1A1 Expression After GNF351 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of a wide range of xenobiotics, including pro-carcinogens, environmental pollutants, and drugs.[1][2] Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][3] GNF351 is a potent and specific antagonist of the AHR.[4][5][6] Unlike AHR agonists, which induce CYP1A1 expression, this compound has been shown to inhibit this induction and can even reduce basal CYP1A1 levels.[7][8] This application note provides detailed protocols for treating cultured cells with this compound and subsequently measuring CYP1A1 expression at the mRNA, protein, and functional activity levels.
Signaling Pathway Overview
This compound exerts its effect on CYP1A1 expression by antagonizing the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm. Upon binding to an agonist (e.g., TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, including CYP1A1, thereby inducing their transcription. This compound competes with agonists for binding to the AHR, preventing its activation and subsequent gene transcription.
References
- 1. CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
GNF351 Treatment of HepG2 & Huh7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of GNF351, a potent Aryl Hydrocarbon Receptor (AHR) antagonist, on the human hepatocellular carcinoma cell lines HepG2 and Huh7. This document includes quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Introduction to this compound
This compound is a high-affinity ligand that acts as a complete antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] Unlike partial agonists, this compound does not exhibit agonist activity, making it a valuable tool for studying AHR-mediated signaling pathways.[1][3] In the context of liver cancer research, this compound is utilized to probe the role of the AHR pathway in cell proliferation, apoptosis, and other critical cellular processes.
Effects of this compound on Gene Expression
This compound effectively antagonizes the transcriptional activity of the AHR. This has been demonstrated through the reduced expression of AHR-responsive genes in the presence of an AHR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
Quantitative Data: Inhibition of AHR-Responsive Gene Expression in HepG2 Cells
| Gene | Treatment | Fold Change vs. TCDD | Reference |
| CYP1A1 | TCDD (2 nM) + this compound (100 nM) | ↓ | [1][4] |
| CYP1A2 | TCDD (2 nM) + this compound (100 nM) | ↓ | [1][4] |
| AHRR | TCDD (2 nM) + this compound (100 nM) | ↓ | [1][4] |
Note: The table indicates a decrease (↓) in mRNA levels as specific fold-change values were presented graphically in the source material.
Experimental Protocols
Cell Culture
Protocol for Culturing HepG2 and Huh7 Cells:
-
Media Preparation: Culture HepG2 and Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using TrypLE Express. Resuspend the cells in fresh medium and re-plate at the desired density.[5] For HepG2 cells, which grow in clusters, ensure thorough dissociation to a single-cell suspension.[6]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol to measure changes in AHR-responsive gene expression:
-
Cell Treatment: Seed HepG2 cells and treat with DMSO (vehicle), TCDD (2 nM), and a combination of this compound (100 nM) and TCDD (2 nM) for 4 hours.[1][4]
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time qPCR using primers specific for CYP1A1, CYP1A2, AHRR, and a housekeeping gene (e.g., L13a) for normalization.[1][4]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound is the antagonism of the AHR signaling pathway.
AHR Signaling Pathway
Caption: this compound competitively inhibits AHR activation.
Potential Effects of this compound on Other Cellular Processes
While direct evidence for this compound's effects on cell cycle, apoptosis, and other signaling pathways in HepG2 and Huh7 cells is limited, the AHR pathway is known to interact with these processes. The following sections outline potential areas of investigation and provide protocols for assessing these effects.
Cell Cycle Analysis
Aberrant cell cycle progression is a hallmark of cancer. Some studies suggest a role for AHR in cell cycle regulation.
Protocol for Cell Cycle Analysis using Propidium (B1200493) Iodide Staining:
-
Cell Treatment: Treat HepG2 or Huh7 cells with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Apoptosis Assay
Induction of apoptosis is a key mechanism for many anti-cancer agents.
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment: Treat HepG2 or Huh7 cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Wnt/β-catenin and Akt/mTOR Signaling Pathways
The Wnt/β-catenin and PI3K/Akt/mTOR pathways are frequently dysregulated in hepatocellular carcinoma.[10][11] AHR has been shown to crosstalk with these pathways.
Workflow for Investigating Signaling Pathway Modulation:
Caption: Workflow for analyzing signaling pathway proteins.
Protocol for Western Blot Analysis:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the Wnt/β-catenin (e.g., β-catenin, c-Myc, Cyclin D1) and Akt/mTOR (e.g., phospho-Akt, phospho-mTOR) pathways.[11][12]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Conclusion
This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor, effectively inhibiting the transcription of AHR-responsive genes in HepG2 and Huh7 cells. The protocols provided herein offer a framework for utilizing this compound to investigate the role of the AHR pathway in liver cancer cell biology. Further research is warranted to explore the potential effects of this compound on other critical cellular processes such as cell cycle progression, apoptosis, and its crosstalk with other oncogenic signaling pathways.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The nuclear receptor constitutive active/androstane receptor (CAR) arrests DNA-damaged human hepatocellular carcinoma Huh7 cells at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cell cycle arrest and apoptosis by tomentosin in hepatocellular carcinoma HepG2 and Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. Combined targeting of AKT and mTOR synergistically inhibits proliferation of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing GNF351 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins, immune function, and cell differentiation.[1][2][3] As a "pure" antagonist, this compound effectively blocks both dioxin response element (DRE)-dependent and -independent AHR activities without exhibiting partial agonist effects, making it a valuable tool for studying AHR signaling pathways.[4][5] Proper preparation of a this compound stock solution is a critical first step for ensuring accurate and reproducible experimental results in cell-based assays and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][6][7]
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | AhR Antagonist III, GNF-351 | [6][8] |
| CAS Number | 1227634-69-6 | [1][8] |
| Molecular Formula | C₂₄H₂₅N₇ | [1][3] |
| Molecular Weight | 411.50 g/mol | [1][6] |
| Appearance | Solid, off-white powder | [6][9] |
| Purity | ≥98% (HPLC) | [6][7] |
Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) | Notes | Reference |
| DMSO | 30 - 124 mg/mL | 72.9 - 301.34 mM | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Sonication or gentle warming may aid dissolution. | [1][3][6] |
| Water | Insoluble | N/A | [1] | |
| Ethanol | Insoluble | N/A | [1] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes | Reference | | --- | --- | --- | --- | | Solid Powder | -20°C | 3 years | |[1][3] | | DMSO Stock Solution | -20°C | 1 month to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |[1][10] | | DMSO Stock Solution | -80°C | 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |[1][3] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)[11]
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[12]
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.[12]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it. Avoid direct contact with skin and eyes.[12][13] In case of contact, wash the affected area thoroughly with water for at least 15 minutes.[12]
-
Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before handling.[9]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different concentrations or final volumes.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 411.50 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 411.50 g/mol = 0.004115 g
-
Mass (mg) = 4.115 mg
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 4.12 mg of this compound powder and record the exact weight.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For an exact 10 mM solution, calculate the volume based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 411.50 (mg/mmol)] / 10 (mmol/L)
-
Example: If you weighed 4.20 mg of this compound, the volume of DMSO to add would be: (4.20 / 411.50) / 10 = 0.00102 L = 1.02 mL.
-
-
Close the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Storage and Handling:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1][11]
-
Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage, protected from light.[1][3][11]
-
When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution into aqueous media for your experiments. Note that small amounts of residual DMSO (e.g., 0.1%) are generally well-tolerated in most biological assays, but a solvent control should always be included.[10]
-
Mandatory Visualization
This compound Mechanism of Action: AHR Signaling Pathway Antagonism
Caption: this compound competitively blocks ligand binding to the AHR, preventing its activation and nuclear translocation.
Experimental Workflow for this compound Stock Solution Preparation
Caption: A stepwise workflow for the accurate preparation of this compound stock solutions in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. quora.com [quora.com]
Application Notes and Protocols for GNF351, an Aryl Hydrocarbon Receptor (AHR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GNF351, a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AHR). This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction
This compound is a full antagonist of the AHR, a ligand-activated transcription factor involved in the regulation of cellular processes such as xenobiotic metabolism, immune responses, and cell proliferation.[1][2] this compound competitively binds to the AHR ligand-binding pocket, effectively blocking the downstream signaling cascade initiated by AHR agonists.[3] Unlike some other AHR antagonists, this compound is considered a "pure" antagonist, as it does not exhibit partial agonist activity, even at high concentrations.[3]
Mechanism of Action
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. This compound acts by competitively inhibiting the initial ligand-binding step, thereby preventing the entire downstream signaling cascade.
Quantitative Data
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays. This data can serve as a starting point for determining the optimal concentration for your specific experimental setup.
| Parameter | Cell Line/System | Agonist | Concentration/Value | Reference |
| IC50 (Binding) | Mouse liver cytosol (humanized AHR) | Photoaffinity AHR ligand | 62 nM | [4] |
| IC50 (DRE-luciferase) | HepG2 40/6 (human) | TCDD | 8.5 nM | [4] |
| IC50 (DRE-luciferase) | H1L1.1c2 (murine) | TCDD | 116 nM | [5] |
| Effective Concentration | HepG2 40/6 (human) | TCDD (2 nM) | 100 nM (complete inhibition of CYP1A1, CYP1A2, AHRR transcription) | [1] |
| Effective Concentration | Human primary keratinocytes | - | 500 nM (significant reduction in Ki67-positive cells) | [2] |
| Effective Concentration | SH-SY5Y (human) | Edaravone (30 µM and 100 µM) | 1 µM (complete prevention of AHRR and CYP1A1 transcript increase) | [6] |
| Concentration Range (Agonist activity test) | HepG2 40/6 (human) | - | 100 nM - 10 µM (no agonist activity observed) | [1][3] |
Experimental Protocols
Here are detailed protocols for common in vitro assays to assess the antagonist activity of this compound.
Protocol 1: DRE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit agonist-induced transcription of a luciferase reporter gene under the control of DREs.
Materials:
-
DRE-luciferase reporter cell line (e.g., HepG2 40/6)
-
Cell culture medium and supplements
-
This compound
-
AHR agonist (e.g., TCDD, β-naphthoflavone)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the DRE-luciferase reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Agonist Treatment: Prepare the AHR agonist at a concentration that induces a submaximal response (e.g., EC80). Add the agonist to the wells already containing this compound.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced luciferase activity for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for AHR Target Genes
This protocol is used to measure the effect of this compound on the mRNA expression of AHR target genes, such as CYP1A1.
Materials:
-
Cell line of interest (e.g., HepG2, HaCaT)
-
Cell culture medium and supplements
-
This compound
-
AHR agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate. Once they reach the desired confluency, pre-treat with this compound for 1 hour, followed by the addition of an AHR agonist. Incubate for a predetermined time (e.g., 4-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target gene to the housekeeping gene.
Protocol 3: Western Blot Analysis for AHR Nuclear Translocation
This protocol is used to visualize the inhibitory effect of this compound on agonist-induced AHR nuclear translocation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
AHR agonist
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AHR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound and an AHR agonist as described in the previous protocols.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.[6]
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AHR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative amount of AHR in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.
Protocol 4: Cell Proliferation Assay (Ki67 Staining)
This assay assesses the effect of this compound on cell proliferation by measuring the expression of the proliferation marker Ki67.
Materials:
-
Cell line of interest (e.g., human primary keratinocytes)
-
Cell culture medium and supplements
-
This compound
-
Chamber slides or coverslips
-
Fixation and permeabilization buffers
-
Primary antibody (anti-Ki67)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides or coverslips. Treat the cells with this compound or vehicle control for the desired duration (e.g., 48 hours).[2]
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary anti-Ki67 antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields.
-
Quantify the percentage of Ki67-positive cells by dividing the number of Ki67-positive nuclei by the total number of DAPI-stained nuclei.
-
Troubleshooting
-
Low or no inhibition:
-
Increase the concentration of this compound.
-
Optimize the pre-incubation time with this compound.
-
Ensure the AHR agonist is used at a submaximal concentration.
-
Check the activity of your AHR agonist.
-
-
High background in Western blots:
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Variability in qPCR results:
-
Ensure high-quality, intact RNA is used.
-
Optimize primer concentrations and annealing temperature.
-
Use a stable housekeeping gene for normalization.
-
These application notes and protocols provide a solid foundation for incorporating this compound into your in vitro research. As with any experimental system, optimization of concentrations and incubation times for your specific cell type and conditions is recommended.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: Application Notes and Protocols for Hematopoietic Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in the regulation of hematopoietic stem cell (HSC) proliferation and differentiation.[1] By inhibiting AHR signaling, this compound promotes the ex vivo expansion of human CD34+ hematopoietic stem and progenitor cells (HSPCs) while maintaining their primitive, undifferentiated state.[1] This property makes this compound a valuable tool for research in hematopoiesis, regenerative medicine, and drug development, particularly for applications requiring large numbers of functional HSCs, such as bone marrow transplantation and gene therapy.
These application notes provide a comprehensive overview of the use of this compound in HSC research, including its mechanism of action, detailed experimental protocols, and relevant data.
Mechanism of Action: AHR Antagonism
The AHR signaling pathway plays a crucial role in regulating HSC fate.[2][3] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4][5][6][7] Activation of AHR signaling in HSCs is generally associated with a shift towards differentiation and a reduction in self-renewal capacity.
This compound acts as a "pure" AHR antagonist, meaning it directly competes with endogenous and exogenous AHR ligands for binding to the receptor's ligand-binding pocket, but without initiating the downstream transcriptional activity.[1] By blocking AHR activation, this compound effectively removes this differentiation-inducing signal, thereby promoting the expansion of the HSC pool.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Quantitative Data Summary
The following table summarizes key quantitative data related to the application of this compound and other AHR antagonists in hematopoietic stem cell research.
| Parameter | Value | Cell Type / System | Comments | Reference |
| This compound IC50 | 116 nM | Murine hepatoma-derived reporter cells (H1L1.1.1c2) | Inhibition of AHR activation. | [8] |
| SR1 (AHR Antagonist) Treatment Concentration | 0.75 - 1 µM | Human CD34+ cells from mobilized peripheral blood and cord blood | Promoted ex vivo expansion of CD34+ cells. | [9] |
| This compound Treatment Concentration | 100 nM - 10 µM | HepG2 40/6 and Huh7 cells | Used to assess AHR antagonism and lack of agonist activity. | [1] |
| Effect of AHR Antagonism on HSCs | 2.5-fold increase | Murine MPP3 cells in vivo | Promoted myeloid-biased differentiation. | [2] |
| SR1-mediated HSC Expansion | 12 to 17-fold increase | Human HSCs engrafted in immunodeficient mice | Increase in the number of engrafting HSCs after ex vivo culture. | [9] |
| SR1-mediated CD34+ Cell Expansion | ~50-fold increase | Human CD34+ cells in culture | Expansion of cells expressing the CD34 marker. | [10] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the ex vivo expansion of human CD34+ hematopoietic stem cells. Researchers should optimize these protocols for their specific cell sources and experimental goals.
Protocol 1: Isolation of CD34+ Cells from Human Umbilical Cord Blood (UCB)
This protocol is adapted from established methods for HSC isolation.[1][2][3][8][11]
Materials:
-
Human umbilical cord blood (UCB) unit
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Phosphate-buffered saline (PBS)
-
Separation buffer (PBS, pH 7.2, 0.5% BSA, 2 mM EDTA)
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec)
-
MACS® Columns and Separator
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Mononuclear Cell (MNC) Isolation: a. Dilute the UCB sample 1:2 with PBS at room temperature. b. Carefully layer the diluted blood over the density gradient medium in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the "buffy coat" layer containing the MNCs and transfer to a new 50 mL tube. e. Wash the MNCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Magnetic Labeling of CD34+ Cells: a. Resuspend the MNC pellet in separation buffer. b. Add FcR blocking reagent and CD34 MicroBeads to the cell suspension according to the manufacturer's instructions. c. Mix well and incubate for 30 minutes at 2-8°C. d. Wash the cells with separation buffer to remove excess MicroBeads and centrifuge at 300 x g for 10 minutes.
-
Magnetic Separation: a. Resuspend the labeled cells in separation buffer. b. Place a MACS column in the magnetic field of a MACS separator. c. Prepare the column by rinsing with separation buffer. d. Apply the cell suspension onto the column. The magnetically labeled CD34+ cells will be retained in the column. e. Wash the column with separation buffer to remove unlabeled cells. f. Remove the column from the magnetic separator and place it on a collection tube. g. Add separation buffer to the column and firmly push the plunger to elute the purified CD34+ cells.
-
Cell Counting and Viability: a. Count the purified CD34+ cells using a hemocytometer and assess viability with trypan blue exclusion. b. The purity of the isolated CD34+ cells can be determined by flow cytometry.
Protocol 2: Ex Vivo Expansion of CD34+ Cells with this compound
This protocol is a generalized procedure based on common HSC expansion techniques and the known function of AHR antagonists.[9][10][12]
Materials:
-
Purified human CD34+ cells
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6 at appropriate concentrations)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Culture Medium: a. Prepare the complete expansion medium by adding the cytokine cocktail to the serum-free medium. b. Prepare a working solution of this compound by diluting the stock solution in the complete expansion medium to the desired final concentration (e.g., 100 nM to 1 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Cell Seeding: a. Seed the purified CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the 24-well plate containing the prepared culture medium with either this compound or vehicle control.
-
Incubation and Culture Maintenance: a. Incubate the plate in a humidified incubator at 37°C with 5% CO2. b. Every 2-3 days, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh medium containing the appropriate concentration of cytokines and this compound or vehicle.
-
Monitoring Cell Expansion: a. Monitor the total nucleated cell count and viability at regular intervals (e.g., every 3-4 days) using a hemocytometer and trypan blue staining.
-
Harvesting Cells: a. After the desired culture period (e.g., 7-14 days), harvest the cells for downstream analysis.
Protocol 3: Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to assess the differentiation potential of hematopoietic progenitors.[13][14][15][16]
Materials:
-
Expanded hematopoietic cells (from Protocol 2)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
35 mm culture dishes
-
Sterile water
-
Inverted microscope
Procedure:
-
Cell Plating: a. Resuspend the harvested cells in Iscove's MDM with 2% FBS. b. Add the cell suspension to the methylcellulose (B11928114) medium at a density that will yield 20-100 colonies per dish. c. Vortex the mixture thoroughly. d. Let the tube stand for 5-10 minutes to allow air bubbles to escape. e. Dispense the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubation: a. Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity. b. Incubate at 37°C, 5% CO2 for 12-14 days.
-
Colony Scoring: a. After incubation, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
Protocol 4: Flow Cytometry Analysis of Expanded HSCs
Flow cytometry is used to phenotype the expanded cell population and determine the proportion of primitive HSCs.[17][18][19][20]
Materials:
-
Expanded hematopoietic cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against HSC markers (e.g., CD34, CD38, CD90, CD45RA)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Staining: a. Aliquot approximately 1 x 10^5 to 1 x 10^6 cells per tube. b. Wash the cells with FACS buffer. c. Add the antibody cocktail (and isotype controls in separate tubes) to the cells and incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer to remove unbound antibodies. e. Resuspend the cells in FACS buffer for analysis.
-
Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data using appropriate software. Gate on the CD34+ population and then further analyze for the expression of other markers to identify subpopulations (e.g., CD34+CD38-, CD34+CD90+).
Experimental Workflow and Visualization
Experimental Workflow for this compound Application in HSC Research
References
- 1. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 2. Video: Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. njms.rutgers.edu [njms.rutgers.edu]
- 11. unmc.edu [unmc.edu]
- 12. Andrographolide promotes the ex vivo expansion of CD34+ hematopoietic stem cells derived from human umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. stemcell.com [stemcell.com]
- 17. researchgate.net [researchgate.net]
- 18. Phenotypic Analysis of Hematopoietic Stem and Progenitor Cell Populations in Acute Myeloid Leukemia Based on Spectral Flow Cytometry, a 20-Color Panel, and Unsupervised Learning Algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using GNF351 to Block TCDD-Induced AHR Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1][2] It plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune responses.[3][4] The most potent and well-studied AHR agonist is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a persistent environmental contaminant.[1][5] TCDD binding to AHR initiates a signaling cascade that leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1A2, which can result in a wide range of toxic effects.[4][6]
GNF351 is a high-affinity, potent, and "pure" AHR antagonist developed to study and potentially mitigate these effects.[7][8] Unlike partial agonists, this compound shows no agonist activity, even at high concentrations, making it a valuable tool for dissecting AHR-mediated signaling pathways.[7][9] It acts by directly competing with agonists like TCDD for binding to the AHR ligand-binding pocket.[8] These application notes provide detailed protocols and data for utilizing this compound to effectively block TCDD-induced AHR activation in research settings.
Mechanism of Action: this compound as a Competitive AHR Antagonist
The canonical AHR signaling pathway is initiated when a ligand, such as TCDD, diffuses across the cell membrane and binds to the AHR complex in the cytoplasm.[3][6] This binding event causes the dissociation of chaperone proteins (e.g., Hsp90, p23, XAP2). The ligand-AHR complex then translocates into the nucleus, where it heterodimerizes with the AHR Nuclear Translocator (ARNT).[4][6][10] This AHR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[3][4]
This compound functions as a competitive antagonist.[8] It binds directly to the ligand-binding pocket of the AHR, physically preventing TCDD or other agonists from binding and initiating the signaling cascade.[8] This blockade prevents nuclear translocation, dimerization with ARNT, and subsequent DRE-mediated gene expression.
Data Presentation: In Vitro Efficacy of this compound
This compound demonstrates high-affinity binding to the AHR and potently antagonizes TCDD-induced activity in a dose-dependent manner across various cell-based assays.
Table 1: this compound Binding Affinity and Antagonist Potency
| Parameter | Species/Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (IC₅₀) | Humanized AHR (in mouse liver cytosol) | 62 nM | [8][11][12][13] |
| Antagonist Potency (IC₅₀) | Human HepG2 40/6 cells (vs. 5 nM TCDD) | 8.5 nM | [14] |
| Antagonist Potency (IC₅₀) | Murine H1L1.1c2 cells | 116 nM |[5] |
Table 2: this compound Inhibition of TCDD-Induced AHR Target Gene Expression Data from quantitative PCR (qPCR) in HepG2 40/6 cells treated for 4 hours.[7][15]
| Target Gene | Treatment | Fold Induction (vs. DMSO) | % Inhibition by this compound |
|---|---|---|---|
| CYP1A1 | 2 nM TCDD | ~140x | > 95% |
| 2 nM TCDD + 100 nM this compound | ~5x | ||
| CYP1A2 | 2 nM TCDD | ~18x | > 95% |
| 2 nM TCDD + 100 nM this compound | ~1x | ||
| AHRR | 2 nM TCDD | ~10x | > 90% |
| | 2 nM TCDD + 100 nM this compound | ~1x | |
Note: this compound alone (up to 10 µM) does not induce the expression of CYP1A1.[7][9]
Experimental Protocols
Preparation of this compound and TCDD Stock Solutions
Materials:
-
This compound powder (CAS: 1227634-69-6)
-
TCDD (CAS: 1746-01-6)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
This compound Stock (e.g., 10 mM): Prepare a stock solution by dissolving this compound in fresh, high-quality DMSO.[8] For example, dissolve 4.11 mg of this compound (MW: 411.5 g/mol ) in 1 mL of DMSO to achieve a 10 mM stock.
-
TCDD Stock: TCDD is extremely toxic and should be handled with appropriate safety precautions in a certified chemical fume hood. Prepare a stock solution in DMSO.
-
Storage: Aliquot stock solutions into amber tubes to protect from light and store at -20°C. Stock solutions are reported to be stable for up to 6 months.[14] Avoid repeated freeze-thaw cycles.
DRE-Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of this compound to antagonize TCDD-induced AHR activation in a reporter cell line. Human hepatoma (HepG2 40/6) or murine hepatoma (H1L1.1c2) cells, which are stably transfected with a DRE-driven luciferase reporter plasmid, are commonly used.[7][16]
Materials:
-
HepG2 40/6 reporter cells
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
This compound and TCDD stock solutions
-
96-well clear bottom, white-walled assay plates
-
Luciferase assay kit (e.g., Promega Luciferase Assay System)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a solution of TCDD at twice the final desired concentration (e.g., prepare a 10 nM TCDD solution for a final concentration of 5 nM). The final DMSO concentration in all wells should be constant and typically ≤0.1%.[7]
-
Antagonist Pre-treatment: Remove the culture medium from the cells. Add the this compound dilutions to the appropriate wells. For antagonism experiments, this compound is typically added 5-60 minutes before the addition of TCDD.[7][17]
-
Agonist Treatment: Add the TCDD solution to the wells containing this compound. Also include control wells: vehicle only (DMSO), TCDD only, and this compound only (to confirm lack of agonist activity).
-
Incubation: Incubate the plate for a specified period. A 4-hour incubation is often sufficient to see robust induction, though this compound has been shown to be effective for up to 16 hours.[7][9]
-
Lysis and Luminescence Reading: Discard the treatment media. Lyse the cells and measure luciferase activity according to the manufacturer’s protocol for your chosen assay kit.[7][16]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the TCDD-only control. Plot the dose-response curve and determine the IC₅₀ value.
Quantitative Real-Time PCR (qPCR) for AHR Target Genes
This protocol measures the effect of this compound on TCDD-induced expression of endogenous AHR target genes, such as CYP1A1, CYP1A2, and AHRR.
Materials:
-
HepG2 cells (or other relevant cell line)
-
6-well or 12-well cell culture plates
-
This compound and TCDD stock solutions
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CYP1A1, AHRR) and a housekeeping gene (L13a, GAPDH, ACTB)
-
Real-Time PCR System
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once they reach ~70-80% confluency, treat the cells in triplicate as described in the reporter assay (Vehicle, TCDD only, this compound only, TCDD + this compound). A common treatment is 2-5 nM TCDD and 100 nM this compound for 4 hours.[7][15]
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them. Isolate total RNA using your chosen RNA extraction kit, following the manufacturer’s instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reaction on a Real-Time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
In Vivo Considerations
While this compound is a potent antagonist in vitro, its application in vivo via oral administration is limited by poor absorption and rapid metabolism.[5][18][19] Studies in mice have shown that orally administered this compound does not effectively antagonize AHR activation in the liver.[5][18] However, it does retain biological activity within the gastrointestinal tract, successfully inhibiting AHR activation in the ileum and colon.[5][18] This makes this compound a potentially useful tool for studying the localized roles of AHR in the gut, but structural modifications would be required to improve its systemic bioavailability for broader in vivo applications.[5]
References
- 1. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Activation by TCDD Reduces Inflammation Associated with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
GNF351 Application Notes and Protocols for Western Blot Analysis of AHR Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in the regulation of cellular responses to a variety of environmental and endogenous ligands.[1] Upon ligand binding, AHR translocates from the cytoplasm to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT).[1] This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription.[1] Key downstream targets include cytochrome P450 enzymes like CYP1A1 and CYP1B1, as well as the AHR Repressor (AHRR).[2][3]
GNF351 is a potent and selective antagonist of the AHR.[4][5][6] It acts as a competitive inhibitor, binding to the ligand-binding pocket of AHR with a high affinity (IC50 of 62 nM) and thereby preventing the binding of agonist ligands.[4][6][7] This antagonism effectively blocks the nuclear translocation of AHR and the subsequent transcription of its target genes.[5][8] Unlike some other AHR modulators, this compound is considered a "pure" antagonist, devoid of partial agonist activity.[2][9]
These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on the expression of AHR target proteins.
Key Targets for Western Blot Analysis
-
AHR: To assess total protein levels and to monitor for changes in subcellular localization (nuclear vs. cytoplasmic fractions). The molecular weight of human AHR is approximately 96 kDa.[1]
-
ARNT: As the dimerization partner of AHR, its protein levels can be monitored.
-
CYP1A1 (Cytochrome P450 1A1): A well-established downstream target of AHR, the induction of CYP1A1 protein is a reliable indicator of AHR activation. Its molecular weight is approximately 58-60 kDa.
-
CYP1B1 (Cytochrome P450 1B1): Another key AHR target enzyme involved in metabolism. Its molecular weight is approximately 60 kDa.
-
AHRR (Aryl Hydrocarbon Receptor Repressor): An AHR target that functions in a negative feedback loop to regulate AHR signaling.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on AHR target protein expression in a hypothetical experiment using an appropriate cell line (e.g., HepG2) treated with an AHR agonist (e.g., TCDD).
Table 1: Relative Protein Expression of AHR Targets in Response to this compound Treatment
| Treatment Group | This compound Concentration (µM) | AHR (Nuclear Extract) (Fold Change vs. Vehicle) | CYP1A1 (Whole Cell Lysate) (Fold Change vs. Vehicle) | CYP1B1 (Whole Cell Lysate) (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| TCDD (10 nM) | 0 | 8.50 ± 0.98 | 15.20 ± 1.54 | 12.80 ± 1.32 |
| TCDD (10 nM) + this compound | 0.1 | 4.25 ± 0.55 | 7.60 ± 0.88 | 6.40 ± 0.75 |
| TCDD (10 nM) + this compound | 1 | 1.50 ± 0.25 | 2.10 ± 0.31 | 1.80 ± 0.29 |
| TCDD (10 nM) + this compound | 10 | 1.10 ± 0.18 | 1.20 ± 0.20 | 1.15 ± 0.22 |
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Western Blot Analysis of Whole-Cell Lysates
This protocol is designed to analyze the total cellular protein levels of AHR and its downstream targets following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, MCF-7) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Co-treat with an AHR agonist (e.g., 10 nM TCDD) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[1][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[1][10]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[1] The gel percentage will depend on the molecular weight of the target proteins (e.g., 8-12%).
-
Run the gel until the dye front reaches the bottom.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][10]
-
Incubate the membrane with the primary antibody (e.g., anti-AHR, anti-CYP1A1, anti-CYP1B1, or anti-AHRR) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.
-
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol is used to assess the subcellular localization of AHR and its inhibition by this compound.
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1. A shorter agonist treatment time (e.g., 1-2 hours) is often sufficient to observe nuclear translocation.
-
-
Cell Harvesting and Fractionation:
-
After treatment, wash cells with ice-cold PBS and scrape them into a conical tube.
-
Use a commercial nuclear and cytoplasmic extraction kit or a well-established protocol for fractionation. This typically involves sequential lysis with hypotonic and hypertonic buffers.
-
Briefly, cells are first lysed in a hypotonic buffer to disrupt the plasma membrane, and the cytoplasmic fraction is collected after centrifugation. The remaining nuclear pellet is then lysed with a high-salt buffer to release nuclear proteins.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of both the cytoplasmic and nuclear fractions.
-
Proceed with steps 4-8 from Protocol 1 for both fractions.
-
It is crucial to probe the blots for markers of both the cytoplasm (e.g., GAPDH) and the nucleus (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the antagonistic effects of this compound on the AHR signaling pathway. By quantifying the changes in AHR target protein expression and observing the inhibition of AHR nuclear translocation, researchers can effectively characterize the mechanism of action of this compound and its potential as a modulator of AHR-dependent processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis with GNF351 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in the regulation of diverse biological and toxicological processes, including the metabolism of xenobiotics, immune responses, and cell proliferation.[1][2][3][4] As a "pure" antagonist, this compound effectively inhibits both dioxin response element (DRE)-dependent and -independent AHR signaling pathways without demonstrating partial agonist activity.[1] This makes it a valuable tool for elucidating the physiological and pathophysiological roles of the AHR.
These application notes provide detailed protocols for utilizing this compound in conjunction with quantitative PCR (qPCR) to study its impact on the expression of AHR target genes.
Mechanism of Action of this compound
This compound functions by directly competing with AHR agonists for binding to the ligand-binding pocket of the receptor.[1][3] This binding prevents the conformational changes required for AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to DREs in the promoter regions of target genes. Consequently, the transcription of AHR-responsive genes, such as those in the Cytochrome P450 family (e.g., CYP1A1, CYP1A2) and the AHR Repressor (AHRR), is inhibited.[1]
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
This protocol describes the treatment of cells in culture with this compound to assess its effect on target gene expression.
-
Materials:
-
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
-
Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound. Commonly used concentrations range from 100 nM to 10 µM.[1]
-
For co-treatment experiments, add the AHR agonist along with this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound and agonist-treated wells.
-
Incubate the cells for the desired treatment duration. Typical incubation times for qPCR analysis are between 4 and 24 hours.[1][6]
-
After incubation, proceed to RNA extraction.
-
RNA Extraction and Reverse Transcription
This protocol outlines the isolation of total RNA and its conversion to complementary DNA (cDNA).
-
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Reverse transcription kit
-
DNase I (optional, for removal of genomic DNA contamination)
-
-
Procedure:
-
Lyse the cells directly in the culture plate by adding the appropriate volume of TRIzol reagent.
-
Follow the manufacturer's protocol for the RNA extraction kit.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
(Optional) Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR)
This protocol describes the setup of a qPCR reaction to measure the relative expression of target genes.
-
Materials:
-
cDNA template
-
SYBR Green PCR master mix
-
Forward and reverse primers for target genes (e.g., CYP1A1, CYP1A2, AHRR) and a reference gene (e.g., L13a, GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
-
-
Procedure:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into qPCR plate wells.
-
Add the cDNA template to the respective wells.
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on AHR target gene expression.
Table 1: Effect of this compound on Basal AHR Target Gene Expression in HepG2 40/6 Cells [1]
| Treatment (4 hours) | Target Gene | Fold Change vs. DMSO |
| TCDD (5 nM) | CYP1A1 | Dramatic Induction |
| This compound (100 nM) | CYP1A1 | No significant change |
| This compound (1 µM) | CYP1A1 | No significant change |
| This compound (10 µM) | CYP1A1 | No significant change |
Table 2: Antagonistic Effect of this compound on TCDD-Induced AHR Target Gene Expression in HepG2 40/6 Cells [1]
| Treatment (4 hours) | Target Gene | Fold Change vs. TCDD alone |
| This compound (100 nM) + TCDD (2 nM) | CYP1A1 | Significant Decrease |
| This compound (100 nM) + TCDD (2 nM) | CYP1A2 | Significant Decrease |
| This compound (100 nM) + TCDD (2 nM) | AHRR | Significant Decrease |
Table 3: Antagonistic Effect of this compound on β-naphthoflavone (BNF)-Induced Cyp1a1 Expression in Mouse Ileum [6]
| Treatment (12 hours) | Target Gene | Fold Change vs. BNF alone |
| This compound + BNF | Cyp1a1 | Significant Inhibition |
Conclusion
This compound is a powerful tool for investigating the role of the AHR signaling pathway. The protocols and data presented here provide a framework for designing and executing qPCR-based experiments to assess the antagonistic activity of this compound on AHR target gene expression. Researchers should optimize these protocols for their specific experimental systems to achieve robust and reproducible results.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: A Potent Tool for Elucidating AHR-Dependent Gene Expression
Application Notes and Protocols for Researchers
GNF351 has emerged as a valuable chemical probe for dissecting the intricate roles of the Aryl Hydrocarbon Receptor (AHR) in various biological processes. As a high-affinity, specific, and "pure" antagonist, this compound effectively blocks AHR-dependent gene expression without exhibiting the partial agonist activity often seen with other antagonists.[1] This makes it an ideal tool for researchers in academia and the pharmaceutical industry studying AHR signaling in toxicology, immunology, oncology, and developmental biology.
Mechanism of Action
This compound acts as a direct competitive antagonist of the AHR.[1][2] It binds to the ligand-binding pocket of the AHR, preventing the binding of endogenous and exogenous agonists.[1] This inhibition blocks the subsequent conformational changes required for AHR's nuclear translocation, heterodimerization with the AHR Nuclear Translocator (ARNT), and binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby repressing their transcription.[1][3]
Applications in Research
This compound is a versatile tool for a range of applications aimed at understanding AHR biology:
-
Investigating the physiological roles of AHR: By inhibiting basal AHR activity, this compound can help uncover the functions of the AHR in normal physiological processes.
-
Characterizing AHR-dependent gene regulation: Researchers can use this compound to confirm whether the expression of a specific gene is regulated by the AHR.
-
Screening for novel AHR agonists and antagonists: this compound can be used as a reference antagonist in competitive binding assays and functional screens.
-
Validating the AHR as a therapeutic target: In preclinical studies, this compound can be used to assess the therapeutic potential of AHR inhibition in various disease models. For instance, it has been shown to suppress IL-1β production in fibroblast-like synoviocytes from rheumatoid arthritis patients.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound to modulate AHR-dependent gene expression.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (AHR Binding) | Humanized AHR (mouse liver cytosol) | 62 nM | [2][5][6] |
| Antagonist Efficacy | Human Hepatoma (HepG2 40/6) | Dose-dependent antagonism of TCDD-induced DRE response | [1] |
| Antagonist Efficacy | Murine Hepatoma (H1L1.1c2) | Dose-dependent antagonism of TCDD-induced DRE response | [1][7] |
Table 2: Effect of this compound on AHR Target Gene Expression (in combination with an agonist)
| Cell Line | Agonist | This compound Conc. | Target Gene | Result | Reference |
| HepG2 40/6 | 2 nM TCDD | 100 nM | CYP1A1 | Significant decrease in mRNA levels | [1] |
| HepG2 40/6 | 2 nM TCDD | 100 nM | CYP1A2 | Significant decrease in mRNA levels | [1] |
| HepG2 40/6 | 2 nM TCDD | 100 nM | AHRR | Significant decrease in mRNA levels | [1] |
| SH-SY5Y | 30 µM & 100 µM EDA | 1 µM | CYP1A1 | Complete prevention of EDA-dependent increase in transcript levels | [8] |
| SH-SY5Y | 30 µM & 100 µM EDA | 1 µM | AHRR | Complete prevention of EDA-dependent increase in transcript levels | [8] |
Table 3: Time-Course of this compound Antagonism
| Cell Line | Agonist | This compound Conc. | Duration of Antagonism | Peak Efficacy | Reference |
| HepG2 40/6 | 5 nM TCDD | 100 nM | Up to 16 hours | Complete antagonism at 12 hours | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
DRE-Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to antagonize agonist-induced AHR-dependent transcription.
Protocol:
-
Cell Seeding: Seed a stable reporter cell line expressing a DRE-driven luciferase reporter gene (e.g., HepG2 40/6 for human AHR, H1L1.1c2 for murine AHR) in a 96-well plate at an appropriate density and allow them to attach overnight.[7][9]
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1 hour.[3][9]
-
Agonist Treatment: Prepare a solution of an AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) at a concentration that elicits a submaximal response.[9] Add the agonist to the wells already containing this compound. Include appropriate controls (vehicle only, agonist only).
-
Incubation: Incubate the plate for 4-24 hours to allow for luciferase gene expression.[1][9]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7][9]
-
Data Analysis: Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.[9]
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of endogenous AHR target genes.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, Huh7) and treat with vehicle, an AHR agonist, and/or this compound for the desired time (e.g., 4, 6, or 12 hours).[1][3][10]
-
RNA Isolation: Isolate total RNA from the cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for AHR target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene for normalization (e.g., L13a, 18S RNA).[1][11]
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
In Vivo Antagonism Studies in Mice
This protocol describes the oral administration of this compound to assess its ability to inhibit agonist-induced AHR activation in vivo.
Protocol:
-
Animal Model: Use male C57BL/6J mice (6-8 weeks old).[11]
-
Compound Preparation: Dissolve this compound in corn oil.[11]
-
Administration: Administer this compound (e.g., 5 mg/kg) by oral gavage. Five minutes later, administer an AHR agonist such as β-naphthoflavone (BNF) (e.g., 5 mg/kg, p.o.).[11]
-
Tissue Collection: After a specified time (e.g., 12 hours), euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon).[11]
-
Gene Expression Analysis: Isolate RNA from the tissues and perform qPCR to analyze the expression of AHR target genes like Cyp1a1.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: AHR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying AHR antagonism by this compound.
Disclaimer: this compound is for research use only and is not intended for human consumption.[6] Researchers should follow appropriate safety protocols when handling this compound. The solubility of this compound can be enhanced by using solvents such as DMSO and PEG300, and sonication may be required.[5][6] While this compound is a potent antagonist, its poor oral absorption and extensive metabolism may limit its in vivo efficacy in certain tissues like the liver, though it has shown activity in the intestine and colon.[11]
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ah receptor antagonism represses head and neck tumor cell aggressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF351 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with GNF351, a potent Aryl Hydrocarbon Receptor (AHR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its primary mechanism of action is to directly compete with AHR ligands for binding to the receptor's ligand-binding pocket, thereby inhibiting both dioxin response element (DRE)-dependent and -independent AHR signaling pathways.[1][3] this compound has demonstrated minimal toxicity in mouse and human keratinocytes.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is practically insoluble in water and ethanol (B145695) but exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to prepare a concentrated stock solution in DMSO before diluting it into aqueous media for experiments.[6]
Q3: How should this compound be stored?
A3: Proper storage of this compound is essential to maintain its activity. The powdered form should be stored at -20°C for up to three years.[1] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Q: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my cell culture medium or aqueous buffer. What should I do?
A: This is a common issue when working with hydrophobic compounds like this compound. Here are several steps to troubleshoot and prevent precipitation:
-
Reduce the Final Concentration of DMSO: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity and to reduce the chances of your compound precipitating.[4]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the final aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.
-
Enhance Mixing: When diluting, add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and thorough mixing.[6]
-
Sonication: Brief sonication of the final working solution in a water bath can help to break up small aggregates and improve dissolution.[6][7]
-
Use of Solubilizing Agents (for in vivo studies): For animal studies, formulations including co-solvents and surfactants such as PEG300 and Tween 80 can significantly improve the solubility of this compound in aqueous vehicles.[1][3]
Issue 2: Inconsistent or weaker-than-expected antagonist activity in cell-based assays.
Q: My this compound solution is not showing the expected level of AHR antagonism in my experiments. What could be the cause?
A: Several factors can contribute to reduced or inconsistent activity of this compound in cell-based assays:
-
Compound Precipitation: As discussed above, even microscopic precipitates can lead to a lower effective concentration of this compound in your assay, resulting in reduced antagonist activity. Always visually inspect your final working solutions for any signs of cloudiness or particulates before adding them to your cells.
-
Improper Storage: Ensure that your this compound powder and stock solutions have been stored correctly to prevent degradation.[6]
-
Cell Health and Density: The health and confluence of your cells can impact assay results. Ensure your cells are healthy, within a consistent passage number range, and plated at an appropriate density.
-
DMSO Effects: High concentrations of DMSO can have independent biological effects on cells, potentially masking the specific activity of this compound.[8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 124 mg/mL (301.34 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| Water | Insoluble[4] | |
| Ethanol | Insoluble[4] |
Table 2: Recommended Formulations for this compound
| Application | Formulation | Final this compound Concentration | Reference |
| In Vitro (General) | DMSO stock diluted in cell culture media | Assay-dependent (keep final DMSO <0.5%) | [4] |
| In Vivo (Saline-based) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (9.72 mM)[1] | [1] |
| In Vivo (Oil-based) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.05 mM)[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: 411.5 g/mol ).[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly and sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium or aqueous buffer to reach the desired final concentration for your experiment.
-
Ensure the final DMSO concentration in the working solution is kept as low as possible (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: Luciferase Reporter Assay for AHR Antagonism
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Seed a suitable reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven luciferase reporter) in a 96-well plate at a predetermined optimal density.[9]
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with the this compound working solutions for 1 hour.
-
Following the pre-treatment, add a known AHR agonist (e.g., TCDD or an endogenous agonist like I3S) at a concentration that induces a submaximal response (e.g., EC₈₀).[9]
-
Include appropriate controls: untreated cells, vehicle control (DMSO), agonist-only control, and this compound-only controls.
-
Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for reporter gene expression.[9]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells gently with PBS.
-
Lyse the cells using a suitable lysis buffer.[10]
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated cells to the agonist-only control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound In Vitro Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
troubleshooting inconsistent results with GNF351
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNF351, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions by directly competing with AHR ligands for binding to the ligand-binding pocket of the receptor.[3][4] This prevents the conformational changes required for AHR activation and subsequent downstream signaling events, including the transcription of Dioxin Response Element (DRE)-dependent genes.[3][4][5] this compound is considered a "pure" antagonist as it does not exhibit partial agonist activity, even at high concentrations.[5][6]
Q2: What are the key experimental applications of this compound?
A2: this compound is primarily used in cell-based assays to study the role of the AHR in various biological processes. It is a valuable tool for inhibiting both endogenous and exogenous ligand-induced AHR activity. Specific applications include DRE-luciferase reporter assays to quantify AHR activation and studies on the regulation of AHR target genes like CYP1A1.[5][7][8]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][3] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1] For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are recommended.[1]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected antagonist activity in in vitro assays.
-
Possible Cause 1: Suboptimal Solvent Quality.
-
Possible Cause 2: Degradation of this compound over time in culture.
-
Recommendation: The antagonist activity of this compound can decrease over longer incubation periods (e.g., 24 hours), likely due to cellular metabolism.[5][7] For experiments requiring sustained AHR antagonism, consider shorter time points (optimal antagonism is often observed around 12 hours) or replenishing the compound during the experiment.[5][7]
-
-
Possible Cause 3: Species-specific differences in AHR affinity.
Issue 2: Lack of in vivo efficacy after oral administration.
-
Possible Cause: Poor bioavailability and rapid metabolism.
-
Recommendation: Studies have shown that this compound has poor absorption from the gastrointestinal tract and is subject to extensive metabolism.[9] This limits its systemic effects when administered orally.[9] For systemic in vivo studies, alternative routes of administration may need to be explored. However, this compound can be effective for targeting AHR activity specifically in the gastrointestinal tract.[9]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound from various experimental systems.
| Experimental System | Target | IC50 Value | Reference |
| Mouse liver cytosol expressing humanized AHR | AHR ligand binding | 62 nM | [3][4] |
| HepG2 40/6 human hepatoma cells | DRE-dependent transcriptional activity | 8.5 nM | [3][4] |
Key Experimental Protocols
DRE-Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit agonist-induced transcription of a luciferase reporter gene under the control of Dioxin Response Elements (DREs).
Materials:
-
A stable cell line expressing the AHR and a DRE-driven luciferase reporter (e.g., HepG2 40/6).
-
This compound
-
AHR agonist (e.g., TCDD)
-
Cell culture reagents
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Add a constant concentration of the AHR agonist to the wells.
-
Incubate the cells for a further period (e.g., 4-12 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the this compound concentration to determine the IC50 value.
Competitive Ligand Binding Assay
This assay determines the affinity of this compound for the AHR by measuring its ability to compete with a radiolabeled AHR ligand.
Materials:
-
This compound
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Purified AHR protein or cell lysate containing AHR
-
Scintillation fluid and counter
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with the AHR preparation in the presence of varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., via filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound competitively inhibits AHR ligand binding.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GNF351 Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of GNF351, a potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions as a competitive antagonist by directly binding to the ligand-binding pocket of the AHR, which prevents the binding of AHR agonists.[3] This blockage inhibits the subsequent translocation of the AHR to the nucleus, its dimerization with the AHR Nuclear Translocator (ARNT), and the transcription of target genes.[4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A common starting concentration for this compound is in the nanomolar (nM) range. For example, 100 nM this compound has been shown to completely inhibit TCDD-induced transcriptional activity in a human cell line.[4] In other experiments, concentrations up to 500 nM have been used.[5] The optimal concentration will be cell-type dependent and should be determined experimentally.
Q3: How long does the antagonistic effect of this compound last in cell culture?
A3: The duration of this compound's antagonistic effect is transient and appears to be cell-type dependent. In HepG2 40/6 cells, complete antagonism of TCDD-mediated AHR activation was observed at 12 hours. The effect was less potent at 16 hours and absent by 24 hours, likely due to cellular metabolism and/or transport of the compound out of the cells.[6][7] In contrast, a 48-hour treatment of human keratinocytes with this compound showed a significant biological effect.[5]
Q4: Should I change the media and re-dose this compound during a long-term experiment?
A4: For experiments extending beyond 24 hours, re-feeding the cells with fresh medium containing this compound may be necessary to maintain a consistent level of AHR antagonism. This is because the effectiveness of this compound can diminish over time.[6][7] However, when re-feeding, it is crucial to handle the cells gently to avoid disturbing cell adhesion and growth.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Treatment duration is too short: The antagonistic effect may not have had enough time to manifest in a measurable downstream endpoint. | Perform a time-course experiment: Treat cells for a range of durations (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for your specific assay and cell type.[6] |
| This compound concentration is too low: The concentration may be insufficient to effectively antagonize the AHR in your cell line. | Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration. | |
| This compound has degraded: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. | |
| High cell toxicity or death observed. | Treatment duration is too long: Prolonged exposure to this compound, especially at higher concentrations, may induce cytotoxicity in some cell lines. | Reduce the treatment duration: Based on your time-course experiment, select the shortest duration that provides the desired biological effect. |
| This compound concentration is too high: The concentration used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT assay): Determine the IC50 value and select a concentration well below the toxic threshold. | |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. | Use a low concentration of the solvent: Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Variability in results between experiments. | Inconsistent treatment duration: Even small variations in the timing of treatment and harvesting can lead to different outcomes. | Standardize all incubation times: Use a timer and adhere strictly to the planned treatment durations for all replicates and experiments. |
| Cell confluency differences: The physiological state of the cells can be affected by their density, which can influence their response to treatment. | Plate cells at a consistent density: Ensure that all wells or flasks are seeded with the same number of cells and have a similar confluency at the start of the experiment. |
Quantitative Data Summary
Table 1: Time-Dependent Antagonism of TCDD-Induced AHR Activity by this compound in HepG2 40/6 Cells
| Treatment Duration (Hours) | This compound (100 nM) + TCDD (5 nM) Effect | Reference |
| 4 | Antagonism of AHR activation | [6] |
| 8 | Antagonism of AHR activation | [6] |
| 12 | Complete antagonism of AHR activation | [6][8] |
| 16 | Reduced antagonism of AHR activation | [6][7] |
| 20 | Minimal to no antagonism | [6] |
| 24 | No antagonism observed | [6][8] |
Table 2: Effect of this compound on Human Primary Keratinocytes
| Treatment Duration (Hours) | This compound Concentration | Observed Effect | Reference |
| 48 | 500 nM | Significant reduction in Ki67-positive cells and cell number | [5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To identify the optimal duration of this compound treatment for achieving a desired biological effect in a specific cell line.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Multi-well plates (e.g., 96-well or 24-well)
-
AHR agonist (e.g., TCDD), if applicable
-
Reagents for the desired downstream assay (e.g., cell lysis buffer and luciferase substrate for a reporter assay, or RNA extraction kit for qPCR)
-
Plate reader or other appropriate detection instrument
Methodology:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere and stabilize overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare working solutions in complete culture medium at the desired final concentration.
-
Treatment:
-
For antagonist studies, pre-treat cells with this compound for a defined period (e.g., 1 hour) before adding the AHR agonist.
-
Add the this compound-containing medium (and agonist, if applicable) to the cells. Include appropriate controls (e.g., vehicle-only, agonist-only).
-
-
Time Points: Incubate the cells for a range of time points (e.g., 4, 8, 12, 16, 24, 48 hours).
-
Harvesting and Analysis: At each time point, harvest the cells and perform the downstream assay. For example:
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Gene Expression Analysis (qPCR): Extract RNA, reverse transcribe to cDNA, and perform qPCR for AHR target genes (e.g., CYP1A1).
-
Cell Proliferation/Viability Assay: Perform an MTT or similar assay.
-
-
Data Analysis: Plot the results as a function of time to determine the duration at which this compound exerts its maximal effect.
Protocol 2: Cytotoxicity Assay (MTT)
Objective: To assess the potential cytotoxic effects of this compound and determine a non-toxic working concentration.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Visualizations
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and this compound's point of action.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
potential cytotoxicity of GNF351 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of the Aryl Hydrocarbon Receptor (AHR) antagonist, GNF-351, particularly at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with GNF-351.
Q1: I am observing unexpected cytotoxicity in my cell line after treatment with GNF-351. What are the possible causes?
A1: While GNF-351 has been reported to have minimal toxicity in some cell lines, such as mouse and human keratinocytes, at concentrations like 500 nM, unexpected cytotoxicity at higher concentrations can occur due to several factors:
-
High Concentration: The concentration of GNF-351 you are using might be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your experiments.
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects, leading to cytotoxicity. Although GNF-351 is a potent AHR antagonist, its effects on other cellular targets at high concentrations are not well-documented. One study found no significant AHR agonist activity at concentrations up to 10 µM, suggesting a lack of this specific off-target effect.[1][2]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve GNF-351 is not exceeding the tolerance level of your cell line (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to GNF-351.
-
Experimental Error: Inconsistent cell seeding, pipetting errors, or contamination can lead to variable and seemingly cytotoxic results.
Q2: How can I determine a safe working concentration for GNF-351 in my cell line?
A2: To determine a safe working concentration, it is essential to perform a cytotoxicity assay with a range of GNF-351 concentrations. This will allow you to determine the IC50 value for cytotoxicity (the concentration at which 50% of the cells are no longer viable) and select a concentration well below this value for your AHR antagonism studies. Standard assays for this purpose include the MTT and LDH assays.
Q3: My MTT assay results show decreased cell viability, but I don't observe cell death morphologically. What could be the reason?
A3: The MTT assay measures metabolic activity, which is an indicator of cell viability. A decrease in MTT reduction can indicate either cell death or a reduction in metabolic activity without cell death (cytostatic effect). GNF-351 at 500 nM has been shown to reduce the number of Ki67-positive cells, indicating an anti-proliferative effect.[3][4] To distinguish between cytotoxic and cytostatic effects, you can use a complementary assay that measures cell death directly, such as the LDH assay, which detects membrane integrity loss.
Q4: I am seeing high background in my LDH cytotoxicity assay. What can I do to troubleshoot this?
A4: High background in an LDH assay can be caused by several factors:
-
Serum in the medium: Serum contains LDH, which can contribute to the background signal. Using a serum-free medium or reducing the serum concentration during the assay incubation can help.
-
Cell handling: Rough handling of cells during seeding or media changes can cause premature LDH release.
-
Phenol (B47542) red interference: Some plate readers may have their readings affected by the phenol red in the culture medium. Using a phenol red-free medium is recommended.
-
Contamination: Microbial contamination can lead to cell lysis and increased LDH levels.
Data Presentation
Currently, there is limited publicly available quantitative data on the cytotoxicity of GNF-351 at high concentrations across various cell lines. The available information suggests minimal toxicity at concentrations effective for AHR antagonism. Researchers should empirically determine the cytotoxic profile of GNF-351 in their specific experimental system. A suggested template for presenting such data is provided below.
Table 1: Cytotoxicity of GNF-351 in [Cell Line Name]
| GNF-351 Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± SD | 0 ± SD |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: IC50 Values of GNF-351 for AHR Antagonism and Cytotoxicity
| Parameter | IC50 Value (nM) | Reference |
| AHR Binding | 62 | [3][4][5] |
| Cytotoxicity in [Cell Line Name] | To be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of GNF-351 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Mandatory Visualization
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of GNF-351.
Caption: Experimental workflow for determining the cytotoxicity of GNF-351 using MTT and LDH assays.
Caption: A logical troubleshooting guide for unexpected cytotoxicity observed with GNF-351.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
GNF351 off-target effects in cellular assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of GNF351 in cellular assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions by directly binding to the ligand-binding pocket of the AHR, which prevents the binding of AHR agonists and subsequent downstream signaling events.[3] this compound is considered a "pure" antagonist, as it does not exhibit partial agonist activity, even at high concentrations.[3][4][5]
Q2: At what concentration should I use this compound in my cellular assay?
A2: The effective concentration of this compound can vary depending on the cell type and the specific AHR agonist being used. However, studies have shown that as little as 100 nM this compound can completely inhibit TCDD-induced transcriptional activity in human cell lines.[4] For antagonizing the effects of other AHR ligands, a dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.
Q3: I am observing cytotoxicity in my cells when treated with this compound. Is this an expected off-target effect?
A3: this compound is reported to have minimal toxicity in mouse or human keratinocytes.[2][6] If you are observing significant cytotoxicity, it is more likely due to experimental variables rather than a direct off-target effect of the compound. Please refer to the Troubleshooting Guide below for steps to address unexpected cytotoxicity.
Q4: Does this compound have any known off-target effects?
A4: The available scientific literature suggests that this compound is a highly selective AHR antagonist.[4] Because it is effective at low experimental doses, the likelihood of off-target effects is minimized.[4] However, like any small molecule, the potential for off-target effects cannot be entirely excluded, especially at very high concentrations. If you suspect off-target effects, it is crucial to include proper controls in your experiments to validate your findings.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[1][6][7] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[2][6] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value | Species | Assay System |
| IC₅₀ | 62 nM | Humanized | Competition binding with a photoaffinity AHR ligand in mouse liver cytosol.[1][2][5][6][7] |
| Effective Concentration | 100 nM | Human | Complete inhibition of TCDD-induced DRE-mediated transcriptional activity in HepG2 40/6 cells.[4] |
| Agonist Activity | None observed | Human | Tested up to 10 µM in a DRE-driven reporter assay in HepG2 40/6 cells.[8] |
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
-
Question: I am observing a high level of cell death after treating with this compound, which is not expected. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cell line (typically <0.1%). Prepare a vehicle-only control to assess the effect of the solvent on cell viability.
-
Compound Purity and Handling: Verify the purity of your this compound lot. Improper storage or handling could lead to degradation of the compound into cytotoxic substances.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or solvent. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cells.
-
Confluence of Cells: Overly confluent or sparse cell cultures can be more susceptible to stress. Ensure you are seeding and treating your cells at an optimal density.
-
Issue 2: Lack of Efficacy (this compound is not antagonizing AHR activation)
-
Question: My AHR reporter gene or target gene expression is still high even after treatment with this compound. Why is it not working?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the AHR agonist you are using. Perform a dose-response experiment with increasing concentrations of this compound against a fixed concentration of your agonist.
-
Agonist Concentration: The concentration of the AHR agonist may be too high, saturating the receptor and making it difficult for this compound to compete. Consider reducing the agonist concentration.
-
Timing of Treatment: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time (e.g., 1 hour) before adding the AHR agonist to allow for receptor binding.[4]
-
Compound Viability: Verify that your this compound stock solution has not degraded. Prepare a fresh stock solution from powder if necessary.
-
Issue 3: High Variability Between Replicates
-
Question: I am seeing a lot of variability in my results between replicate wells treated with this compound. What are the possible reasons?
-
Answer:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of the compound, agonist, and other reagents across all wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are well-mixed before seeding to achieve a uniform density.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for critical experiments or ensure proper humidification during incubation.
-
Compound Precipitation: this compound has limited solubility in aqueous solutions.[1] Visually inspect your media after adding the compound to ensure it has not precipitated out of solution. If precipitation occurs, you may need to adjust your final concentration or the solvent system.
-
Experimental Protocols
1. AHR Reporter Gene Assay
-
Objective: To determine the ability of this compound to antagonize agonist-induced AHR-dependent reporter gene expression.
-
Materials:
-
Protocol:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 1 hour.[4]
-
Add a constant concentration of the AHR agonist to the wells.
-
Incubate the cells for a further 4-24 hours to allow for reporter gene expression.[4][8]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
2. Quantitative PCR (qPCR) for AHR Target Gene Expression
-
Objective: To measure the effect of this compound on the mRNA levels of AHR target genes (e.g., CYP1A1, CYP1A2, AHRR).[8]
-
Materials:
-
Cell line responsive to AHR activation (e.g., HepG2)
-
This compound
-
AHR agonist (e.g., TCDD)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., L13a).[8]
-
qPCR instrument
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with this compound (and a vehicle control) for 1 hour, followed by the addition of an AHR agonist.
-
Incubate for the desired time period (e.g., 4 hours).[8]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: this compound mode of action in the AHR signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
GNF351 In Vivo Research Technical Support Center
Welcome to the technical support center for GNF351. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions by directly competing with AHR ligands for binding to the ligand-binding pocket of the receptor.[3][4] This prevents the activation of AHR and the subsequent downstream signaling pathways, including both dioxin response element (DRE)-dependent and -independent activities.[2][3] It is important to note that this compound does not exhibit partial agonist activity, making it a "pure" antagonist.[3][5]
Q2: I am not observing the expected systemic effects of AHR antagonism after oral administration of this compound in my animal model. Why might this be?
A2: A significant limitation of this compound for in vivo research is its poor oral bioavailability.[6][7] Studies in mice have shown that after oral gavage, this compound has poor absorption from the intestine.[6][8] Consequently, there are no detectable levels of this compound in the serum or urine.[6][7] The compound is almost entirely found in the feces.[6][8] This lack of systemic exposure means that this compound's antagonist effects are primarily localized to the gastrointestinal tract, specifically the ileum and colon.[6][7]
Q3: Are there any known off-target effects of this compound?
A3: this compound is considered a high-affinity AHR ligand, and its effectiveness at lower nanomolar concentrations in vitro suggests that off-target effects would be minimized.[3] However, due to its limited systemic exposure after oral administration, the potential for systemic off-target effects is significantly reduced. The primary focus of in vivo studies has been on its AHR-related effects within the gastrointestinal tract.
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro stock solutions, this compound can be dissolved in DMSO.[4] For in vivo oral administration, it has been dissolved in corn oil.[4][6] For storage, the solid powder should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years.[1]
Q5: Can this compound be used to study AHR function in tissues other than the gut?
A5: Due to its poor absorption and rapid metabolism following oral administration, this compound is not a suitable tool for studying systemic AHR function in tissues like the liver.[6][7] Its use is primarily limited to investigating AHR antagonism within the intestine and colon.[6] Researchers looking to study systemic AHR antagonism would need to consider alternative compounds with better pharmacokinetic profiles or different administration routes for this compound, though data on alternative routes is limited.
Troubleshooting Guides
Issue 1: Lack of Systemic AHR Antagonism
-
Problem: No inhibition of AHR target genes (e.g., Cyp1a1) in the liver or other systemic tissues after oral administration of this compound.
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Cause: This is an expected outcome due to the poor oral bioavailability of this compound.[6][7] The compound is not absorbed into the bloodstream to a significant extent.
-
Solution:
-
Confirm Gastrointestinal Effects: Analyze tissues from the ileum and colon to confirm that this compound is active at the intended site of action after oral dosing.[6]
-
Consider Alternative Compounds: For systemic AHR antagonism, researchers may need to explore other AHR antagonists with more favorable pharmacokinetic properties.
-
Alternative Administration Routes: While not extensively documented, parenteral administration routes (e.g., intraperitoneal injection) could be explored to bypass first-pass metabolism and poor absorption, but would require significant validation.
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
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Problem: Potent AHR antagonism is observed in cell culture (in vitro), but these effects do not translate to systemic in vivo models.
-
Cause: The discrepancy arises from the pharmacokinetic properties of this compound. While it is a potent antagonist at the cellular level, its poor absorption, extensive metabolism, and rapid clearance in vivo prevent it from reaching effective concentrations in systemic tissues.[6][7][8]
-
Solution:
-
Re-evaluate Experimental Goals: Acknowledge the limitations of this compound for systemic studies and focus on its application for gastrointestinal-specific AHR research.
-
Pharmacokinetic Analysis: If systemic effects are crucial, conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound after administration to confirm its lack of systemic exposure in your specific model.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (AHR Binding) | 62 nM | Photoaffinity AHR ligand competition | [1][4] |
| IC50 (DRE-luciferase assay) | 116 nM | Murine hepatoma-derived reporter cells (H1L1.1c2) | [6] |
| In Vivo Oral Bioavailability | Poor/Undetectable in serum | Mouse | [6][7] |
| Tissue Specificity (Oral) | Ileum and Colon | Mouse | [6][7] |
Experimental Protocols
Key Experiment: Assessment of In Vivo AHR Antagonism in Mice
This protocol is based on the methodology described by Fang et al. (2014).[6]
-
Animal Model: Male C57BL/6J mice.
-
Groups:
-
Vehicle control (Corn oil)
-
AHR Agonist (e.g., β-naphthoflavone (BNF) at 5 mg/kg in corn oil)
-
This compound + AHR Agonist (this compound at 5 mg/kg in corn oil, followed by BNF)
-
-
Dosing Regimen:
-
Administer this compound (5 mg/kg) or vehicle by oral gavage.
-
5 minutes later, administer BNF (5 mg/kg) or vehicle by oral gavage.
-
-
Time Course: Euthanize mice 12 hours after administration. This time point was chosen based on previous reports of this compound's strongest inhibition potential.[6]
-
Tissue Collection: Collect liver, duodenum, jejunum, ileum, and colon.
-
Analysis:
-
Isolate RNA from the collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the AHR target gene, Cyp1a1.
-
Normalize Cyp1a1 expression to a suitable housekeeping gene.
-
-
Expected Outcome: Significant induction of Cyp1a1 mRNA in the liver, ileum, and colon of the BNF-treated group compared to the vehicle control. In the this compound + BNF group, a significant inhibition of BNF-induced Cyp1a1 expression should be observed in the ileum and colon, but not in the liver.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
poor oral bioavailability of GNF351 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aryl hydrocarbon receptor (AHR) antagonist, GNF351. The focus is on addressing the challenges associated with its poor oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing systemic effects of this compound after oral administration in my animal model?
A1: this compound exhibits very poor oral bioavailability. Studies have shown that after oral gavage in mice, this compound is not detected in serum or urine.[1][2][3] This is due to a combination of poor absorption from the gastrointestinal (GI) tract and extensive first-pass metabolism.[1][2] Consequently, it does not reach sufficient concentrations in the bloodstream to exert pharmacological effects on systemic tissues like the liver.[1][2]
Q2: If this compound has poor oral bioavailability, is it still useful for in vivo experiments?
A2: Yes, this compound can be effective for targeting the gastrointestinal tract. Despite its inability to achieve systemic exposure after oral administration, it can inhibit AHR activation locally in the ileum and colon.[1][2][3] Therefore, it is a suitable tool for studying the role of AHR in intestinal biology and disease models.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and full antagonist of the aryl hydrocarbon receptor (AHR).[4][5][6] It directly competes with AHR agonists for binding to the ligand-binding pocket of the receptor.[5][7] A key advantage of this compound is that it does not exhibit partial agonist activity, which is sometimes observed with other AHR antagonists.[1][5]
Q4: What are the known metabolites of this compound?
A4: this compound undergoes extensive phase I metabolism. In vitro studies using human and mouse liver and intestinal microsomes have identified several metabolites, including two oxidized forms and one tri-demethylated form of this compound.[1][2] Further analysis of feces from mice treated orally with this compound confirmed the presence of these in vitro metabolites and also identified novel metabolites such as a di-oxidized GNF-351, two oxidized and tri-demethylated GNF-351, a dehydrogenated product of oxidized GNF-351, and a sulfation product of di-oxidized GNF-351.[1][2][3]
Q5: Which enzymes are responsible for the metabolism of this compound?
A5: Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the metabolism of this compound. Specifically, CYP1A1, CYP1A2, CYP3A4, and CYP3A5 have been identified as the main enzymes responsible for its metabolic clearance.[1]
Troubleshooting Guide
Issue: Undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Inherent Poor Absorption | This compound has intrinsically low permeability and/or high efflux from the gut, leading to minimal absorption into the bloodstream.[1] For systemic AHR antagonism, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, though specific protocols for these routes with this compound are not well-documented in the provided literature and would require optimization. |
| Extensive First-Pass Metabolism | This compound is rapidly metabolized by CYP enzymes in the intestine and liver, preventing it from reaching systemic circulation.[1][2] |
| Inadequate Formulation | The formulation used may not be optimal for absorption. This compound is poorly soluble in water. |
Issue: Lack of efficacy in systemic disease models (e.g., liver).
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Systemic Exposure | As detailed above, oral this compound does not achieve therapeutic concentrations in systemic tissues.[1][2] |
| Incorrect Dosage | While a 5 mg/kg oral dose was used in mouse studies, this was for evaluating local GI tract effects.[1] A higher dose is unlikely to overcome the fundamental bioavailability issues and may lead to off-target effects or toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 62 nM | Competition with photoaffinity AHR ligand for binding to AHR |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration
| Parameter | Value | Notes |
| Dose | 5 mg/kg (oral gavage) | |
| Serum Concentration | Not Detected | Measured at 0, 0.5, 2.0, 4.0, and 6 hours post-administration.[1][2] |
| Urine Concentration | Not Detected | Measured in 24-hour urine collection.[1][2] |
| Fecal Content | Almost all this compound and its metabolites were recovered in the feces within 24 hours.[1][2][3] |
Experimental Protocols
1. In Vivo Study of this compound in Mice
-
Objective: To assess the in vivo AHR antagonist activity of this compound in the intestine and liver.
-
Animal Model: Male C57BL/6 mice.
-
Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing:
-
Administer this compound at a dose of 5 mg/kg via oral gavage.
-
For studies involving AHR induction, co-administer an AHR agonist like β-naphthoflavone (BNF).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.5, 2, 4, 6 hours) via tail vein or terminal cardiac puncture for serum analysis.
-
Collect urine and feces over a 24-hour period using metabolic cages.
-
Harvest tissues (liver, ileum, colon) at the end of the study.
-
-
Analysis:
-
Analyze serum, urine, and fecal extracts for the presence of this compound and its metabolites using LC-MS.
-
Analyze tissue samples for AHR target gene expression (e.g., Cyp1a1) using quantitative PCR to assess AHR antagonism.[1]
-
2. In Vitro Metabolism of this compound
-
Objective: To identify the metabolites of this compound.
-
Materials:
-
This compound
-
Human or mouse liver and intestinal microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
-
Procedure:
-
Incubate this compound with the microsomes in the presence of the NADPH regenerating system.
-
Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS to identify the parent compound and its metabolites.[1][2]
-
Visualizations
Caption: Experimental workflow of orally administered this compound in animal models.
Caption: this compound mechanism of action on the AHR signaling pathway.
References
- 1. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
GNF351 Metabolism and Degradation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the aryl hydrocarbon receptor (AHR) antagonist, GNF351. The information is designed to address common issues encountered during experiments related to its metabolism and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound undergoes both Phase I and Phase II metabolism.
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes. Key enzymes involved are CYP1A1, CYP1A2, CYP3A4, and CYP3A5.[1] CYP2D6 also shows some catalytic activity.[1] Phase I reactions include oxidation and tri-demethylation.[1][2][3]
-
Phase II Metabolism: Involves conjugation reactions. The major enzyme identified in glucuronidation is UGT1A4, with some contribution from UGT1A3.[1] Sulfation of di-oxidized this compound has also been observed as a Phase II metabolic pathway.[1][2][3]
Q2: What are the known metabolites of this compound?
A2: Several metabolites have been identified in both in vitro and in vivo experiments. In vitro studies using liver and intestinal microsomes have identified two oxidized this compound metabolites and one tri-demethylated this compound metabolite.[1][2][3] In vivo studies in mice have revealed additional novel metabolites in feces, including a di-oxidized this compound, two oxidized and tri-demethylated GNF351s, a dehydrogenated product of oxidized this compound, and a sulfation product of di-oxidized this compound.[1][2][3]
Q3: How is this compound absorbed and distributed in vivo?
A3: this compound exhibits poor absorption from the gastrointestinal tract after oral administration.[1][2][3] In mouse studies, this compound was not detectable in serum or urine.[1][2][3] Consequently, almost all of the administered dose is found in the feces.[1][2][3] This limits its systemic in vivo effects to the gastrointestinal tract.[1][2][3]
Q4: How long does the antagonist effect of this compound last in cell-based assays?
A4: The antagonist activity of this compound can be transient. In time-course experiments, this compound completely antagonized TCDD-mediated AHR activation for up to 12 hours.[4][5] Its effectiveness decreased by the 16-hour mark, and by 24 hours, the agonist effect of TCDD was fully restored.[4][5] This is likely due to the metabolism or transport of this compound out of the cells.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent antagonist activity in cell culture. | This compound degradation or metabolism by the cells. | 1. Perform a time-course experiment to determine the optimal duration of treatment.[4][5] 2. Consider repeat dosing for longer experiments. 3. Ensure consistent cell densities and passage numbers, as metabolic enzyme expression can vary. |
| No detectable this compound in plasma/serum after oral dosing. | Poor oral bioavailability is an inherent property of this compound.[1][2][3] | 1. Analyze feces to confirm the presence of this compound and its metabolites.[1][2][3] 2. For systemic effects, consider alternative routes of administration (e.g., intraperitoneal), though this may not overcome rapid metabolism. 3. Focus on local effects within the gastrointestinal tract, where the compound is concentrated.[1][3] |
| High variability in metabolite profiles between experiments. | Differences in microsomal activity or co-factor concentrations. | 1. Standardize the source and batch of liver/intestinal microsomes. 2. Ensure co-factors (e.g., NADPH, UDPGA) are fresh and used at optimal concentrations. 3. Include positive and negative controls to monitor enzyme activity. |
| Partial or no antagonist effect observed. | Sub-optimal concentration of this compound or presence of potent AHR agonists. | 1. Perform a dose-response curve to determine the effective concentration for your experimental system. 2. Be aware of potential AHR agonists in your cell culture media or reagents. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| IC₅₀ (AHR Binding) | 62 nM | - | Competition with a photoaffinity AHR ligand.[6] |
| Antagonist Activity | Complete inhibition at 100 nM | HepG2 40/6 | Against 5 nM TCDD for up to 12 hours.[4] |
Table 2: Major Enzymes Involved in this compound Metabolism
| Metabolic Phase | Enzyme | Role |
| Phase I | CYP1A1/2 | Major role in forming metabolites VI and VIII.[1] |
| CYP3A4/5 | Major role in forming metabolite VI; also contributes to metabolite VII formation.[1] | |
| CYP2D6 | Contributes to the formation of metabolite VII.[1] | |
| Phase II | UGT1A4 | Major enzyme in glucuronidation.[1] |
| UGT1A3 | Also shows catalytic activity in glucuronidation.[1] | |
| Sulfotransferases | Involved in the sulfation of di-oxidized this compound.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
-
Objective: To identify metabolites of this compound generated by Phase I and Phase II enzymes.
-
Materials:
-
This compound
-
Human or mouse liver microsomes (HLM or MLM)
-
NADPH (for Phase I)
-
Uridine 5′-diphosphoglucuronic acid trisodium (B8492382) salt (UDPGA) (for Phase II)
-
Alamethicin
-
Phosphate (B84403) buffer
-
LC-MS system
-
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes, this compound, and phosphate buffer.
-
For Phase I reactions, add NADPH to initiate the reaction.
-
For Phase II reactions, pre-incubate the microsomes with alamethicin, then add this compound and UDPGA.
-
Incubate the reaction mixtures at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using an LC-MS system to identify the parent compound and its metabolites.[1]
-
Protocol 2: AHR Antagonist Reporter Gene Assay
-
Objective: To quantify the antagonist activity of this compound.
-
Materials:
-
HepG2 40/6 or H1L1.1c2 reporter cell lines (contain a DRE-driven luciferase reporter)
-
Cell culture medium and reagents
-
This compound
-
AHR agonist (e.g., TCDD)
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Seed the reporter cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add a constant concentration of an AHR agonist (e.g., TCDD).
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Incubate for a defined period (e.g., 4 to 12 hours).
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Lyse the cells and measure the luciferase activity using a luminometer.
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Calculate the inhibition of the agonist-induced response.[4][7]
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for in vitro metabolism assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: GNF351 and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cell viability when working with the aryl hydrocarbon receptor (AHR) antagonist, GNF351.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific antagonist of the aryl hydrocarbon receptor (AHR).[1][2][3] It functions by binding directly to the ligand-binding pocket of the AHR, thereby preventing the binding of AHR agonists and subsequent downstream signaling.[4][5] this compound has been shown to inhibit both dioxin response element (DRE)-dependent and -independent AHR activities.[3][4]
Q2: Does this compound interfere with common cell viability assays?
A2: Currently, there is no direct, published evidence to suggest that this compound interferes with common cell viability assays. However, as with any novel compound, it is crucial to perform the necessary controls to rule out potential assay artifacts. Interference can arise from a compound's chemical properties, such as its color, reducing potential, or fluorescence.
Q3: I am observing unexpected results in my cell viability assay when using this compound. What should I do?
A3: If you are observing unexpected results, such as an apparent increase in cell viability at high concentrations of this compound, it is recommended to follow the troubleshooting guide below to determine if the compound is interfering with the assay.
Troubleshooting Guide
Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, MTS, XTT)
Question: My MTT/MTS/XTT assay shows an unexpected increase in signal at higher concentrations of this compound, suggesting an increase in cell viability. Is this real?
Answer: This is a common indicator of assay interference. Compounds with reducing potential can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[6] This leads to a false-positive signal.
Recommended Action:
-
Perform a Cell-Free Control: To confirm direct reduction of the assay reagent by this compound, it is essential to run a cell-free control experiment.
-
Switch to an Alternative Assay: If interference is confirmed, consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo®.[7][8]
Issue 2: Potential Interference with Luminescence-Based Assays (e.g., CellTiter-Glo®)
Question: Could this compound interfere with my CellTiter-Glo® assay?
Answer: While less common than interference with colorimetric assays, compounds can potentially inhibit the luciferase enzyme used in ATP-based assays, leading to an underestimation of cell viability.
Recommended Action:
-
Perform an ATP Spike Control: To test for luciferase inhibition, you can perform an ATP spike control in a cell-free system.
-
Consult Alternative Assays: If inhibition is observed, consider using a non-enzymatic assay like the SRB assay or a fluorescent dye-based method.
Data Presentation: Example of Interference Analysis
The following table is a hypothetical representation of data from a cell-free interference experiment. Researchers should generate their own data to assess potential interference.
| Concentration of this compound | Absorbance at 570 nm (MTT Assay - No Cells) | Luminescence (RLU) (CellTiter-Glo® - No Cells) |
| 0 µM (Vehicle) | 0.05 | 100 |
| 1 µM | 0.06 | 98 |
| 10 µM | 0.15 | 95 |
| 50 µM | 0.45 | 92 |
| 100 µM | 0.85 | 88 |
In this hypothetical example, the increasing absorbance in the MTT assay with higher concentrations of this compound in the absence of cells suggests direct reduction of the MTT reagent. The slight decrease in luminescence in the CellTiter-Glo® assay might indicate minor luciferase inhibition at higher concentrations.
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT Assay
-
Prepare a 96-well plate with the same concentrations of this compound to be used in your cell-based experiment.
-
Add cell culture medium without cells to each well.
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well.[6]
-
Mix thoroughly and read the absorbance at 570 nm.
-
A significant increase in absorbance in the presence of this compound indicates interference.
Protocol 2: Sulforhodamine B (SRB) Assay
-
After treating cells with this compound, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[9]
-
Wash the plate five times with slow-running tap water and allow it to air dry.[9]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][9]
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.[7][9]
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5).[9]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Prepare cells and this compound in opaque-walled 96-well plates.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][10]
-
Measure luminescence with a luminometer.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Technical Support Center: Ensuring Complete AHR Antagonism with GNF351
Welcome to the technical support center for GNF351, a high-affinity, pure antagonist of the Aryl Hydrocarbon Receptor (AHR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments and troubleshooting potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions as a competitive antagonist, binding directly to the ligand-binding pocket of the AHR.[3][4][5] This action prevents the binding of AHR agonists, both exogenous (like TCDD) and endogenous, thereby inhibiting the subsequent downstream signaling pathways.[6][7] this compound is considered a "pure" antagonist because it does not exhibit any partial agonist activity, even at high concentrations.[5][6]
Q2: What is the IC₅₀ of this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for AHR binding is approximately 62 nM.[1][2][3][4] In cell-based reporter assays, it has been shown to inhibit AHR transcriptional activity with an IC₅₀ of 8.5 nM in human HepG2 cells.[8][3][4]
Q3: Is this compound effective in both human and mouse cells?
Yes, this compound is effective in both human and murine cells.[6] However, higher concentrations of this compound may be required to achieve the same level of antagonism in mouse cells compared to human cells.[6] This is attributed to the 10-fold higher affinity of the murine AHR for agonists like TCDD.[6]
Q4: Can this compound be used for in vivo studies?
While this compound is a potent antagonist in vitro, its use in systemic in vivo applications via oral administration is limited.[9][10][11] This is due to its poor absorption from the gastrointestinal tract and rapid metabolism.[9][10] Consequently, after oral administration, this compound's effects are primarily localized to the intestine and colon.[9] For systemic AHR antagonism in vivo, alternative delivery routes or formulations may need to be considered.
Q5: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[12][3][4] For storage, the powder form should be kept at -20°C for up to 3 years.[12][1] Stock solutions in solvent can be stored at -80°C for up to 2 years.[12]
Troubleshooting Guides
Problem 1: Incomplete or no AHR antagonism observed in my in vitro experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Refer to the dose-response data in the literature to ensure you are using a concentration sufficient to antagonize the specific agonist and its concentration. A concentration of at least 100 nM this compound has been shown to completely inhibit TCDD-induced transcriptional activity in a human cell line.[6] |
| Agonist Concentration is Too High | If using a potent agonist like TCDD, its concentration may be saturating the receptor. Try reducing the agonist concentration or increasing the concentration of this compound. |
| Cell Line Specificity | The affinity of AHR for ligands can vary between species and even cell lines.[6] Consider the origin of your cells (human, mouse, etc.) and adjust the this compound concentration accordingly. |
| This compound Degradation | Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. |
| Assay Readout Issues | Verify that your assay for measuring AHR activity (e.g., reporter gene assay, qPCR of target genes) is working correctly. Include appropriate positive and negative controls. |
Problem 2: this compound appears to be cytotoxic to my cells.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | While this compound is reported to have minimal toxicity in mouse and human keratinocytes, very high concentrations may have off-target effects.[12][1] Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (usually <0.5%). |
| Contamination | Check for contamination in your cell culture or this compound stock solution. |
Problem 3: I am not observing the expected antagonism of AHR target gene expression (e.g., CYP1A1).
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The kinetics of AHR antagonism can vary. For qPCR experiments, a pre-incubation with this compound before adding the agonist may be necessary. This compound has been shown to be effective for up to 16 hours, with peak effectiveness around 12 hours.[13] |
| Incorrect Primer/Probe Design | For qPCR, ensure that your primers and probes for AHR target genes (e.g., CYP1A1, CYP1A2, AHRR) are correctly designed and validated. |
| Non-Canonical AHR Signaling | AHR can signal through pathways that are independent of Dioxin Response Elements (DREs).[14] this compound has been shown to inhibit both DRE-dependent and -independent AHR functions.[1][6][15] However, if your readout is specific to a non-canonical pathway, the expected effect might differ. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (AHR Binding) | 62 nM | Mouse liver cytosol (humanized AHR) | [2][3][4] |
| IC₅₀ (DRE-luciferase assay) | 8.5 nM | HepG2 40/6 (Human) | [8][3][4] |
| IC₅₀ (DRE-luciferase assay) | 116 nM | H1L1.1.1c2 (Mouse) | [9][10] |
Experimental Protocols
Protocol 1: In Vitro AHR Antagonism using a DRE-Luciferase Reporter Assay
This protocol is a general guideline for assessing the antagonistic activity of this compound on AHR activation in a cell-based reporter assay.
-
Cell Culture: Plate cells stably or transiently transfected with a DRE-driven luciferase reporter vector in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium. Also, prepare a solution of the AHR agonist (e.g., TCDD) at a concentration known to induce a robust response.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add the AHR agonist to the wells containing this compound. Include control wells with vehicle (DMSO), agonist alone, and this compound alone.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percent inhibition of the agonist-induced response for each concentration of this compound to determine the IC₅₀ value.
Protocol 2: Analysis of AHR Target Gene Expression by qPCR
This protocol outlines the steps to measure the effect of this compound on the expression of AHR target genes.
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates). Treat the cells with this compound, an AHR agonist, or a combination of both, as described in Protocol 1. Include a vehicle control.
-
RNA Isolation: After the desired incubation period (e.g., 4, 8, or 12 hours), harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable qPCR master mix, the synthesized cDNA, and primers specific for the AHR target genes of interest (e.g., CYP1A1, CYP1B1, AHRR).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and the vehicle control.
Visualizations
Caption: Canonical AHR signaling pathway and the antagonistic action of this compound.
References
- 1. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AhR Antagonist III, this compound - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GNF351 stability in cell culture medium over time
Welcome to the technical support center for GNF351. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture medium and to address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium?
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of a small molecule like this compound in cell culture:
-
pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis or other pH-dependent degradation pathways.[2][3]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate chemical degradation.[3]
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Media Components: Certain components in the culture medium, such as amino acids, vitamins, or metal ions, could potentially react with this compound.[2][3]
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Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases could metabolize the compound.[3] Furthermore, cells themselves, particularly those with metabolic activity (e.g., liver cells), can metabolize this compound. In vivo studies have shown that this compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1/2 and CYP3A4/5.[4]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[3]
Q3: How long should I expect the effects of this compound to last in my cell-based assay?
Based on available data, the antagonist effects of this compound on the AHR pathway are robust for at least 12 hours.[1] For experiments lasting longer than 12-16 hours, the effective concentration of this compound may decrease, potentially impacting the interpretation of results. For longer-term studies, it may be necessary to replenish the medium with fresh this compound.
Q4: What is the mechanism of action of this compound?
This compound is a potent and full antagonist of the aryl hydrocarbon receptor (AHR).[5][6] It directly competes with AHR ligands for binding to the ligand-binding pocket of the receptor, with an IC50 of 62 nM.[5][6] By blocking ligand binding, this compound prevents the activation of AHR and its subsequent translocation to the nucleus, thereby inhibiting the transcription of AHR target genes like CYP1A1.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected antagonist activity. | Degradation of this compound: The compound may be degrading over the course of the experiment. | - Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below).- For long-term experiments (>16 hours), consider replenishing the media with fresh this compound at intermediate time points. |
| Precipitation of this compound: The compound may be precipitating out of solution, especially at higher concentrations. | - Visually inspect the media for any precipitate after adding this compound.- Ensure the final DMSO concentration is low (typically <0.1%).- Prepare fresh dilutions from a stock solution for each experiment.[3] | |
| Cellular Metabolism: The cell line being used may have high metabolic activity, leading to rapid clearance of this compound. | - If possible, use a cell line with lower metabolic capacity.- Test a range of this compound concentrations to determine the optimal dose for your specific cell line and experiment duration. | |
| High variability between replicates. | Inconsistent sample handling: Variations in incubation times or sample processing can lead to variability. | - Ensure precise and consistent timing for all experimental steps.- Use calibrated pipettes and ensure complete solubilization of this compound in the stock solution.[3] |
| Analytical method variability: Issues with the analytical method (e.g., HPLC-MS) can introduce variability. | - Validate the analytical method for linearity, precision, and accuracy.[2] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a multi-well plate
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Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar chemical properties to this compound, if available)
-
HPLC-MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.[2]
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%).[3] Prepare separate solutions for media with and without serum.
-
Incubation: Aliquot the this compound-spiked media into sterile tubes or wells of a plate.[3] Take a sample for the T=0 time point immediately. Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]
-
Sample Processing:
-
HPLC-MS Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC-MS/MS method.[2][8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Data Presentation
The results of the stability study can be summarized in the following table:
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
unexpected phenotypic effects of GNF351 treatment
Technical Support Center: GNF351 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers utilizing this compound. This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR) with an IC50 of 62 nM.[1][2][3] While it effectively inhibits AHR's transcriptional activity, researchers have observed several unexpected phenotypic effects that require careful consideration during experimental design and data interpretation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a full aryl hydrocarbon receptor (AHR) antagonist.[1][3] It directly competes with AHR ligands for binding to the AHR's ligand-binding pocket, thereby inhibiting both Dioxin Response Element (DRE)-dependent and -independent transcriptional activity.[4][6]
Q2: What are the known ?
A2: While developed as a selective AHR antagonist, this compound has been associated with several unexpected effects in preclinical studies. These include paradoxical changes in cellular metabolism, induction of a senescence-like phenotype at higher concentrations, and potential off-target effects on pathways unrelated to AHR signaling. Kinase inhibitors, as a class, are known to sometimes cause unexpected off-target effects or paradoxical pathway activation.[7]
Q3: Why might I observe altered metabolic activity in my cell line after this compound treatment?
A3: Altered metabolic activity, such as a shift in glucose consumption or lactate (B86563) production, may occur due to off-target effects or the complex role of AHR in regulating metabolic pathways. AHR signaling is interconnected with metabolic processes, and its potent inhibition could lead to compensatory changes in pathways like glycolysis or oxidative phosphorylation. Monitoring key metabolic indicators is crucial for interpreting these effects.[8]
Q4: Is the induction of cellular senescence a common effect of this compound?
A4: The induction of a senescence-like state is not the intended effect of this compound but has been observed, particularly at concentrations significantly above the AHR inhibitory IC50. This phenotype is often characterized by a stable cell cycle arrest, enlarged cell morphology, and positive staining for senescence-associated β-galactosidase (SA-β-gal).[9][10] This may be a result of cellular stress or off-target kinase inhibition.
Q5: How does the bioavailability of this compound affect its in vivo efficacy and potential for unexpected effects?
A5: Studies have shown that this compound has poor oral absorption and is subject to extensive metabolism, which limits its systemic in vivo effects primarily to the gastrointestinal tract.[11][12][13] This suggests that unexpected systemic phenotypes might be less probable with oral administration, but off-target effects could still be significant in in vitro models or with other routes of administration.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with this compound.
Issue 1: Atypical changes in cell proliferation or viability assays.
-
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows a decrease in signal, but microscopy reveals that the cells are not dying; they are enlarged and have stopped dividing. What could be happening?
-
Answer: This phenotype is characteristic of cellular senescence. High concentrations or prolonged exposure to this compound may induce a stable cell cycle arrest.
Issue 2: Unexpected metabolic shifts observed in culture.
-
Question: I'm using a Seahorse XF Analyzer and have noticed a significant shift towards glycolysis (increased ECAR) even at concentrations of this compound that do not impact cell viability. Why?
-
Answer: This suggests a potential off-target effect on a protein regulating cellular metabolism. AHR itself is linked to metabolic regulation, but a sharp, dose-dependent shift may indicate engagement with an unintended target.
-
Recommendation:
-
Validate the finding by measuring key metabolites directly from the cell culture medium, such as glucose and lactate, using commercially available kits.[8]
-
Perform a kinome scan or proteomic profiling to identify potential off-target binding partners of this compound that are known metabolic regulators.
-
Consider using continuous, real-time metabolic monitoring to better understand the dynamics of this shift.
-
-
Issue 3: Inconsistent IC50 values across different experimental batches.
-
Question: The IC50 value for this compound's anti-proliferative effect varies significantly between my experiments. What could be the cause?
-
Answer: Variability in IC50 values for kinase inhibitors can stem from several factors.
-
Recommendation:
-
Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent.
-
Verify Compound Integrity: this compound should be stored as a stock solution in anhydrous DMSO at -20°C or -80°C to prevent degradation.[16] Avoid repeated freeze-thaw cycles.
-
Control for Assay Parameters: For biochemical assays, ATP concentration is a critical variable that can affect the IC50 of ATP-competitive inhibitors.[17] For cell-based assays, ensure incubation times are consistent.
-
-
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| AHR Binding IC50 | 62 nM | Photoaffinity Ligand Competition | [1][2] |
| DRE-Luciferase IC50 | 8.5 nM | HepG2 40/6 cells | [6] |
| Ki67+ Cell Reduction | Significant at 500 nM | Human Primary Keratinocytes (48h) |[1] |
Table 2: Troubleshooting Unexpected Metabolic Readouts
| Observation | Potential Cause | Recommended Confirmatory Assay |
|---|---|---|
| Increased ECAR, Unchanged OCR | Shift to aerobic glycolysis (Warburg effect) | Lactate-Glo™ or Glucose-Glo™ Assay[8] |
| Decreased OCR | Mitochondrial dysfunction | MitoSOX™ Red for mitochondrial ROS[9] |
| Decreased Intracellular ATP | Inhibition of ATP production or increased consumption | Direct measurement of NADH/NAD+ ratio[18][19] |
Signaling Pathways & Workflow Diagrams
Caption: Intended mechanism of this compound as an AHR antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Measure Cellular Metabolism [promega.com]
- 9. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Senescence Assays - Creative Bioarray [cell.creative-bioarray.com]
- 15. Cellular Senescence Assays | Cell Biolabs [cellbiolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Monitoring changes of cellular metabolism and microviscosity in vitro based on time-resolved endogenous fluorescence and its anisotropy decay dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GNF351 vs. CH-223191: A Comparative Guide to Aryl Hydrocarbon Receptor Antagonists
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor critical in mediating cellular responses to a wide array of environmental and endogenous molecules. Its dysregulation is implicated in various pathological processes, making AHR antagonists invaluable tools for researchers and potential therapeutic agents. This guide provides a detailed, objective comparison of two widely used AHR antagonists: GNF351 and CH-223191, focusing on their mechanisms, performance based on experimental data, and the protocols used to evaluate them.
Mechanism of Action: Full vs. Ligand-Selective Antagonism
Both this compound and CH-223191 function as competitive antagonists, binding to the AHR's ligand-binding pocket and preventing the conformational changes required for its activation and subsequent translocation to the nucleus. However, a key distinction lies in the breadth of their antagonistic activity.
-
This compound is characterized as a full or pure AHR antagonist .[1][2] It has the capacity to inhibit both dioxin response element (DRE)-dependent and -independent AHR signaling pathways.[2] Importantly, this compound does not exhibit partial agonist activity, even at high concentrations.[3][4] It effectively competes with and blocks the activity of a wide array of both exogenous and endogenous AHR ligands.[5]
-
CH-223191 is described as a ligand-selective antagonist .[6][7][8] It is particularly effective at inhibiting AHR activation by halogenated aromatic hydrocarbons (HAHs), such as the prototypical agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[6][7] However, it is significantly less effective at blocking AHR activation by other classes of agonists, such as polycyclic aromatic hydrocarbons (PAHs) like β-naphthoflavone (BNF).[5][6] Like this compound, CH-223191 is considered a pure antagonist with no reported agonist activity.[7][9] Its primary mechanism involves inhibiting the nuclear translocation of the AHR.[10][11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of AHR Modulators: GNF351 vs. Alpha-Naphthoflavone
For researchers in pharmacology, toxicology, and drug development, the choice of a suitable Aryl Hydrocarbon Receptor (AHR) modulator is critical. This guide provides a comprehensive comparison of two prominent AHR antagonists, GNF351 and alpha-naphthoflavone (B191928), focusing on their efficacy, mechanism of action, and supporting experimental data.
This compound has emerged as a potent and "pure" AHR antagonist, while alpha-naphthoflavone, a classic modulator, exhibits a more complex, context-dependent pharmacological profile. This comparison aims to delineate their key differences to aid in the selection of the appropriate tool for AHR-related research.
Quantitative Efficacy: A Comparative Analysis
The following table summarizes the key efficacy data for this compound and alpha-naphthoflavone, highlighting their distinct potencies as AHR antagonists and, in the case of alpha-naphthoflavone, as a Cytochrome P450 (CYP) enzyme inhibitor.
| Parameter | This compound | Alpha-Naphthoflavone |
| AHR Antagonist Potency | ||
| AHR Binding Affinity (IC50) | 62 nM[1][2][3] | Not explicitly defined as a single value due to dual activity |
| DRE-Reporter Inhibition (IC50) | 8.5 nM (in HepG2 40/6 cells)[4] | Concentration-dependent; acts as an antagonist at nanomolar concentrations[5] |
| AHR Agonist Activity | Devoid of partial agonist potential[6][7] | Weak partial agonist at micromolar concentrations (~10 µM)[5][8] |
| CYP Enzyme Inhibition (IC50) | Not reported as a primary activity | CYP1B1: 5 nM[9] |
| CYP1A2: 6 nM[9] | ||
| CYP1A1: 60 nM[9] | ||
| Aromatase (CYP19): 500 nM[9] |
Mechanism of Action: Pure Antagonism vs. Dual-Role Modulation
The primary distinction between this compound and alpha-naphthoflavone lies in their interaction with the AHR. This compound is a full AHR antagonist, meaning it binds to the receptor and blocks its activation without initiating any downstream signaling itself.[1][3][6] In contrast, alpha-naphthoflavone's effect is concentration-dependent; it acts as an antagonist at lower concentrations but can function as a partial agonist at higher concentrations.[5][8]
This dual activity of alpha-naphthoflavone can complicate experimental interpretations, as it may elicit its own AHR-mediated responses. Furthermore, alpha-naphthoflavone is a potent inhibitor of several CYP enzymes, an activity not prominently associated with this compound.[5][9][10][11]
Below is a diagram illustrating the distinct signaling pathways of a pure AHR antagonist like this compound versus a partial agonist/antagonist like alpha-naphthoflavone.
Caption: AHR signaling pathways for this compound and alpha-naphthoflavone.
Experimental Protocols
DRE-Luciferase Reporter Assay for AHR Antagonism
This assay is a common method to quantify the ability of a compound to inhibit AHR activation.
-
Cell Culture: Human hepatoma (HepG2) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid (e.g., HepG2 40/6) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of the antagonist (this compound or alpha-naphthoflavone) for a specified time (e.g., 1 hour).
-
Agonist Challenge: A known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is then added to the media, and the cells are incubated for a further period (e.g., 4-24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist compared to the agonist-only control is used to determine the antagonist's inhibitory potency (e.g., IC50 value).
Caption: Workflow for a DRE-luciferase reporter assay.
In Vivo AHR Antagonism in the Gastrointestinal Tract
Due to its poor oral absorption, this compound's in vivo efficacy is primarily localized to the gut.[7][12][13]
-
Animal Model: Mice (e.g., C57BL/6J) are used.
-
Dosing: this compound is administered via oral gavage.
-
AHR Activation: An AHR agonist, such as β-naphthoflavone, is also administered orally.
-
Tissue Collection: After a set time (e.g., 12 hours), sections of the intestine (ileum, colon) and liver are collected.
-
Gene Expression Analysis: RNA is extracted from the tissues, and quantitative PCR (qPCR) is performed to measure the expression of AHR target genes, such as Cyp1a1.
-
Efficacy Determination: A significant reduction in agonist-induced Cyp1a1 expression in the intestinal tissues of this compound-treated mice indicates antagonist efficacy.
Conclusion
This compound and alpha-naphthoflavone are both valuable tools for studying AHR signaling, but their applications differ significantly. This compound is the preferred choice for studies requiring a "pure" and potent AHR antagonist without the confounding effects of partial agonism or significant CYP enzyme inhibition. Its utility in vivo for systemic applications is limited by its pharmacokinetics, but it is effective for targeting the AHR in the gastrointestinal tract.
Alpha-naphthoflavone, while a potent AHR antagonist at lower concentrations, also acts as a partial agonist and a broad-spectrum CYP inhibitor. This complex activity profile must be carefully considered in experimental design. It remains a useful compound for studying the interplay between AHR and CYP-mediated metabolism. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. AhR Antagonist III, this compound - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating AHR Antagonism of GNF351 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Aryl Hydrocarbon Receptor (AHR) antagonism of GNF351 in a novel cell line. It offers a comparative analysis of this compound against other known AHR antagonists, supported by established experimental data and detailed protocols to ensure robust and reliable results.
Introduction to Aryl Hydrocarbon Receptor (AHR) Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous molecules.[1][2][3] Dysregulation of the AHR signaling pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making AHR antagonists a promising class of therapeutic agents.[1][3] this compound has been identified as a potent and "pure" AHR antagonist, meaning it effectively blocks AHR activity without exhibiting partial agonist effects, even at high concentrations.[1][4][5][6] This guide will walk you through the essential steps to confirm this activity in your specific cell line of interest.
This compound: A Profile of a Potent AHR Antagonist
This compound is a high-affinity ligand that directly competes for the AHR ligand-binding pocket, effectively preventing the binding of AHR agonists and subsequent downstream signaling.[1][4][7] It has demonstrated potent antagonist activity in the nanomolar range in various human and murine cell lines.[4][6] A key advantage of this compound is its lack of partial agonist activity, a common limitation of other AHR antagonists like α-naphthoflavone (αNF).[4][6][8]
Comparative Analysis of AHR Antagonists
To provide context for your validation studies, the following table summarizes the performance of this compound in comparison to other commonly used AHR antagonists. This data is derived from studies in established cell lines such as HepG2 40/6.
| Compound | IC50 (AHR Binding) | Antagonist Potency (vs. TCDD) | Partial Agonist Activity | Key Characteristics |
| This compound | 62 nM[7][9][10] | High (complete inhibition at 100 nM)[4] | No significant agonist activity observed[4][6] | Pure antagonist, potent in nanomolar range[4][5][6] |
| α-Naphthoflavone (αNF) | - | Moderate (incomplete inhibition) | Yes, at higher concentrations[4][11] | Classical AHR antagonist, but with limitations[11] |
| CH-223191 | - | High | No | Selective for certain AHR ligands[5] |
| 3'-methoxy-4'-nitroflavone (MNF) | - | High | Minimal | Potent competitor of TCDD-induced activity[4] |
| 6,2',4'-trimethoxyflavone (TMF) | - | Moderate | No | Can repress basal AHR activity[12] |
| Resveratrol | - | Low | No | Fails to inhibit TCDD-mediated gene expression at low concentrations[4] |
Experimental Protocols for Validation
The following protocols are designed to be adapted to your specific cell line for the validation of this compound's AHR antagonism.
DRE-Luciferase Reporter Assay
This is the gold-standard assay for quantifying AHR activation and antagonism. It utilizes a reporter construct containing Dioxin Response Elements (DREs) upstream of a luciferase gene.
Methodology:
-
Cell Transfection: If your cell line does not endogenously express a DRE-luciferase reporter, transiently or stably transfect the cells with a suitable reporter plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Dose-Response: Treat cells with a known AHR agonist (e.g., TCDD, 2,3,7,8-tetrachlorodibenzo-p-dioxin) at various concentrations to determine the EC50 in your cell line.
-
Antagonist Validation: Pretreat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.
-
Co-treatment: Add the AHR agonist at its EC80 concentration to the this compound-pretreated wells.
-
Controls: Include vehicle-only, agonist-only, and this compound-only wells.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the IC50 of this compound.
Quantitative PCR (qPCR) for AHR Target Gene Expression
This assay measures the mRNA levels of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), to confirm the functional outcome of AHR antagonism.
Methodology:
-
Cell Culture and Treatment: Seed your cells in a 6-well plate. Once confluent, treat with vehicle, AHR agonist (at EC80), this compound (at its IC50 from the reporter assay), and a combination of this compound and the agonist.
-
RNA Isolation: After a 4-8 hour incubation period, isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for your AHR target gene of interest (e.g., CYP1A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing Key Processes
To aid in understanding the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: AHR signaling pathway and the antagonistic action of this compound.
Caption: Workflow for validating this compound AHR antagonism.
Caption: Logical comparison of AHR antagonist characteristics.
Conclusion
This guide provides a robust starting point for validating the AHR antagonism of this compound in a new cell line. By following these protocols and using the provided comparative data, researchers can confidently assess the efficacy of this compound and its potential for therapeutic development in their specific area of interest. The "pure" antagonist profile of this compound makes it a valuable tool for dissecting AHR biology and a promising candidate for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 11. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
GNF351: A Comparative Guide to a Potent and Pure Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF351 with other commercially available Aryl Hydrocarbon Receptor (AHR) inhibitors. The AHR is a ligand-activated transcription factor implicated in a variety of cellular processes and disease states, making it a critical target in immunology, oncology, and toxicology research. This document offers an objective analysis of this compound's performance against alternatives, supported by experimental data, to inform inhibitor selection for research and development.
Executive Summary
This compound is a high-affinity, full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] A key advantage of this compound is its characterization as a "pure" antagonist, exhibiting no partial agonist activity even at high concentrations.[3][4] This contrasts with some other known AHR modulators, such as α-Naphthoflavone, which can display partial agonism.[4][5] Experimental data demonstrates that this compound effectively competes with AHR ligands for binding and potently inhibits AHR-mediated transcriptional activity in a dose-dependent manner.[3]
Quantitative Comparison of AHR Inhibitors
The following table summarizes the inhibitory potency of this compound and other commercially available AHR inhibitors. The data, primarily presented as IC50 and Ki values, are derived from various in vitro assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | IC50 / Ki | Assay Type | Organism/Cell Line | Reference |
| This compound | Antagonist | IC50: 62 nM | Competition Binding Assay | Humanized AHR (mouse liver cytosol) | [1][2][6][7][8] |
| IC50: 8.5 nM | DRE-Luciferase Reporter Assay | Human (HepG2 40/6) | [7] | ||
| CH223191 | Antagonist | IC50: 30 nM | Not specified | Not specified | [9][10] |
| IC50: 30 nM | Luciferase Reporter Assay | Not specified | [11] | ||
| IC50: 200 nM | DRE-Luciferase Reporter Assay | Human | [12] | ||
| StemRegenin 1 (SR1) | Antagonist | IC50: 127 nM | Cell-free Assay | Not specified | [13][14][15][16] |
| IC50: 40 nM | Photoaffinity Ligand (PAL) Binding | Not specified | [13] | ||
| PDM2 | Antagonist | Ki: 1.2 ± 0.4 nM | Competitive Radioligand Binding | Not specified | [17][18] |
| α-Naphthoflavone (αNF) | Partial Agonist/Antagonist | - | - | - | [5][19][20][21] |
| 3',4'-Dimethoxyflavone (B191118) | Antagonist | - | - | Human (MCF-7, T47D) | [22] |
| Resveratrol (B1683913) | Antagonist | IC50: 6 µM | Not specified | Not specified | [23][24][25][26] |
| 3'-methoxy-4'-nitroflavone (B1677366) (MNF) | Antagonist | IC50: 2.27 nM | Competitive Binding Assay | Rat cytosolic AHR | [27] |
| Phloretin | Antagonist | - | - | - | [28][29][30][31] |
| Curcumin | Agonist/Antagonist | - | - | - | [24] |
Note: A definitive IC50 value for the antagonist activity of α-Naphthoflavone, 3',4'-Dimethoxyflavone, Phloretin, and Curcumin is not consistently reported across the literature, as their activity can be complex and context-dependent.
Performance Analysis
Potency and Efficacy:
This compound demonstrates high potency as an AHR antagonist, with IC50 values in the low nanomolar range in both binding and functional assays.[1][7] In a direct comparative luciferase reporter assay, this compound showed more significant antagonism of TCDD-mediated AHR activity at a 40 nM concentration compared to α-Naphthoflavone, TMF, and resveratrol.[4] CH223191 and MNF also showed significant antagonism in this assay.[4] PDM2 exhibits a very high binding affinity with a Ki in the low nanomolar range.[17][18]
Agonist Activity:
A critical feature of this compound is its lack of partial agonist activity.[3][4][32] Studies using a DRE-driven luciferase reporter assay showed no significant agonist activity for this compound at concentrations up to 10 µM.[3][4] In contrast, α-Naphthoflavone has been shown to exhibit partial agonist activity, particularly at higher concentrations.[4][5][20] CH223191 is also reported to have no agonist-like activity at concentrations up to 100 µM.[10]
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for replication and validation of findings.
AHR Signaling Pathway
The Aryl Hydrocarbon Receptor signaling pathway is a critical cellular mechanism for sensing and responding to a variety of external and internal chemical signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. StemRegenin 1 hydrochloride, AhR antagonist (CAS 1227633-49-9) | Abcam [abcam.com]
- 15. selleckchem.com [selleckchem.com]
- 16. 美国GlpBio - StemRegenin 1 (hydrochloride) | aryl hydrocarbon receptor signaling antagonist [glpbio.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PDM2 | Aryl Hydrocarbon Receptor | AhR | TargetMol [targetmol.com]
- 19. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3',4'-dimethoxyflavone as an aryl hydrocarbon receptor antagonist in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resveratrol inhibits AhR/Notch axis and reverses Th17/Treg imbalance in purpura by activating Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resveratrol, a natural aryl hydrocarbon receptor antagonist, protects lung from DNA damage and apoptosis caused by benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of aryl hydrocarbon receptor-dependent transcription by resveratrol or kaempferol is independent of estrogen receptor α expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phloretin flavonoid exhibits selective antiproliferative activity in doxorubicin-resistant gastric cancer cells by inducing autophagy, inhibiting cell migration and invasion, cell cycle arrest and targeting ERK1/2 MAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNF351 and Stemregenin 1 (SR1): Specificity and Performance as Aryl Hydrocarbon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GNF351 and Stemregenin 1 (SR1), two widely utilized small molecule antagonists of the Aryl Hydrocarbon Receptor (AHR). The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate compound for their specific needs.
Introduction to this compound and Stemregenin 1
This compound and Stemregenin 1 (SR1) are potent antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of cellular processes, including xenobiotic metabolism, immune modulation, and stem cell biology. SR1 was initially identified through a screen for compounds that promote the ex vivo expansion of CD34+ hematopoietic stem cells (HSCs).[1] this compound was subsequently developed as a close structural analog of SR1 through medicinal chemistry optimization.[1] Both compounds are invaluable tools for investigating AHR signaling and hold therapeutic potential in areas such as regenerative medicine and oncology.
Mechanism of Action: Targeting the AHR Signaling Pathway
Both this compound and SR1 function as competitive antagonists of the AHR. They bind to the ligand-binding pocket of the receptor, preventing the binding of endogenous and exogenous agonists. This inhibition blocks the subsequent translocation of the AHR to the nucleus, its dimerization with the AHR Nuclear Translocator (ARNT), and the transcription of target genes.
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the mechanism of competitive antagonism by this compound and SR1.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and SR1 based on available in vitro studies.
Table 1: Potency against the Aryl Hydrocarbon Receptor
| Compound | Assay Type | Species | IC50 (nM) | Reference(s) |
| This compound | Competitive Ligand Binding | Human | 62 | [2] |
| SR1 | Competitive Ligand Binding | Human | 127 | [3] |
Table 2: Specificity and Off-Target Profile
| Compound | Screening Panel | Results | Reference(s) |
| This compound | Not Publicly Available | Stated to be a "pure" antagonist with minimal off-target effects at effective doses, but comprehensive screening data is not available in the public domain. | [1] |
| SR1 | 61 Kinase Panel | No significant inhibitory activity observed. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AHR Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Objective: To determine the IC50 value of this compound and SR1 for AHR binding.
Materials:
-
Test compounds (this compound, SR1)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Cytosolic protein extract containing AHR
-
Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Wash Buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled competitor compounds (this compound, SR1) in the assay buffer.
-
Prepare a working solution of [³H]TCDD in the assay buffer at a concentration near its Kd for the AHR.
-
In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.
-
Add the unlabeled competitor at various concentrations to the respective tubes. For total binding, add the assay buffer without any competitor. For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.
-
Initiate the binding reaction by adding the [³H]TCDD working solution to all tubes.
-
Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
Separate the receptor-bound from the unbound ligand using a hydroxyapatite slurry.
-
Wash the HAP pellet with wash buffer to remove unbound radioligand.
-
Elute the bound radioligand and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
DRE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize agonist-induced AHR-dependent transcription.
Objective: To determine the functional antagonist activity of this compound and SR1.
Materials:
-
Human hepatoma cell line stably expressing a DRE-driven luciferase reporter construct (e.g., HepG2 40/6).[1]
-
Cell Culture Medium (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na-pyruvate, 1% Penicillin/Streptomycin).
-
AHR agonist (e.g., TCDD).
-
Test compounds (this compound, SR1).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the HepG2 40/6 cells into a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds (this compound, SR1) in cell culture medium.
-
Pre-treat the cells with the test compound dilutions for a specified time (e.g., 1 hour).
-
Add a constant concentration of the AHR agonist (e.g., TCDD at its EC80 concentration) to the wells, except for the vehicle control wells.
-
Incubate the plate for a further 15-18 hours at 37°C in a CO2 incubator.
-
Perform the luciferase assay using a commercial one-step luciferase assay system. Add the luciferase reagent to each well and incubate at room temperature for approximately 15 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of the test compound.
Caption: A typical experimental workflow for screening AHR antagonists using a DRE-luciferase reporter assay.
Conclusion
Both this compound and Stemregenin 1 are potent and valuable AHR antagonists. This compound, as a medicinal chemistry optimization of SR1, exhibits a higher potency in competitive ligand binding assays.[2] SR1 has been demonstrated to be highly specific, with no off-target activity observed in a screen of 61 kinases.[4] While this compound is described as a "pure" antagonist, comprehensive public data on its off-target profile is lacking, which represents a key consideration for researchers. The choice between these two compounds will depend on the specific requirements of the intended application, with this compound offering higher potency and SR1 providing a more extensively documented specificity profile.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GNF351 and Other Aryl Hydrocarbon Receptor (AHR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in a range of diseases, including cancer and inflammatory disorders. Consequently, the development of potent and specific AHR antagonists is an area of intense research. This guide provides an objective, data-driven comparison of GNF351, a well-characterized AHR antagonist, with other notable antagonists, including established research tools and emerging clinical candidates.
Mechanism of Action: Competitive Antagonism of the AHR Signaling Pathway
This compound and the other antagonists discussed herein primarily act as competitive antagonists of the AHR. They function by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous and exogenous agonists. This blockade inhibits the subsequent conformational changes, nuclear translocation of the AHR, its dimerization with the AHR Nuclear Translocator (ARNT), and the binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes. The ultimate effect is the inhibition of AHR-dependent gene transcription.[1]
This compound has been described as a "pure" antagonist, exhibiting no partial agonist activity even at high concentrations.[1] This is a crucial characteristic for a therapeutic antagonist, as partial agonism can lead to undesirable biological effects.[1]
dot
Caption: Canonical AHR signaling pathway and the mechanism of competitive antagonism.
Quantitative Comparison of AHR Antagonists
The following tables summarize the available quantitative data for this compound and a selection of other AHR antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of AHR Antagonists
| Compound | Assay Type | Species/Cell Line | IC50 / Ki | Reference |
| This compound | Ligand Competition Binding | Humanized AHR (mouse liver cytosol) | IC50: 62 nM | [2][3][4] |
| DRE-Luciferase Reporter | Human (HepG2 40/6) | IC50: ~8.5 nM | [2] | |
| DRE-Luciferase Reporter | Murine (H1L1.1c2) | IC50: ~116 nM | [2] | |
| PDM2 | Competitive Radioligand Binding | Not Specified | Ki: 1.2 ± 0.4 nM | [1] |
| BAY 2416964 | AHR Inhibition | Not Specified | IC50: 341 nM | [5] |
| AHR Inhibition | Human (U87 glioblastoma) | IC50: 22 nM | [6] | |
| CYP1A1 Expression | Human (U937 monocytic) | IC50: 4.3 nM | [7] | |
| CH-223191 | DRE-Luciferase Reporter | Not Specified | IC50: 30 nM | [6] |
| SR1 (StemRegenin 1) | Ligand Competition Binding | Human AHR | IC50: 80 nM | |
| Cell-free AHR Inhibition | Not Specified | IC50: 127 nM | [8] | |
| α-Naphthoflavone (αNF) | DRE-Luciferase Reporter | Human (HepG2 40/6) | Partial Agonist Activity at 10 µM | |
| Resveratrol (B1683913) | DRE-Luciferase Reporter | Murine (H1L1.c2) | Partial Agonist Activity at 10 µM | [2] |
Table 2: In Vivo and Pharmacokinetic Properties
| Compound | In Vivo Activity | Bioavailability | Key Findings | Reference |
| This compound | Mouse Ear Edema Assay | Poor oral bioavailability | Effective in reducing TPA-induced ear edema. In vivo effects are primarily localized to the gastrointestinal tract after oral administration. | [2][9] |
| BAY 2416964 | Syngeneic Mouse Tumor Models | Orally bioavailable (F: 83% in mouse) | Demonstrates anti-tumor efficacy and immunomodulatory effects in vivo. Currently in Phase I clinical trials. | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key assays used in the characterization of AHR antagonists.
Competitive Ligand Binding Assay
This assay is employed to determine the affinity of a test compound for the AHR by measuring its ability to compete with a known high-affinity radiolabeled or photoaffinity ligand.
Objective: To determine the IC50 value of a test compound for AHR binding.
Materials:
-
Test compound (e.g., this compound)
-
Photoaffinity Ligand (PAL) or Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Source of AHR (e.g., mouse liver cytosol expressing humanized AHR)
-
Charcoal/dextran solution
-
SDS-PAGE and autoradiography or scintillation counting equipment
Protocol:
-
Prepare a series of dilutions of the test compound.
-
Incubate a constant concentration of the PAL or radiolabeled ligand with the AHR preparation in the presence of varying concentrations of the test compound.
-
For PAL assays, expose the samples to UV light to covalently link the PAL to the AHR.[10]
-
Remove unbound ligand using a charcoal/dextran solution followed by centrifugation.[2]
-
Separate the AHR-ligand complex by SDS-PAGE and visualize by autoradiography (for PAL) or quantify the amount of bound radioligand using a scintillation counter (for radiolabeled ligands).
-
Plot the percentage of inhibition of ligand binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
DRE-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of the AHR in response to an agonist.
Objective: To determine the functional antagonist activity (IC50) of a test compound.
dot
Caption: A typical experimental workflow for screening AHR antagonists using a DRE-luciferase reporter assay.
Materials:
-
A cell line stably transfected with a DRE-driven luciferase reporter construct (e.g., HepG2 40/6)
-
Test compound (AHR antagonist)
-
AHR agonist (e.g., TCDD)
-
Cell culture reagents
-
Luciferase assay kit
-
Luminometer
Protocol:
-
Seed the reporter cell line in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Add a fixed concentration of an AHR agonist to the wells. Include appropriate controls (vehicle alone, agonist alone, antagonist alone).
-
Incubate the cells for a period sufficient to induce luciferase expression (e.g., 4-24 hours).[2]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.
Mouse Ear Edema Assay
This in vivo assay is used to assess the anti-inflammatory properties of AHR antagonists.
Objective: To evaluate the in vivo efficacy of an AHR antagonist in a model of topical inflammation.
Materials:
-
Test compound (AHR antagonist)
-
Inflammatory agent (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)
-
Vehicle (e.g., acetone)
-
Micrometer
Protocol:
-
Anesthetize the mice.
-
Apply a solution of the inflammatory agent (e.g., TPA in acetone) to the right ear of each mouse.[2]
-
Apply the test compound (dissolved in the same vehicle) to the right ear. The left ear receives only the vehicle as a control.
-
After a defined treatment period (e.g., 6 hours), euthanize the mice.[2]
-
Measure the thickness of both ears using a micrometer.
-
The difference in thickness between the right and left ears indicates the degree of edema. The percentage reduction in edema in the treated group compared to the TPA-only group reflects the anti-inflammatory activity of the antagonist.
Conclusion
This compound is a potent, pure AHR antagonist that has been well-characterized in a variety of in vitro assays. It serves as a valuable tool for studying AHR biology. However, its poor oral bioavailability may limit its systemic in vivo applications, although it shows potential for targeting the gastrointestinal tract.[9]
For applications requiring systemic exposure, newer antagonists like BAY 2416964, which is orally bioavailable and currently in clinical development, may be more suitable.[5] PDM2 exhibits very high binding affinity, but a lack of publicly available functional and in vivo data makes a direct performance comparison with this compound challenging.[1] Older antagonists like α-naphthoflavone and resveratrol have confounding partial agonist activities, which should be considered when interpreting experimental results.[2]
The choice of an AHR antagonist will ultimately depend on the specific experimental context, including the desired route of administration, the need for a "pure" antagonist profile, and the required in vivo efficacy. The data and protocols presented in this guide are intended to aid researchers in making an informed decision for their AHR-related studies.
References
- 1. BAY 2416964 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY2416964 | AHR antagonist | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-allergic activities of Umbelliferone against histamine- and Picryl chloride-induced ear edema by targeting Nrf2/iNOS signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Validating the "Pure" Antagonist Activity of GNF351: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF351's performance against other common Aryl Hydrocarbon Receptor (AHR) antagonists, supported by experimental data. We delve into the methodologies of key experiments that validate this compound as a "pure" antagonist, devoid of partial agonist activity, a critical attribute for specific and reliable research outcomes.
This compound: A High-Affinity, Pure AHR Antagonist
This compound is a potent antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological processes.[1][2][3][4] What distinguishes this compound is its characterization as a "pure" antagonist, meaning it effectively blocks AHR signaling without exhibiting any intrinsic agonist activity, even at high concentrations.[5][6] This contrasts with other AHR modulators, such as α-naphthoflavone, which can act as partial agonists, complicating experimental interpretations.[5][7]
Comparative Antagonist Activity
The potency of this compound has been quantified through various assays, with its IC50 value for binding to the AHR determined to be 62 nM.[1][3][4][8][9] This demonstrates a high affinity for the receptor. In functional assays, this compound effectively inhibits AHR-dependent transcription.[5][10]
Here's a comparison of this compound with other commonly used AHR antagonists:
| Compound | Target | IC50 (Binding Assay) | IC50 (Functional Assay) | Agonist Activity |
| This compound | AHR | 62 nM[1][3][4][8][9] | 8.5 nM (DRE reporter assay in HepG2 40/6 cells)[8][9] | None reported; considered a "pure" antagonist[5][6] |
| CH-223191 | AHR | 30 nM[2][11][12] | 30 nM (TCDD-induced luciferase activity)[13][14] | None reported up to 100 µM[2][12] |
| α-Naphthoflavone | AHR | Ki of 9.1 ± 0.8 nM (for CYP1A-mediated EROD activity)[15] | Not typically reported as a simple IC50 due to dual activity | Yes, exhibits partial agonist activity[5][7][16] |
Experimental Validation of "Pure" Antagonist Activity
The "pure" antagonist nature of this compound is validated through a series of rigorous experiments designed to assess its binding to AHR, its ability to block agonist-induced activity, and its own potential to activate the receptor.
Ligand Competition Binding Assay
This assay directly measures the ability of this compound to compete with a known AHR ligand for binding to the receptor.
Experimental Protocol:
-
Preparation of Cytosol: Mouse liver cytosol expressing humanized AHR is prepared as the source of the receptor.[5][17]
-
Competition Reaction: Increasing concentrations of this compound are incubated with the AHR-containing cytosol in the presence of a constant concentration of a radiolabeled or photoaffinity AHR ligand (e.g., a photoaffinity ligand (PAL) at 420 pM).[5][17]
-
UV Cross-linking: The mixture is exposed to UV light to covalently link the photoaffinity ligand to the AHR.[17]
-
Analysis: The samples are analyzed by SDS-polyacrylamide gel electrophoresis. The amount of radioactivity bound to the AHR is quantified using a gamma-counter.[17]
-
Data Interpretation: A decrease in the radioactive signal with increasing concentrations of this compound indicates successful competition for the AHR binding pocket. The IC50 value is calculated from the dose-response curve.
Logical Workflow for Ligand Binding Assay
Caption: Workflow for the Ligand Competition Binding Assay.
Dioxin Response Element (DRE)-Driven Reporter Gene Assay
This functional assay determines the ability of this compound to antagonize the transcriptional activity of the AHR induced by a potent agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). It also serves to confirm the absence of agonist activity.
Experimental Protocol:
-
Cell Culture: A human hepatoma cell line (e.g., HepG2 40/6) stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter is used.[5][10]
-
Treatment for Antagonist Activity: Cells are treated with increasing concentrations of this compound in the presence of a constant concentration of an AHR agonist (e.g., 5 nM TCDD).[5][10]
-
Treatment for Agonist Activity: To test for "pure" antagonism, a parallel experiment is run where cells are treated with increasing concentrations of this compound alone.[5]
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours).[5][10]
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.[5][10]
-
Data Interpretation:
-
Antagonist Activity: A dose-dependent decrease in TCDD-induced luciferase activity indicates AHR antagonism.
-
Agonist Activity: The absence of a significant increase in luciferase activity with this compound alone confirms its lack of agonist properties.
-
AHR Signaling Pathway and this compound Inhibition
Caption: AHR signaling and this compound's mechanism of action.
Conclusion
The experimental evidence strongly supports the classification of this compound as a "pure" and potent AHR antagonist. Its high affinity for the AHR, coupled with its demonstrated ability to effectively block agonist-induced signaling without any intrinsic agonistic activity, makes it a superior tool for researchers studying the AHR pathway. The use of this compound can lead to more precise and unambiguous results, advancing our understanding of the physiological and pathological roles of the Aryl Hydrocarbon Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. CH-223191 | AhR antagonist | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GNF351: A Comprehensive Guide to its Receptor Selectivity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of GNF351's interaction with its primary target, the Aryl Hydrocarbon Receptor (AHR), and addresses the current understanding of its cross-reactivity with other receptors. While this compound is characterized as a potent and highly selective AHR antagonist, publicly available data from broad cross-reactivity screening panels is limited. This document summarizes the existing knowledge on its AHR selectivity and outlines the standard experimental approaches used to determine broader receptor cross-reactivity.
Executive Summary
This compound is a high-affinity, "pure" antagonist of the Aryl Hydrocarbon Receptor (AHR), meaning it effectively blocks AHR signaling without any partial agonist activity.[1] Its high potency at the AHR suggests a favorable selectivity profile, with a reduced likelihood of off-target effects at therapeutic concentrations.[1] However, comprehensive screening data against a wide range of other receptors, such as kinases or other nuclear receptors, is not extensively reported in the public domain. This guide will focus on the well-documented selectivity of this compound for the AHR.
This compound and the Aryl Hydrocarbon Receptor (AHR)
This compound was developed as a chemical probe to study AHR biology. It is a derivative of StemRegenin 1 (SR1) and exhibits high affinity for the AHR ligand-binding pocket.[1]
Quantitative Analysis of this compound Interaction with AHR
The following table summarizes the key quantitative data regarding the interaction of this compound with the AHR.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Humanized AHR in mouse liver cytosol | 62 nM | Photoaffinity Ligand Competition Assay | [2][3] |
| IC50 | Human (HepG2 40/6 cells) | 8.5 nM | DRE-mediated transcriptional response | [3] |
Species-Specific Selectivity
This compound originated from the optimization of SR1, a compound known for its species-selective inhibition of the human AHR over mouse and rat AHRs.[1] While this compound demonstrates activity in both human and murine cells, some studies suggest a more robust inhibition in human cell lines.
Cross-Reactivity Profile of this compound
As of the latest review of published literature, a comprehensive cross-reactivity profile of this compound against a broad panel of receptors (e.g., Eurofins SafetyScreen, CEREP panel) has not been made publicly available. Such panels are crucial in preclinical safety assessment to identify potential off-target interactions that could lead to adverse effects.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the interaction of this compound with the AHR. These protocols also serve as examples of the types of assays used to assess cross-reactivity.
AHR Ligand Competition Binding Assay
Objective: To determine the binding affinity of this compound to the AHR by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Methodology:
-
Preparation of Cytosol: Mouse liver cytosol expressing humanized AHR is prepared.
-
Competition Reaction: Increasing concentrations of this compound are incubated with the cytosol in the presence of a constant concentration of a photoaffinity ligand (PAL).
-
UV Cross-linking: The mixture is exposed to UV light to covalently link the PAL to the AHR.
-
Analysis: Samples are analyzed by SDS-PAGE, and the amount of bound radiolabeled ligand is quantified using a gamma-counter.
-
Data Interpretation: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.
DRE-Driven Reporter Gene Assay
Objective: To assess the functional antagonist activity of this compound on AHR-mediated transcription.
Methodology:
-
Cell Culture: A human hepatoma cell line (e.g., HepG2 40/6) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid is used.
-
Treatment: Cells are treated with an AHR agonist (e.g., TCDD) in the presence of increasing concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity (IC50) is determined.
Visualizing Signaling and Experimental Workflows
AHR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical AHR signaling pathway and the point of inhibition by this compound.
Caption: this compound competitively inhibits AHR ligand binding in the cytoplasm.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines a typical workflow for assessing the cross-reactivity of a compound like this compound.
Caption: A tiered approach to determine compound cross-reactivity.
Conclusion
This compound is a well-characterized, potent, and "pure" antagonist of the Aryl Hydrocarbon Receptor with demonstrated high affinity. While this strongly suggests a selective pharmacological profile, the absence of publicly available broad-panel screening data means that its interaction with other receptors is not definitively known. The experimental protocols and workflows described herein provide a framework for the types of studies necessary to fully elucidate the cross-reactivity of this compound and other novel chemical entities. For researchers in drug development, such comprehensive profiling is a critical step in de-risking a compound for further preclinical and clinical investigation.
References
GNF351: A Potent Antagonist of the Aryl Hydrocarbon Receptor
A comparative guide for researchers, scientists, and drug development professionals.
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery due to its role in regulating responses to environmental toxins and its involvement in various diseases. GNF351 is a high-affinity AHR ligand that functions as a pure and potent antagonist, completely blocking AHR-mediated gene expression without any partial agonist activity.[1] This guide provides a comparative analysis of this compound's potency against other known AHR ligands, supported by experimental data and detailed methodologies.
Comparative Potency of AHR Ligands
This compound demonstrates significant potency as an AHR antagonist, exhibiting efficacy in the nanomolar range.[1] Its performance in competitive binding assays and functional reporter assays positions it as a highly effective tool for studying AHR signaling. The following table summarizes the inhibitory concentration (IC50) values for this compound and other commonly studied AHR antagonists.
| Compound Name | Ligand Type | IC50 (Binding Assay) | IC50 (Functional Assay) | Cell Type/System | Reference |
| This compound | Antagonist | 62 nM | ~100 nM (vs. TCDD) | Human AHR | [1][2][3][4][5][6][7] |
| CH-223191 | Antagonist | Not specified | 30 nM (vs. TCDD) | Not specified | [8][9][10] |
| α-Naphthoflavone | Antagonist/Partial Agonist | Not specified | Ki of 9.1 ± 0.8 nM (CYP1A inhibition) | Rabbit liver microsomes | [11] |
| Resveratrol | Antagonist | Not specified | ~100 nM (for 50% repression of TCDD-inducible transcription) | Human MCF-7 breast cancer cells | [12] |
Table 1: Comparative Potency of AHR Antagonists. This table provides a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other AHR ligands. The IC50 values from both binding and functional assays are presented to offer a comprehensive view of their potency.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated when a ligand binds to the cytosolic AHR, which is part of a protein complex.[8] This binding event triggers the translocation of the AHR into the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[8] The resulting AHR/ARNT heterodimer then binds to Dioxin Response Elements (DREs) in the DNA, initiating the transcription of target genes.[9][13]
Experimental Protocols
The potency of this compound and other AHR ligands is determined through various in vitro assays. The following are detailed methodologies for two key experiments.
Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Methodology:
-
Preparation of Cytosolic Extract: A source of AHR, typically liver cytosol from C57BL/6 mice or cells expressing human AHR, is prepared.[14]
-
Binding Reaction: The cytosolic extract is incubated with a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) and varying concentrations of the unlabeled competitor compound (e.g., this compound).[1]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The bound ligand is separated from the unbound ligand using methods like hydroxyapatite (B223615) adsorption.
-
Quantification: The amount of radiolabeled ligand bound to the AHR is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.[1]
Dioxin Response Element (DRE) Luciferase Reporter Assay
This cell-based assay measures the functional consequence of AHR activation or inhibition by quantifying the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE-containing promoter.[13]
-
Compound Treatment:
-
Agonist Mode: Cells are treated with varying concentrations of the test compound to determine its ability to activate AHR and induce luciferase expression.
-
Antagonist Mode: Cells are pre-treated with the test compound (e.g., this compound) before being stimulated with a known AHR agonist (e.g., TCDD).[14]
-
-
Incubation: Cells are incubated to allow for AHR activation and subsequent luciferase expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.[4]
-
Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][14]
-
Data Analysis: The luminescence signal is normalized to a control. For antagonists, the concentration that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated.[14]
Conclusion
This compound stands out as a highly potent and pure AHR antagonist. Its ability to completely block both DRE-dependent and -independent AHR signaling without exhibiting partial agonism makes it an invaluable tool for dissecting the complex roles of the AHR in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies and to objectively compare its performance with other AHR ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | AhR Antagonist Promotes Differentiation of Papillary Thyroid Cancer via Regulating circSH2B3/miR-4640-5P/IGF2BP2 Axis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CH 223191 | Aryl Hydrocarbon Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Estrogen Receptor Expression Is Required for Low-Dose Resveratrol-Mediated Repression of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
GNF351: A Pure Antagonist Devoid of Partial Agonism at the Aryl Hydrocarbon Receptor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GNF351, confirming its status as a complete aryl hydrocarbon receptor (AHR) antagonist with no partial agonist activity. Experimental data is presented to contrast this compound with other AHR modulators.
This compound has been identified as a potent and pure antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes.[1][2][3] Unlike many other AHR antagonists, such as α-naphthoflavone, this compound is distinguished by its lack of partial agonism, making it a valuable tool for dissecting AHR signaling pathways.[1][3][4] This guide summarizes the key experimental findings that establish the complete antagonistic profile of this compound.
Comparative Analysis of AHR Agonist Activity
To assess for partial agonism, this compound was evaluated for its ability to induce AHR-dependent gene expression. The following table summarizes the results from a DRE-dependent reporter assay and an analysis of endogenous AHR target gene expression in HepG2 40/6 cells.
| Compound | Concentration | DRE-Luciferase Reporter Activity (Fold Induction vs. Vehicle) | CYP1A1 mRNA Induction (Fold Induction vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| TCDD (agonist) | 5 nM | ~15-20 | Significant Induction |
| This compound | 100 nM - 10 µM | No significant increase | No induction |
| α-Naphthoflavone | 10 µM | Statistically significant increase | - |
| MNF | 10 µM | Minimal activity | - |
| TMF | 10 µM | Minimal activity | - |
| Resveratrol (B1683913) | 10 µM | Significant agonist activity | - |
| CH-223191 | 10 µM | Minimal activity | - |
Data compiled from Smith et al., 2011.[3]
The data clearly indicates that while the potent agonist TCDD dramatically induces AHR activity, this compound shows no significant agonist activity even at high concentrations.[3][5] In contrast, α-naphthoflavone and resveratrol demonstrate notable partial agonism.[3]
Experimental Protocols
DRE-Dependent Reporter Assay
This assay quantifies the activation of the AHR signaling pathway by measuring the expression of a reporter gene under the control of dioxin response elements (DREs).
-
Cell Line: A stable human hepatoma-derived cell line (HepG2 40/6) containing a pGudluc 6.1 DRE-driven luciferase reporter construct was used.
-
Treatment: Cells were treated with various concentrations of this compound (100 nM to 10 µM), a vehicle control (DMSO), or a known AHR agonist (TCDD, 5 nM) for 4 hours.
-
Lysis and Measurement: After treatment, cells were harvested using a lysis buffer. The luciferase activity in the cell lysates was measured using a luminometer.
-
Analysis: The fold induction of luciferase activity was calculated relative to the vehicle control.
Quantitative PCR (qPCR) for Endogenous AHR Target Gene Expression
This method measures the mRNA levels of genes known to be regulated by AHR, providing a direct assessment of AHR-mediated gene transcription.
-
Cell Culture and Treatment: HepG2 40/6 cells were treated with DMSO, TCDD (5 nM), or increasing concentrations of this compound (100 nM, 1 µM, and 10 µM) for 4 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells, and cDNA was synthesized using reverse transcriptase.
-
qPCR: The cDNA was used as a template for quantitative PCR with primers specific for the AHR target gene CYP1A1 and a housekeeping gene for normalization.
-
Data Analysis: The relative mRNA levels of CYP1A1 were calculated after normalization to the housekeeping gene, and the fold change was determined relative to the vehicle-treated cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AHR signaling pathway and the experimental workflow used to assess the agonist potential of this compound.
Caption: AHR signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating the partial agonist activity of this compound.
Conclusion
The experimental evidence strongly supports the classification of this compound as a pure AHR antagonist.[1][2] In functional assays where partial agonists induce a response, this compound demonstrates no significant activity, effectively blocking the AHR signaling pathway without initiating it. This makes this compound a more precise chemical probe for studying AHR biology compared to compounds with mixed agonist/antagonist profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GNF351: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GNF351, an aryl hydrocarbon receptor (AHR) antagonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
This compound is classified as a combustible solid and holds a Water Hazard Class 3 (WGK 3) rating, indicating it is highly hazardous to water. Therefore, it must not be disposed of down the drain or in regular trash. All waste containing this compound must be handled as hazardous waste and disposed of through a licensed environmental waste management service.
Summary of this compound Disposal Information
| Property | Value/Classification | Disposal Implication |
| Physical Form | Solid | Requires careful handling to avoid dust generation. |
| Storage Class | 11 (Combustible Solids) | Store away from ignition sources. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Strict prohibition of disposal into sewer systems. |
| Primary Disposal Method | Incineration | Must be sent to an approved hazardous waste disposal facility. |
Step-by-Step Disposal Procedures
Researchers will encounter this compound in three primary forms: unused solid product, solutions (typically in DMSO), and contaminated laboratory materials. Each form requires a specific disposal protocol.
Unused or Expired Solid this compound
This pertains to the original powdered compound that is no longer needed.
Protocol:
-
Do Not Mix: Keep this compound in its original, clearly labeled container. Do not mix it with any other chemical waste.
-
Secure Packaging: Ensure the container is tightly sealed to prevent any spillage or dust release.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Segregation and Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
This compound Solutions
This compound is frequently dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use.
Protocol:
-
Waste Collection: Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and chemically compatible waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must list all chemical constituents, including "this compound," "Dimethyl Sulfoxide," and any other components, with their approximate percentages.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated hazardous waste accumulation area, within secondary containment (e.g., a larger, chemically resistant tub) to prevent spills.
-
Professional Disposal: Contact your EHS office for collection and disposal. Do not attempt to dispose of DMSO solutions down the drain, as both this compound and DMSO require specialized disposal.
Contaminated Laboratory Materials
This category includes items such as pipette tips, gloves, vials, and other labware that have come into contact with this compound.
Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste - this compound Contaminated Debris."
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Do not dispose of these materials in regular or biohazardous waste bins.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols for handling combustible solids and chemicals with a high water hazard classification. The specific properties of this compound were compiled from Safety Data Sheets (SDS) provided by various chemical suppliers.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Essential Safety and Operational Guidance for Handling GNF351
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of GNF351, a potent aryl hydrocarbon receptor (AHR) antagonist.
This compound is a research-grade chemical compound identified as a full antagonist of the aryl hydrocarbon receptor (AHR).[1][2][3] With the molecular formula C24H25N7 and a molecular weight of 411.50, it is typically supplied as an off-white to light yellow solid.[2][4] While one supplier, Merck, has indicated that this compound is not classified as a hazardous substance under REACH regulations, and it has been described as having minimal toxicity in mouse and human keratinocytes, it is imperative that standard laboratory safety protocols are strictly followed.[1][2][4][5] This guide provides the essential personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure the safety of all personnel.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound in both its solid and solution forms. Adherence to these guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
| Operation | Form of this compound | Required PPE | Purpose |
| Weighing and Aliquoting | Solid (Powder) | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- N95 Respirator (or equivalent) | - Prevents skin contact.- Protects eyes from airborne particles.- Protects clothing and skin.- Prevents inhalation of fine particles. |
| Solution Preparation | Solid and Solvent | - Nitrile Gloves- Safety Goggles- Lab Coat | - Prevents skin contact with the compound and solvent.- Offers enhanced protection against splashes.- Protects clothing and skin. |
| Cell Culture and In Vitro Assays | Dilute Solutions | - Nitrile Gloves- Safety Glasses- Lab Coat | - Prevents skin contact.- Protects eyes from splashes.- Protects clothing and skin. |
| Waste Disposal | Solid and Liquid | - Nitrile Gloves- Safety Goggles- Lab Coat | - Prevents skin contact with contaminated materials.- Protects eyes from splashes.- Protects clothing and skin. |
Chemical and Physical Properties
A clear understanding of this compound's properties is crucial for safe handling and experimental planning.
| Property | Value | Source |
| Molecular Formula | C24H25N7 | [4] |
| Molecular Weight | 411.50 g/mol | [1][2][6] |
| CAS Number | 1227634-69-6 | [2][6] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | - Soluble in DMSO (≥50 mg/mL)- Insoluble in water | [4][6] |
| Storage | - Powder: -20°C for up to 3 years- In solvent: -80°C for up to 1 year | [1][2][6] |
Experimental Protocols: Step-by-Step Guidance
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound.
-
Pre-Operation Safety Check: Don the required PPE: nitrile gloves, a lab coat, and safety glasses. Ensure that a chemical fume hood is available and functioning correctly.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.115 mg of this compound.
-
Vortexing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound powder, such as weighing paper, pipette tips, and gloves, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by washing with an appropriate solvent, followed by a thorough cleaning with soap and water.
Visualizing Workflows and Relationships
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision tree for selecting the appropriate PPE for handling this compound.
References
- 1. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
